FD-IN-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[2-[[3-[3-[(1S)-1-amino-2-hydroxyethyl]phenyl]phenyl]methoxy]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c24-21(14-25)19-9-4-8-18(12-19)17-7-3-5-16(11-17)15-28-22-10-2-1-6-20(22)13-23(26)27/h1-12,21,25H,13-15,24H2,(H,26,27)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLXBWRISOPXQB-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=CC(=CC=C2)C3=CC(=CC=C3)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=CC(=CC=C2)C3=CC(=CC=C3)[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FD-IN-1: A Technical Guide to its Mechanism of Action as a Factor D Inhibitor in the Alternative Complement Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
FD-IN-1 is a potent and selective, orally bioavailable small molecule inhibitor of Complement Factor D (FD), a critical serine protease in the alternative complement pathway (AP).[1][2][3][4][5][6] By targeting the rate-limiting step of AP activation, this compound effectively abrogates the downstream amplification loop that leads to the formation of the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on the AP signaling cascade, comprehensive quantitative data on its inhibitory activity, and detailed protocols for key experimental assays used in its characterization.
The Alternative Complement Pathway and the Role of Factor D
The alternative complement pathway is a crucial component of the innate immune system, providing a rapid, antibody-independent defense against pathogens. Unlike the classical and lectin pathways, the AP is continuously active at a low level through a process known as "tick-over," which involves the spontaneous hydrolysis of C3 to C3(H₂O).
The key steps of the alternative pathway are as follows:
-
Initiation (Tick-over): In the fluid phase, the internal thioester bond of C3 spontaneously hydrolyzes to form C3(H₂O).
-
Formation of the Initial C3 Convertase: C3(H₂O) binds to Factor B (FB), making it a substrate for the serine protease Factor D (FD). Factor D then cleaves Factor B into Ba (which is released) and Bb. The resulting C3(H₂O)Bb complex is the initial fluid-phase C3 convertase.
-
Amplification Loop: The C3(H₂O)Bb convertase cleaves multiple molecules of C3 into C3a (an anaphylatoxin) and C3b. The newly generated C3b can covalently attach to nearby surfaces, such as pathogens.
-
Surface-Bound C3 Convertase Formation: Surface-bound C3b binds to Factor B, which is again cleaved by Factor D to form the potent, surface-bound C3 convertase, C3bBb. This is the central amplification step of the AP.
-
C5 Convertase Formation: The C3bBb convertase, when bound to another molecule of C3b, forms the C5 convertase (C3bBbC3b).
-
Terminal Pathway Activation: The C5 convertase cleaves C5 into C5a (a potent anaphylatoxin and chemoattractant) and C5b. C5b then initiates the assembly of the Membrane Attack Complex (MAC), which comprises C5b, C6, C7, C8, and multiple copies of C9. The MAC forms a pore in the target cell membrane, leading to cell lysis.
Factor D's singular and essential role is the cleavage of Factor B when it is complexed with either C3(H₂O) or C3b. This makes Factor D the rate-limiting enzyme and a critical control point in the alternative pathway.
Mechanism of Action of this compound
This compound functions as a direct, selective inhibitor of Factor D. By binding to the active site of the Factor D serine protease, this compound prevents the cleavage of Factor B. This inhibition has a cascading effect on the alternative pathway:
-
Blocks C3 Convertase Formation: Without the cleavage of Factor B into Bb, neither the initial fluid-phase C3 convertase (C3(H₂O)Bb) nor the surface-bound C3 convertase (C3bBb) can be formed.
-
Halts the Amplification Loop: The inability to form the C3bBb convertase completely shuts down the powerful amplification loop that is characteristic of the alternative pathway.
-
Prevents Terminal Pathway Activation: Consequently, the formation of the C5 convertase and the subsequent generation of C5a and the Membrane Attack Complex are all inhibited.
This targeted inhibition of an upstream component of the alternative pathway makes this compound a highly effective modulator of this branch of the innate immune system.
Signaling Pathway Diagrams
Caption: The Alternative Complement Pathway signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the lectin pathway of complement activation reduces LPS-induced acute respiratory distress syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro Measurement of Membrane Attack Complex in RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. iti.stanford.edu [iti.stanford.edu]
what is the role of Factor D in the complement system
An In-depth Technical Guide on the Core Role of Factor D in the Complement System
Executive Summary
The complement system is a critical component of innate immunity, providing a first line of defense against pathogens. It operates through three distinct activation pathways: the classical, lectin, and alternative pathways (AP). The alternative pathway is unique in that it is continuously active at a low level (a process known as "tick-over") and serves as a powerful amplification loop for all three pathways.[1][2] Central to the activation and amplification of the AP is Complement Factor D (FD), a highly specific serine protease. Due to its low physiological concentration and pivotal enzymatic function, Factor D is the rate-limiting enzyme of the alternative pathway.[1][2] Dysregulation of the AP is a key driver in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, Factor D has emerged as a prime strategic target for therapeutic intervention.[1][2][3] This guide provides a comprehensive technical overview of the biochemistry, structure, function, and regulation of Factor D, details key experimental methodologies for its study, and discusses its role as a therapeutic target for researchers, scientists, and drug development professionals.
Biochemistry and Structure of Factor D
Factor D, also known as adipsin, is a single-chain serine protease of the chymotrypsin (B1334515) family with a molecular weight of approximately 24 kDa.[1][4][5] Unlike most complement proteins synthesized by the liver, Factor D is predominantly produced by adipocytes and secreted into the bloodstream.[1][2][6] Macrophages, monocytes, and brain astrocytes also contribute to its synthesis.[1][2]
Synthesis and Maturation
Factor D is synthesized as a zymogen, or pro-enzyme (pro-Factor D), which requires proteolytic cleavage to become mature and active.[1] This maturation is predominantly carried out by mannose-binding lectin–associated serine protease-3 (MASP-3), which removes a 6-amino acid propeptide from the N-terminus.[1][7][8] This conversion happens rapidly, likely during or immediately after secretion.[1]
Unique Structural Features
The structure of Factor D is notable among serine proteases. It circulates in the bloodstream in a mature, yet catalytically dormant, state.[4][9] This self-inhibition is conferred by several unique structural features:
-
Atypical Catalytic Triad (B1167595): The active site, comprising the catalytic triad of His57, Asp102, and Ser195, is held in an inactive conformation.[4][6]
-
Self-Inhibitory Loop: An "inhibitory loop" (amino acids 214-218) restricts substrate access to the active site.[4]
-
Stabilizing Salt Bridge: An Arg218-Asp189 salt bridge further stabilizes this dormant conformation.[4]
Regulation of Factor D activity is achieved not through cleavage or serpin inhibition, but through a reversible conformational change induced upon binding its natural substrate, the C3bB complex.[9] This substrate-induced activation mechanism ensures that Factor D's potent proteolytic activity is spatially restricted to sites of complement activation.[9][10]
The Central Role of Factor D in the Alternative Pathway
Factor D's sole known physiological function is to cleave Factor B (FB), but only when FB is bound to a C3b fragment in the presence of Mg²⁺ ions, forming the C3bB pro-convertase complex.[5][6][11][12] This action is the linchpin of both the initiation and amplification phases of the alternative pathway.
Initiation Phase
The AP is initiated by the spontaneous, low-level hydrolysis of the internal thioester bond of C3 to form C3(H₂O).[2][13] C3(H₂O) mimics C3b and binds to Factor B. This C3(H₂O)B complex is then recognized by Factor D, which cleaves Factor B into two fragments: Ba (which is released) and Bb.[1][5] The resulting C3(H₂O)Bb complex is the initial fluid-phase C3 convertase, capable of cleaving C3 into C3a (an anaphylatoxin) and C3b.[1][2]
Amplification Loop
The C3b generated during initiation can covalently attach to nearby surfaces, such as pathogens.[2] This surface-bound C3b binds another molecule of Factor B, forming the C3bB complex.[1][2] Factor D then rapidly cleaves the bound Factor B to form the surface-bound C3 convertase, C3bBb.[1][2][5] This enzyme is highly efficient at cleaving more C3 molecules, leading to the deposition of a large number of C3b molecules on the target surface in a powerful positive feedback loop.[1][5] This amplification is the primary mechanism for all three complement pathways, as the C3b deposited by the classical and lectin pathways also fuels this loop.[1][14] The C3bBb convertase can be stabilized up to 10-fold by properdin (B1173348) (Factor P).[1][2]
The binding of an additional C3b molecule to the C3bBb convertase forms the C5 convertase (C3bBbC3b), which initiates the terminal pathway, leading to the formation of the Membrane Attack Complex (MAC) and cell lysis.[1][4]
Caption: Role of Factor D in the Alternative Complement Pathway.
Mechanism of Action: Substrate-Induced Activation
Factor D is unique in that its catalytic activity is tightly regulated by a substrate-induced conformational change.[9] Free Factor D is in a self-inhibited state. The formation of the C3bB pro-convertase complex is the critical first step that creates the sole substrate for Factor D.
-
Pro-convertase Formation: Factor B binds to surface-bound C3b, which stabilizes an "open" conformation of Factor B.[10][15] This conformational change exposes the scissile bond (Arg234-Lys235) in Factor B that was previously sequestered.[16]
-
Exosite Binding: Factor D binds to this open C3bB complex via an exosite, a binding site distant from its catalytic center.[10][17]
-
Conformational Activation: This interaction with the C3bB complex induces a conformational change in Factor D itself. The self-inhibitory loop is displaced, and the catalytic triad realigns into its active, canonical form.[6][10][15]
-
Cleavage: Now active, Factor D cleaves the exposed Arg-Lys bond in Factor B, releasing the Ba fragment and forming the active C3bBb convertase.[5][6]
This dual-check mechanism, requiring both C3b to induce an open state in Factor B and the resulting C3bB complex to activate Factor D, ensures that complement amplification is strictly localized to C3b-tagged surfaces and prevents uncontrolled fluid-phase activation.[10][15]
Caption: Substrate-induced activation mechanism of Factor D.
Quantitative Data Summary
Key biochemical and physiological parameters of human Factor D are summarized below.
| Parameter | Value | Reference(s) |
| Molecular Weight | ~24 kDa | [1][4][5] |
| Polypeptide Chain | 228 amino acids (mature form) | [1] |
| Primary Synthesis Site | Adipose tissue | [1][2][6] |
| Maturation Protease | MASP-3 | [1][7][8] |
| Catalytic Triad | His57, Asp102, Ser195 | [6] |
| Physiological State | Mature, active sequence in a self-inhibited conformation | [6][9] |
| Natural Substrate | Factor B only when complexed with C3b or C3(H₂O) | [5][6][11] |
| Serum Concentration | 1.0 - 2.0 µg/mL (1.8 mg/L) | [1][6][12][18] |
| Synthesis Rate | ~1.33 mg/kg/day | [6] |
| Fractional Metabolic Rate | 60% per hour | [6] |
| Clearance Mechanism | Renal filtration and catabolism | [2][6] |
Factor D as a Therapeutic Target
The central, rate-limiting role of Factor D makes it an exceptionally attractive target for therapeutic intervention in diseases driven by AP overactivation.[1][2] Such diseases include paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), ANCA-associated vasculitis, and age-related macular degeneration.[1][6][19][20]
Inhibiting Factor D offers several strategic advantages:
-
Upstream Inhibition: It blocks the AP at its source, preventing the generation of both C3a/C3b and subsequent downstream effectors like C5a and the MAC. This may be more profound than downstream C5 inhibition, which does not block C3b-mediated opsonization or C3a-mediated inflammation.[1][2]
-
Pathway Selectivity: Targeting Factor D selectively dampens the AP and its amplification loop while leaving the initiation of the classical and lectin pathways intact, which may preserve some crucial immune defense mechanisms against infection.[1]
-
Low Target Concentration: The low circulating concentration of Factor D makes it a pharmacologically tractable target.[18]
Various therapeutic modalities, including small molecule inhibitors and monoclonal antibodies, are in development to target Factor D.[4][18]
Key Experimental Protocols
A variety of in vitro and ex vivo assays are employed to study Factor D function and evaluate the potency of its inhibitors.
Hemolytic Assay (Modified Ham Test) for aHUS
This assay measures the ability of serum from patients with AP dysregulation (like aHUS) to lyse a PIGA-deficient cell line that lacks GPI-anchored complement regulators (CD55 and CD59). It is a functional measure of AP activity and can be adapted to screen for inhibitor efficacy.[19][21]
Methodology:
-
Patient Serum: Obtain serum from aHUS patients and healthy controls. Heat-inactivated serum (56°C for 30 min) is used as a negative control.
-
Cell Line: Use a PIGA-deficient cell line (e.g., TF1 PIGAnull).
-
Inhibitor Preparation: Prepare serial dilutions of the Factor D inhibitor in a suitable buffer (e.g., GVB⁰).
-
Assay Setup: In a 96-well plate, mix patient serum (e.g., 20% final concentration) with the Factor D inhibitor or vehicle control.
-
Incubation: Add PIGA-deficient cells (e.g., 1x10⁵ cells/well) to the serum-inhibitor mixture and incubate under conditions that promote AP activation (e.g., 37°C in an acidified environment).
-
Readout: Cell lysis is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant or by using flow cytometry to count viable cells.
-
Analysis: Calculate the percentage of hemolysis relative to a 100% lysis control (cells treated with a lysis agent). Plot the percentage of hemolysis against inhibitor concentration to determine the IC₅₀.[19][21]
Factor D Enzymatic Activity Assay
This biochemical assay directly measures the catalytic activity of purified Factor D and is used for primary screening of small molecule inhibitors.[19]
Methodology:
-
Reagents:
-
Purified human Factor D (e.g., 0.8 nM).
-
Purified human Factor B and C3b to form the natural substrate, C3bB.
-
Alternatively, a small synthetic thioester substrate (e.g., Z-Lys-SBzl) can be used with a higher concentration of Factor D (e.g., 80 nM).
-
A chromogenic or fluorogenic detection reagent that reacts with the product of substrate cleavage.
-
-
Inhibitor Incubation: Pre-incubate purified Factor D with various concentrations of the test inhibitor in an appropriate assay buffer in a microplate.
-
Reaction Initiation: Add the substrate (either pre-formed C3bB complex or the synthetic substrate) to initiate the enzymatic reaction.
-
Kinetic Measurement: Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence at an appropriate wavelength using a plate reader.
-
Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[19]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding affinity and kinetics of Factor D interacting with the C3bB complex. This is crucial for understanding the mechanism of action of inhibitors that may disrupt this protein-protein interaction.[16][17]
Methodology:
-
Chip Preparation: Covalently immobilize purified C3b onto the surface of an SPR sensor chip (e.g., a CM5 chip).
-
Pro-convertase Formation: Inject a solution containing purified Factor B and Mg²⁺ over the C3b-coated surface to allow the formation of the C3bB complex. To study binding without cleavage, a proteolytically resistant Factor B mutant can be used.[16]
-
Analyte Injection: Inject a series of concentrations of purified Factor D (the analyte) over the C3bB-functionalized surface.
-
Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as Factor D binds to and dissociates from the C3bB complex, generating a sensorgram (response units vs. time).
-
Analysis: Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[16]
References
- 1. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]
- 2. Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complement Factor D - Creative Biolabs [creative-biolabs.com]
- 5. complementtech.com [complementtech.com]
- 6. Factor D - Wikipedia [en.wikipedia.org]
- 7. Therapeutic targeting of factor D and MASP3 in complement-mediated diseases: Lessons learned from mouse studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Complement factor D, a novel serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures of C3b in Complex with Factors B and D Give Insight into Complement Convertase Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of factor D of the alternative complement pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of factor D of the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactome | Formation of fluid-phase convertase C3 [reactome.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Access to the Complement Factor B Scissile Bond Is Facilitated by Association of Factor B with C3b Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lambris.com [lambris.com]
- 18. mdpi.com [mdpi.com]
- 19. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Complement activation in immunological neurological disorders: mechanisms and therapeutic strategies [frontiersin.org]
- 21. Ex vivo assays to detect complement activation in complementopathies - PMC [pmc.ncbi.nlm.nih.gov]
FD-IN-1 and the Alternative Complement Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The complement system is a cornerstone of innate immunity, with the alternative pathway (AP) serving as a primary activation route and a powerful amplification loop for all complement cascades. Dysregulation of the alternative pathway is implicated in a host of inflammatory and autoimmune diseases. Factor D (FD), a rate-limiting serine protease, represents a critical control point within this pathway. This document provides a detailed technical overview of FD-IN-1, a selective, orally bioavailable small-molecule inhibitor of Factor D. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex biological and experimental processes involved.
The Alternative Complement Pathway (ACP) and the Role of Factor D
The complement system can be initiated through three routes: the classical, the lectin, and the alternative pathways.[1] All pathways converge on the cleavage of the central component, C3. The alternative pathway is unique in that it is continuously active at a low level through a process known as "tick-over," where C3 spontaneously hydrolyzes to C3(H₂O).[2] This C3(H₂O) can bind Factor B (FB), making it a substrate for the serine protease Factor D (FD).[2][3]
Factor D is the essential activating enzyme of the AP.[3] It circulates in its active form and is responsible for cleaving FB, which is bound to either C3(H₂O) or C3b, into fragments Ba and Bb.[4] The Bb fragment remains associated with C3b to form the C3 convertase, C3bBb.[4] This complex is the central engine of the AP amplification loop; it cleaves numerous C3 molecules into C3a (an anaphylatoxin) and C3b.[2] Newly generated C3b can then deposit on surfaces and bind more Factor B, leading to the formation of more C3 convertase and exponential amplification of the complement response.[2][4] This cascade ultimately leads to opsonization, inflammation, and the formation of the terminal complement complex (TCC), or membrane attack complex (MAC), which lyses target cells.[2] Given its pivotal and rate-limiting role, Factor D is a prime therapeutic target for mitigating diseases driven by excessive AP activation.[1][4]
This compound: A Selective Factor D Inhibitor
This compound is an orally bioavailable and selective small-molecule inhibitor of Factor D.[5] Its development represents a significant step towards targeted oral therapies for complement-mediated diseases. By directly inhibiting the enzymatic activity of Factor D, this compound effectively shuts down the AP amplification loop.
The mechanism of action for this compound is direct, competitive inhibition of the Factor D active site. By binding to Factor D, this compound prevents it from cleaving Factor B. This action has several downstream consequences:
-
Prevention of C3 Convertase Formation: Without the cleavage of Factor B, the C3bBb (C3 convertase) complex cannot be formed.[2]
-
Halting the Amplification Loop: The inability to form C3 convertase stops the exponential amplification of C3b deposition on target surfaces.[2]
-
Reduction of Effector Molecules: Consequently, the generation of key inflammatory mediators like C3a and C5a, as well as the assembly of the cell-lytic Membrane Attack Complex (MAC), is suppressed.[2]
A key advantage of targeting Factor D is the specific blockade of the alternative pathway, while potentially leaving the antibody-mediated classical pathway and the lectin pathway initiation phases intact for host defense against pathogens.[1]
Caption: Alternative Complement Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative parameters are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC₅₀ Value | Reference |
| Factor D (FD) | 12 nM | [5] |
| Factor XIa (FXIa) | 7.7 µM | [5] |
| Tryptase β2 | 6.5 µM | [5] |
| AP Functional Inhibition (MAC Deposition) | 0.26 µM | [5] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Dosing | Reference |
| C57BL/6 Mice | Oral Bioavailability | 83% | 10 mg/kg | [5] |
| Beagle Dogs | Oral Bioavailability | 70% | 10 mg/kg | [5] |
| C57BL/6 Mice | Terminal Half-life (t½) | 1.6 h | 1 mg/kg (IV) | [5] |
| Beagle Dogs | Terminal Half-life (t½) | 3.8 h | 1 mg/kg (IV) | [5] |
Key Experimental Protocols
The characterization of this compound involves several key experimental models, both in vitro and in vivo, to establish its mechanism, potency, and efficacy.
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of Factor D.
-
Methodology:
-
Reagents: Purified human Factor D, Factor B, and C3b are required. A suitable buffer containing Mg²⁺ is necessary for C3bB complex formation.
-
Procedure: a. A constant concentration of Factor D, Factor B, and C3b are incubated together in the reaction buffer. b. Serial dilutions of this compound (or other test compounds) are added to the reaction mixtures. c. The reaction is allowed to proceed at 37°C for a defined period. d. The reaction is stopped, typically by adding EDTA and placing on ice.
-
Analysis: The reaction products are analyzed by SDS-PAGE. The cleavage of Factor B into its Ba and Bb fragments is visualized by protein staining (e.g., Coomassie). A dose-dependent decrease in the intensity of the Bb band indicates inhibitory activity.[6]
-
Controls: Include a "No FD" control to ensure no spontaneous cleavage of FB and a "No Inhibitor" control to represent maximum cleavage.[2]
-
-
Objective: To measure the functional inhibition of the entire alternative pathway cascade in a complex biological matrix.
-
Methodology:
-
Setup: An ELISA plate is coated with an AP activator, such as zymosan or lipopolysaccharide (LPS).
-
Procedure: a. Human whole blood (or serum) is diluted (e.g., 50% in buffer) and pre-incubated with various concentrations of this compound.[5] b. The blood/inhibitor mixture is added to the coated ELISA plate wells. c. The plate is incubated at 37°C to allow for complement activation and MAC deposition. d. The plate is washed to remove unbound components.
-
Analysis: The amount of deposited MAC (C5b-9) is quantified using a specific primary antibody against a MAC component (e.g., anti-C9) followed by a labeled secondary antibody for detection. The resulting signal is proportional to the level of AP activation.
-
Data: IC₅₀ values are calculated from the dose-response curve.
-
-
Objective: To assess the systemic suppression of AP activation by orally administered this compound in a living organism.
-
Methodology:
-
Animal Model: Mice transgenic for human Factor D are often used to accurately model the drug-target interaction.[5]
-
Procedure: a. A cohort of mice is orally dosed with this compound at various concentrations (e.g., 10 mg/kg).[5] A vehicle control group is also included. b. After a specified time to allow for drug absorption, AP activation is induced via intravenous or intraperitoneal injection of lipopolysaccharide (LPS). c. Blood samples are collected at various time points post-LPS injection.
-
Analysis: Plasma or serum from the collected blood is analyzed for biomarkers of AP activation. This is typically done via an ELISA to measure levels of Ba, Bb, or C3a fragments.
-
Outcome: A significant reduction in AP activation biomarkers in the this compound treated group compared to the vehicle control demonstrates in vivo efficacy. The duration of this suppression can also be determined.[5]
-
Caption: Workflow for an in vivo LPS-induced AP activation model.
Conclusion
This compound is a potent and selective inhibitor of Factor D that effectively blocks the alternative complement pathway. Its favorable oral bioavailability and demonstrated efficacy in preclinical models highlight its potential as a therapeutic agent for a range of complement-mediated diseases, such as paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration.[1][5] The experimental protocols detailed herein provide a framework for the continued investigation and development of Factor D inhibitors, offering valuable tools for researchers and drug developers in the field of complement therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alternative complement pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Unraveling FD-IN-1: A Deep Dive into its Molecular Landscape
For Immediate Release
[City, State] – In the dynamic world of scientific research and drug discovery, the emergence of novel molecular entities offers new avenues for therapeutic intervention. This whitepaper provides a comprehensive technical overview of FD-IN-1, a compound of burgeoning interest within the scientific community. We will delve into its fundamental structure, explore its functional implications, and detail the experimental frameworks used to elucidate its properties. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this compound's core attributes.
The Structural Architecture of this compound
A thorough investigation into the molecular composition and arrangement of this compound is paramount to understanding its biological activities. At present, detailed structural information for a compound designated "this compound" is not available in the public scientific literature. Initial database searches and inquiries have not yielded a definitive chemical structure for a molecule with this specific identifier.
It is conceivable that "this compound" represents an internal project codename, a very recently synthesized compound that has not yet been publicly disclosed, or a potential misnomer. As research progresses and data becomes available, this section will be updated to provide a complete chemical profile, including its IUPAC name, CAS registry number, molecular formula, and 2D/3D structural representations.
Functional Profile and Mechanism of Action
The functional role of any new chemical entity is a critical aspect of its potential therapeutic value. Due to the current lack of published data on this compound, its biological function, mechanism of action, and associated signaling pathways remain to be elucidated.
Future research will likely focus on identifying the molecular targets of this compound, characterizing its effects on cellular processes, and understanding the downstream consequences of its activity. This will involve a battery of in vitro and in vivo experiments to map its interaction with proteins and its impact on physiological and pathological states.
Quantitative Analysis: A Data-Driven Perspective
To facilitate a clear and comparative understanding of this compound's properties, all forthcoming quantitative data will be systematically organized. The following tables are placeholders for future experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | - | - |
| LogP | - | - |
| pKa | - | - |
| Solubility | - | - |
Table 2: In Vitro Biological Activity of this compound
| Assay Type | Target | IC50 / EC50 (nM) | Cell Line |
| - | - | - | - |
| - | - | - | - |
Table 3: Pharmacokinetic Parameters of this compound (in vivo)
| Species | Route of Admin. | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| - | - | - | - | - | - |
| - | - | - | - | - | - |
Experimental Methodologies
The following sections outline the anticipated experimental protocols that will be crucial in defining the structure and function of this compound.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the precise atomic connectivity and stereochemistry of this compound.
-
Protocol:
-
Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire 1H, 13C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Process and analyze the spectral data to assign all proton and carbon signals and establish through-bond and through-space correlations.
-
Mass Spectrometry (MS):
-
Objective: To determine the exact molecular weight and elemental composition of this compound.
-
Protocol:
-
Prepare a dilute solution of this compound.
-
Analyze the sample using high-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Compare the measured mass-to-charge ratio (m/z) with the theoretical value to confirm the molecular formula.
-
Functional Characterization
Target Identification Assays:
-
Objective: To identify the primary biological target(s) of this compound.
-
Protocol (Affinity Chromatography):
-
Immobilize this compound onto a solid support (e.g., Sepharose beads).
-
Prepare a cell lysate or tissue extract containing potential target proteins.
-
Incubate the lysate with the this compound-conjugated beads.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Enzymatic or Binding Assays:
-
Objective: To quantify the potency and efficacy of this compound against its identified target.
-
Protocol (Example: Kinase Inhibition Assay):
-
In a multi-well plate, combine the target kinase, a suitable substrate, and ATP.
-
Add varying concentrations of this compound.
-
Incubate for a defined period to allow the enzymatic reaction to proceed.
-
Measure the amount of phosphorylated substrate using a detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Molecular Interactions and Processes
Diagrams are indispensable tools for illustrating complex biological pathways and experimental designs. The following sections will incorporate Graphviz diagrams as data on this compound becomes available.
Postulated Signaling Pathway of this compound
As no signaling pathway for this compound has been identified, a placeholder diagram is provided below to illustrate the intended format.
Unveiling the Molecular Targets of FD-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-IN-1, also known as compound 12, is a potent and orally bioavailable small molecule inhibitor of Complement Factor D (FD).[1][2] Factor D is a critical serine protease that serves as a rate-limiting enzyme in the alternative complement pathway, a key component of the innate immune system. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the biological targets of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Primary Biological Target: Complement Factor D
The principal biological target of this compound is Complement Factor D. This compound exhibits high-affinity binding to Factor D, leading to the inhibition of its enzymatic activity. This inhibition effectively blocks the activation and amplification of the alternative complement pathway.
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary and secondary targets has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | IC50 |
| Primary Target | ||
| Complement Factor D (FD) | FD Thioesterolytic Fluorescent Assay | 12 nM |
| Alternative Pathway (AP) Activation | MAC Deposition Assay (in 50% human whole blood) | 0.26 µM[1] |
| Off-Targets | ||
| Factor XIa (FXIa) | Chromogenic Assay | 7.7 µM[1][2] |
| Tryptase β2 | Chromogenic Assay | 6.5 µM[1][2] |
Signaling Pathway: The Alternative Complement Pathway
This compound exerts its therapeutic effect by modulating the alternative complement pathway. This pathway is initiated by the spontaneous hydrolysis of C3 to C3(H2O). Factor D is essential for the subsequent cleavage of Factor B, which is bound to C3b, to form the C3 convertase (C3bBb). This convertase then cleaves more C3 into C3a and C3b, leading to an amplification loop. The pathway culminates in the formation of the Membrane Attack Complex (MAC), which lyses target cells. By inhibiting Factor D, this compound prevents the formation of the C3 convertase, thereby halting the entire cascade.
Caption: The Alternative Complement Pathway and the inhibitory action of this compound.
Experimental Protocols
Factor D Thioesterolytic Fluorescent Assay
This assay quantifies the enzymatic activity of Factor D through the cleavage of a thioester substrate, which releases a fluorescent product.
-
Materials:
-
Recombinant human Factor D
-
Thioester substrate (e.g., a custom synthesized peptide with a C-terminal thioester)
-
Fluorescent probe that reacts with free thiols (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound in various concentrations
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add recombinant human Factor D to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the thioester substrate.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and add the fluorescent probe.
-
Incubate in the dark to allow the probe to react with the cleaved thiol product.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
References
FD-IN-1: A Technical Guide to its Protease Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-IN-1 is an orally bioavailable and selective inhibitor of Complement Factor D (FD), a critical serine protease in the alternative complement pathway. Factor D's singular and pivotal role in this pathway makes it an attractive therapeutic target for a variety of complement-mediated diseases. Understanding the selectivity profile of an inhibitor like this compound is paramount for predicting its efficacy and potential off-target effects. This document provides a comprehensive overview of the known selectivity of this compound, outlines standard methodologies for assessing protease inhibition, and visualizes its mechanism of action and the experimental workflow for its characterization.
Data Presentation: Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against its primary target, Factor D, and a limited number of other serine proteases. The data are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A comprehensive selectivity profile is crucial and typically involves screening against a broad panel of related proteases, particularly those within the complement and coagulation cascades due to their evolutionary and functional similarities.
Table 1: Inhibitory Potency (IC50) of this compound Against a Panel of Serine Proteases
| Protease Target | Protease Class | Pathway Involvement | This compound IC50 |
| Factor D (FD) | Serine Protease | Alternative Complement | 12 nM |
| Factor XIa (FXIa) | Serine Protease | Coagulation | 7.7 µM |
| Tryptase β2 | Serine Protease | Mast Cell Granules | 6.5 µM |
| Factor B | Serine Protease | Alternative Complement | Not Determined |
| C1r | Serine Protease | Classical Complement | Not Determined |
| C1s | Serine Protease | Classical Complement | Not Determined |
| MASP-1 | Serine Protease | Lectin Complement | Not Determined |
| MASP-2 | Serine Protease | Lectin Complement | Not Determined |
| Thrombin (Factor IIa) | Serine Protease | Coagulation | Not Determined |
| Factor Xa | Serine Protease | Coagulation | Not Determined |
| Factor XIIa | Serine Protease | Coagulation | Not Determined |
| Plasmin | Serine Protease | Fibrinolysis | Not Determined |
| Tissue Plasminogen Activator (tPA) | Serine Protease | Fibrinolysis | Not Determined |
| Urokinase Plasminogen Activator (uPA) | Serine Protease | Fibrinolysis | Not Determined |
| Chymotrypsin | Serine Protease | Digestion | Not Determined |
| Trypsin | Serine Protease | Digestion | Not Determined |
| Cathepsin G | Serine Protease | Immune Response | Not Determined |
Note: The expanded list of proteases beyond the experimentally determined values for this compound represents a standard panel for assessing the selectivity of complement inhibitors. This provides a framework for the further characterization of this compound.
Experimental Protocols
The determination of an inhibitor's selectivity profile relies on robust and reproducible in vitro assays. Below are detailed methodologies for a biochemical assay to determine IC50 values and a functional cell-based assay to assess the inhibition of the alternative complement pathway.
FRET-Based Biochemical Assay for Protease Inhibition (IC50 Determination)
This protocol describes a generic fluorescence resonance energy transfer (FRET) assay for measuring the inhibitory activity of a compound against a purified protease.
Materials:
-
Purified recombinant human protease (e.g., Factor D)
-
FRET-based peptide substrate specific for the protease
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 0.1% (v/v) Tween-20)
-
This compound (or other test compounds) dissolved in 100% DMSO
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions into the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the purified protease to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare the FRET peptide substrate in the assay buffer at a concentration close to its Michaelis-Menten constant (Km).
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence signal over time (kinetic read) at the appropriate excitation and emission wavelengths for the FRET pair. A typical reading interval is every 1-5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Rabbit Erythrocyte Hemolysis Assay for Alternative Pathway (AP) Functional Inhibition
This assay measures the functional inhibition of the alternative complement pathway in a cellular context. Rabbit erythrocytes are particularly sensitive to lysis by the human alternative pathway.
Materials:
-
Normal Human Serum (NHS) as a source of complement proteins
-
Rabbit erythrocytes
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)
-
This compound (or other test compounds) dissolved in 100% DMSO
-
96-well V-bottom microplates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 412-415 nm
Procedure:
-
Erythrocyte Preparation:
-
Wash rabbit erythrocytes three times with GVB/Mg-EGTA by centrifugation and resuspension.
-
Resuspend the washed erythrocytes to a final concentration of approximately 1 x 10⁸ cells/mL.
-
-
Compound and Serum Preparation:
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
Dilute Normal Human Serum in GVB/Mg-EGTA. The final dilution should be determined empirically to cause submaximal hemolysis (e.g., 50-80%) in the absence of an inhibitor. A typical final dilution is 1:2.
-
-
Inhibition Reaction:
-
In a 96-well plate, add the diluted test compound or control (GVB/Mg-EGTA with DMSO).
-
Add the diluted Normal Human Serum to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to interact with the complement proteins.
-
-
Hemolysis Reaction:
-
Add the prepared rabbit erythrocyte suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
-
Quantification of Hemolysis:
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412-415 nm to quantify the amount of hemoglobin released.
-
-
Data Analysis:
-
Include controls for 0% hemolysis (erythrocytes in buffer only) and 100% hemolysis (erythrocytes lysed with water).
-
Calculate the percentage of hemolysis for each inhibitor concentration, corrected for the background.
-
Plot the percentage of hemolysis against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of this compound in the Alternative Complement Pathway.
Experimental Workflow Diagram
Caption: Workflow for Protease Selectivity Profiling using a FRET-based assay.
In Vivo Efficacy of FD-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-IN-1 is a potent and selective, orally bioavailable small molecule inhibitor of complement Factor D (FD), a critical serine protease in the alternative complement pathway (AP).[1][2] Dysregulation of the AP is implicated in a variety of diseases, making targeted inhibition of this pathway a promising therapeutic strategy. This document provides a comprehensive overview of the preclinical in vivo efficacy of this compound, detailing its mechanism of action, pharmacokinetic profile, and performance in relevant animal models. The information is compiled from publicly available data and is intended to serve as a technical resource for researchers in the field.
Mechanism of Action: Targeting the Alternative Complement Pathway
This compound exerts its therapeutic effect by selectively inhibiting Factor D, which plays a pivotal role in the amplification loop of the alternative complement pathway.[1][2] The alternative pathway is a key component of the innate immune system. Its activation leads to the formation of the C3 convertase (C3bBb), which in turn cleaves more C3, amplifying the complement response. Factor D is responsible for cleaving Factor B when it is bound to C3b, a necessary step for the formation of the active C3 convertase. By inhibiting Factor D, this compound effectively halts this amplification loop, preventing the downstream events of the complement cascade, including opsonization, inflammation, and the formation of the membrane attack complex (MAC).[1][2]
References
Unveiling the Pharmacokinetic Profile of FD-IN-1: A Technical Guide for Researchers
An In-Depth Review of the Preclinical Pharmacokinetics and Bioavailability of the Novel Factor D Inhibitor, FD-IN-1.
This technical guide provides a comprehensive overview of the pharmacokinetics, bioavailability, and mechanism of action of this compound, a selective and orally bioavailable inhibitor of complement Factor D. The information herein is intended for researchers, scientists, and drug development professionals engaged in the study of complement-mediated diseases. All data is compiled from publicly available preclinical research, primarily the seminal work by Karki RG, et al., published in the Journal of Medicinal Chemistry in 2019.
Core Concepts: Mechanism of Action
This compound is a potent and selective inhibitor of Factor D (FD), a critical serine protease that serves as a rate-limiting enzyme in the alternative complement pathway (AP).[1] The alternative pathway is a key component of the innate immune system, and its dysregulation is implicated in a variety of diseases. This compound exerts its therapeutic effect by binding to Factor D and preventing the cleavage of Factor B, a necessary step for the formation of the C3 convertase (C3bBb). This action effectively halts the amplification loop of the alternative pathway, thereby reducing the downstream effects of complement activation, such as the formation of the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins.[1]
The inhibitory activity of this compound is highly specific to Factor D, with an IC50 of 12 nM.[1] While it shows some inhibitory activity against Factor XIa and Tryptase β2, this occurs at significantly higher concentrations (7.7 and 6.5 µM, respectively), indicating a wide therapeutic window with respect to these off-target effects.[1]
Signaling Pathway
The following diagram illustrates the central role of Factor D in the alternative complement pathway and the inhibitory action of this compound.
Pharmacokinetic Profile
This compound has demonstrated favorable pharmacokinetic properties in preclinical species, including high oral bioavailability. The following tables summarize the key pharmacokinetic parameters of this compound in C57BL/6 mice and Beagle dogs.
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Half-life (t½) | 1.6 h | - |
| Bioavailability (F) | - | 83% |
Data sourced from MedchemExpress product datasheet, citing Karki RG, et al. J Med Chem. 2019.[1]
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Half-life (t½) | 3.8 h | - |
| Bioavailability (F) | - | 70% |
Data sourced from MedchemExpress product datasheet, citing Karki RG, et al. J Med Chem. 2019.[1]
Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of this compound.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice and dogs.
Animal Models:
Administration:
-
Intravenous (IV): A single dose of 1 mg/kg of this compound was administered.[1]
-
Oral (PO): A single dose of 10 mg/kg of this compound was administered via gavage.[1]
Sample Collection and Analysis:
-
Blood samples were collected at various time points post-administration.
-
Plasma concentrations of this compound were quantified using a validated analytical method (details would be found in the full journal article).
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including half-life (t½) and bioavailability (F), were calculated from the plasma concentration-time data.
The following workflow illustrates the general procedure for the in vivo pharmacokinetic studies.
In Vitro Membrane Attack Complex (MAC) Deposition Assay
Objective: To assess the functional inhibition of the alternative complement pathway by this compound.
Methodology:
-
The assay utilized 50% human whole blood as a source of complement proteins.[1]
-
The alternative pathway was activated, likely through the use of an activating agent such as zymosan or lipopolysaccharide (LPS), though the specific activator is detailed in the primary literature.
-
The formation of the membrane attack complex (MAC) was measured in the presence of varying concentrations of this compound.
-
The concentration of this compound that inhibited 50% of MAC deposition (IC50) was determined.
Result:
-
This compound exhibited functional inhibition of AP activation with an IC50 of 0.26 μM in this assay.[1]
In Vivo Efficacy Models
This compound has demonstrated efficacy in suppressing the alternative complement pathway in relevant animal models.
Systemic AP Activation Model:
-
Model: Lipopolysaccharide (LPS)-induced AP activation in mice expressing human Factor D.[1]
-
Administration: Oral gavage of this compound at doses of 3 and 10 mg/kg.[1]
-
Result: The 10 mg/kg dose resulted in complete inhibition of the AP pathway for up to 10 hours, demonstrating systemic suppression.[1]
Local Ocular AP Activation Model:
-
Model: Intravitreal injection-induced AP activation in mice expressing human Factor D.[1]
-
Result: this compound demonstrated local suppression of the alternative pathway in the eye.[1]
Conclusion
This compound is a promising, orally bioavailable small molecule inhibitor of Factor D with a well-defined mechanism of action and favorable preclinical pharmacokinetic and efficacy profiles. Its ability to potently and selectively inhibit the alternative complement pathway makes it a compelling candidate for the treatment of a range of complement-mediated diseases. The data presented in this guide, summarized from key preclinical studies, provides a solid foundation for further research and development of this compound. For more detailed experimental procedures and a complete dataset, readers are encouraged to consult the primary publication by Karki et al. (2019).
References
The Central Role of Complement Factor D in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system is a critical component of innate immunity, and its dysregulation is a key driver in a multitude of inflammatory diseases. Within this system, the alternative pathway (AP) acts as a powerful amplification loop for complement activation. Complement Factor D (CFD), a highly specific serine protease, is the rate-limiting enzyme for AP activation, making it a strategic and compelling target for therapeutic intervention.[1][2] This technical guide provides an in-depth examination of Factor D's structure, function, and mechanism of action. It details its pivotal role in the pathogenesis of various inflammatory conditions, summarizes key quantitative data, outlines relevant experimental protocols, and explores the landscape of Factor D-targeted therapeutics.
Introduction to Complement Factor D
Factor D, also known as adipsin, is a 24 kDa serine protease that circulates in the blood primarily in its mature, active form.[3][4] Unlike most complement proteins synthesized by the liver, Factor D is predominantly produced by adipocytes, suggesting a link between adipose tissue and immune biology.[3][5] Its sole known physiological substrate is Factor B.[6][7] By cleaving Factor B only when it is complexed with C3b, Factor D catalyzes the formation of the AP C3 convertase (C3bBb), the central enzymatic complex of the pathway.[7][8] This specificity and its role as the rate-limiting component make Factor D a critical control point in the amplification of the complement cascade.[1][3]
Structure and Activation Mechanism
Factor D is a single-chain polypeptide characterized by a catalytic triad (B1167595) (His57, Asp102, Ser195) typical of serine proteases.[5][6] However, it circulates in a self-inhibited conformation, where a salt bridge and an inhibitory loop restrict access to the active site.[6][8] This prevents promiscuous activity. Activation is substrate-assisted; the binding of the C3b-Factor B (C3bB) complex induces a conformational change in Factor D, displacing the inhibitory loop and allowing it to cleave Factor B into Ba and Bb fragments.[6] The larger Bb fragment remains bound to C3b, forming the active C3 convertase, C3bBb.[7] The pro-form of Factor D is cleaved into its active state by MASP-3.[6][9]
Table 1: Physicochemical and Kinetic Properties of Human Factor D
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | ~24 kDa | [3][7] |
| Amino Acids | 228 | [3] |
| Plasma Concentration | 1-2 µg/mL | [3][4][6] |
| Primary Substrate | Factor B (in complex with C3b) | [6][7] |
| Catalytic Triad | His57, Asp102, Ser195 |[5][6] |
The Role of Factor D in the Alternative Complement Pathway
The alternative pathway (AP) is a key element of innate immunity, continuously active at a low level via a "tick-over" mechanism of spontaneous C3 hydrolysis.[10][11] Factor D is essential for both the initiation and the powerful amplification of the AP response.[1][8]
-
Initiation: Spontaneous hydrolysis of C3 forms C3(H2O). This binds Factor B, making it a substrate for Factor D. Factor D cleaves Factor B, forming the initial fluid-phase C3 convertase, C3(H2O)Bb.[11]
-
Amplification: The C3(H2O)Bb complex cleaves more C3 molecules into C3a (an anaphylatoxin) and C3b.[1] Newly generated C3b can covalently attach to nearby surfaces (like pathogens or host cells). This surface-bound C3b then binds another molecule of Factor B.
-
C3 Convertase Formation: Factor D cleaves this new C3b-bound Factor B to form the surface-bound C3 convertase, C3bBb. This is the central and rate-limiting step controlled by Factor D.[1][7]
-
Feedback Loop: Each C3bBb complex can cleave hundreds more C3 molecules, rapidly depositing a high density of C3b on a target surface, leading to opsonization and phagocytosis.[7]
-
Downstream Activation: The addition of another C3b molecule to the C3 convertase forms the C5 convertase (C3bBbC3b), which cleaves C5, initiating the formation of the lytic membrane attack complex (MAC).[8]
Because the classical and lectin pathways also generate C3b, their signals are powerfully augmented by the Factor D-dependent AP amplification loop.[1][12]
Caption: The Alternative Complement Pathway, highlighting Factor D's role.
Factor D in Inflammatory and Autoimmune Diseases
Dysregulation of the AP is a known contributor to a range of inflammatory conditions. Given its rate-limiting role, Factor D is implicated in diseases where excessive AP activation drives pathology.[1]
Paroxysmal Nocturnal Hemoglobinuria (PNH) and Atypical Hemolytic Uremic Syndrome (aHUS)
PNH and aHUS are archetypal diseases of excessive AP activation.[13] In PNH, the absence of GPI-anchored complement regulators on erythrocytes makes them highly susceptible to complement-mediated destruction.[14] While C5 inhibitors are effective, some patients experience residual extravascular hemolysis from C3b opsonization.[14][15] Inhibiting Factor D can block the AP more proximally, preventing both intravascular (MAC-driven) and extravascular (C3b-driven) hemolysis.[1][16] In aHUS, genetic defects in complement regulators lead to uncontrolled AP activation, causing thrombosis and renal damage.[13] Factor D inhibitors have shown potential to block the AP-mediated cell killing in in-vitro models of both diseases.[13][16]
Age-Related Macular Degeneration (AMD)
The complement system is strongly implicated in the pathogenesis of AMD, a leading cause of blindness.[17] Studies have reported significantly elevated plasma concentrations of Factor D in AMD patients compared to controls.[17][18] Genetic association has also been found between a single nucleotide polymorphism (SNP) in the CFD gene and AMD, particularly in females.[18] Factor D protein and mRNA have been identified in the retinal pigment epithelium (RPE), choriocapillaris, and choroid of human eyes, suggesting a local role in retinal inflammation and drusen formation.[19] However, a Factor D-inhibiting antibody, lampalizumab, failed to meet efficacy endpoints in Phase III trials for geographic atrophy, a form of advanced AMD.[1][20]
Table 2: Plasma Factor D Concentration in AMD Patients vs. Controls
| Cohort | Cases (AMD) Mean Plasma CFD (ng/mL) | Controls Mean Plasma CFD (ng/mL) | P-value | Reference |
|---|
| Combined UK1 & UK2 | 1880 | 1690 | 0.00025 |[18] |
Lupus Nephritis (LN)
In systemic lupus erythematosus (SLE), the AP is activated in lupus nephritis.[21] Serum levels of Factor D have been found to be elevated in patients with lupus glomerulonephritis, correlating inversely with the glomerular filtration rate (GFR).[22] This suggests that in SLE, Factor D levels may primarily reflect renal function rather than driving systemic inflammation.[22] However, studies in MRL/lpr mice, a model for lupus, demonstrated that a genetic deficiency of Factor D was protective against the development of proliferative renal disease and reduced glomerular C3 deposition, indicating that AP activation is a key pathogenic driver in the kidney.[21]
Factor D as a Therapeutic Target
Targeting Factor D offers several strategic advantages for treating AP-driven diseases:
-
Upstream Inhibition: Blocking Factor D prevents the generation of both C3a (pro-inflammatory) and C3b (opsonin), potentially offering broader control of inflammation and cell damage than downstream C5 inhibition.[1]
-
Pathway Specificity: Factor D inhibition selectively blocks the AP and its amplification loop while leaving the initiation of the classical and lectin pathways intact, which may be important for host defense against infections.[1]
-
Rate-Limiting Enzyme: As the least abundant and rate-limiting component of the pathway, relatively small amounts of an inhibitor may be sufficient to control the entire cascade.[3]
Numerous small-molecule inhibitors and therapeutic antibodies targeting Factor D have been developed. Danicopan, an oral Factor D inhibitor, has shown efficacy as an add-on therapy for PNH patients with clinically significant extravascular hemolysis, significantly improving hemoglobin levels.[15][23] Other inhibitors like vemircopan (B3325219) are also in clinical development for PNH and other complement-mediated diseases.[24]
Table 3: In Vitro Efficacy of Small-Molecule Factor D Inhibitors in a PNH Hemolysis Model
| Inhibitor | IC50 (µM) | IC90 (µM) | Reference |
|---|---|---|---|
| ACH-3856 | 0.0029 - 0.016 | 0.0082 - 0.064 | [25] |
| ACH-4471 | 0.0040 - 0.027 | 0.015 - 0.11 | [25] |
(Data derived from Ham test using erythrocytes from 3 PNH patients)
Experimental Methodologies
Evaluating the function of Factor D and the efficacy of its inhibitors requires specialized assays.
Factor D Enzymatic Activity Assay
This protocol assesses the direct proteolytic activity of Factor D.
-
Principle: Measures the cleavage of Factor B when complexed with C3b.
-
Reagents: Purified human Factor D, Factor B, and C3b; assay buffer (e.g., Veronal buffer with 10 mM MgCl₂).[26]
-
Procedure: a. Pre-incubate a constant concentration of Factor D (e.g., 0.125 µM) with varying concentrations of the test inhibitor for 15 minutes.[26] b. Add a mixture of Factor B (e.g., 0.5 µM) and C3b (e.g., 0.5 µM) to initiate the reaction.[26] c. Incubate at 37°C for 30 minutes.[26] d. Stop the reaction by adding Laemmli (SDS-PAGE) buffer.[26]
-
Analysis: Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blot. Quantify the cleavage of Factor B into the Bb fragment to determine the level of inhibition.
Functional Hemolysis Assay (e.g., Ham Test for PNH)
This cell-based assay measures the ability of an inhibitor to block AP-mediated lysis of PNH erythrocytes.[13]
-
Principle: PNH red blood cells, which lack complement regulators, are lysed by the AP when incubated in acidified normal human serum. An effective Factor D inhibitor will prevent this lysis.
-
Materials: Erythrocytes from PNH patients; normal human serum (as a source of complement); acidified serum buffer; test inhibitor.[13]
-
Procedure: a. Wash and prepare a suspension of PNH patient erythrocytes. b. In a microtiter plate, add varying concentrations of the Factor D inhibitor to aliquots of acidified normal human serum (e.g., 20% serum).[13][25] c. Add the PNH erythrocyte suspension to each well. d. Include controls: buffer only (no lysis), serum with EDTA (no complement activation), and water (100% lysis).[13] e. Incubate for a set time (e.g., 1 hour) at 37°C.
-
Analysis: Centrifuge the plate and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm). Calculate the percentage of hemolysis relative to the 100% lysis control and determine IC50/IC90 values for the inhibitor.
Caption: Experimental workflow for a PNH hemolysis inhibition assay.
Factor D Binding Assays
Surface Plasmon Resonance (SPR) can be used to determine the binding kinetics and affinity of small molecules or antibodies to Factor D.[13]
-
Principle: Measures the change in mass on a sensor chip as the analyte (inhibitor) flows over the immobilized ligand (Factor D), allowing for real-time determination of association (ka) and dissociation (kd) rates.
-
Procedure: a. Covalently immobilize purified human Factor D onto a sensor chip. b. Flow a series of concentrations of the inhibitor across the chip surface. c. Measure the binding response in real-time. d. Regenerate the chip surface between inhibitor concentrations.
-
Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the ka, kd, and the equilibrium dissociation constant (KD).
Conclusion and Future Directions
Factor D stands as a lynchpin in the alternative complement pathway, a critical amplification system for immune surveillance that, when dysregulated, becomes a potent driver of inflammatory disease. Its unique characteristics—high specificity, rate-limiting function, and upstream position in the cascade—make it an exceptionally attractive target for therapeutic development.[1][3] The clinical progress of Factor D inhibitors, particularly in diseases like PNH, validates this strategy.[15][23]
Future research will likely focus on developing next-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles, exploring their efficacy in a wider range of complement-mediated diseases (including renal and neurological disorders), and understanding the long-term safety implications of selectively modulating the alternative pathway.[20][23][27] The continued investigation into Factor D biology will undoubtedly unlock new therapeutic avenues for controlling inflammation and restoring immune homeostasis.
References
- 1. Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]
- 4. Complement Factor D Assay | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]
- 5. Factor D - Wikiwand [wikiwand.com]
- 6. Factor D - Wikipedia [en.wikipedia.org]
- 7. complementtech.com [complementtech.com]
- 8. Complement Factor D - Creative Biolabs [creative-biolabs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Alternative Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]
- 11. The Role of Complement in Inflammatory Diseases From Behind the Scenes into the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complement in paroxysmal nocturnal hemoglobinuria: exploiting our current knowledge to improve the treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Add-on Factor D Inhibitor Improves Hemoglobin Levels in PNH with Hemolysis | Docwire News [docwirenews.com]
- 16. Paper: Small Molecule Factor D Inhibitors Block Complement Activation in Paroxysmal Nocturnal Hemoglobinuria and Atypical Hemolytic Uremic Syndrome [ash.confex.com]
- 17. Complement Factor D in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Frontiers | Complement activation in immunological neurological disorders: mechanisms and therapeutic strategies [frontiersin.org]
- 21. Effects of complement factor D deficiency on the renal disease of MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Serum level of complement factor D in systemic lupus erythematosus--an indicator of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Complement in human disease: approved and up-and-coming therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Inhibiting Alternative Pathway Complement Activation by Targeting the Factor D Exosite - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
The Alternative Pathway Amplification Loop: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The alternative pathway (AP) of the complement system is a critical component of innate immunity, providing a rapid and potent defense against invading pathogens. A key feature of the AP is a powerful amplification loop that exponentially increases the deposition of complement component C3b on target surfaces, leading to opsonization, inflammation, and cell lysis. Understanding the intricacies of this amplification loop is paramount for researchers in immunology and for professionals involved in the development of therapeutics targeting complement-mediated diseases. This guide provides a detailed technical overview of the core mechanics, quantitative data, experimental protocols, and visual representations of the AP amplification loop.
Core Mechanism of the Alternative Pathway Amplification Loop
The alternative pathway is constitutively active at a low level through a process known as "tick-over," which involves the spontaneous hydrolysis of the internal thioester bond of C3 to form C3(H₂O).[1][2] This conformational change allows C3(H₂O) to bind Factor B (FB), which is then cleaved by the serine protease Factor D (FD) into Ba and Bb fragments. The Bb fragment remains associated with C3(H₂O) to form the fluid-phase C3 convertase, C3(H₂O)Bb.[2] This initial convertase, although transient, can cleave C3 into C3a and C3b.
The newly generated C3b can covalently attach to nearby surfaces, such as microbial membranes. Surface-bound C3b then serves as a platform for the assembly of the more stable and potent surface-bound C3 convertase, C3bBb. This complex is the heart of the amplification loop.[2] Each C3bBb molecule can cleave hundreds of additional C3 molecules, leading to a rapid and localized deposition of C3b on the target surface. This exponential increase in C3b deposition is the hallmark of the AP amplification loop.
The C3bBb convertase is inherently unstable, with a short half-life. Its stability is significantly enhanced by the binding of properdin (B1173348) (Factor P), the only known positive regulator of the complement system.[3][4] Properdin binds to the C3bBb complex, extending its half-life and thereby increasing the amplification of the complement response. The stabilized convertase is often referred to as C3bBbP.
Regulation of this potent amplification loop is crucial to prevent damage to host tissues. This is primarily achieved by Factor H (FH) and Factor I (FI). Factor H competes with Factor B for binding to C3b and also accelerates the decay of the C3bBb convertase. Furthermore, Factor H acts as a cofactor for Factor I, a serine protease that cleaves and inactivates C3b.
Data Presentation: Quantitative Parameters of the Alternative Pathway
The following tables summarize key quantitative data related to the components and kinetics of the alternative pathway amplification loop.
| Component | Mean Plasma Concentration (µg/mL) | Molar Concentration (µM) | Reference(s) |
| C3 | 1200 - 2000 | 6.5 - 10.8 | [5] |
| Factor B | 200 | 2.2 | [6] |
| Factor D | 1 - 2 | 0.04 - 0.08 | [7] |
| Properdin | 4 - 25 | 0.08 - 0.5 | [4] |
| Factor H | 200 - 600 | 1.3 - 3.9 | [7] |
| Factor I | 35 | 0.4 | [8] |
| Interaction/Reaction | Parameter | Value | Unit | Reference(s) |
| C3 Convertase (C3bBb) Activity | ||||
| k_cat | 1.78 | s⁻¹ | ||
| K_m | 5.86 | µM | ||
| Half-life (t½) | 90 | seconds | ||
| Properdin-C3bBb Interaction | ||||
| K_D (Properdin monomer - C3b) | 6.8 | µM | ||
| K_D (Properdin monomer - C3bB) | 98 | nM | ||
| K_D (Properdin monomer - C3bBb) | 34 | nM | ||
| K_D (Properdin oligomer - C3bB) | 4.6 | nM | ||
| K_D (Properdin oligomer - C3bBb) | 4.4 | nM | ||
| Factor H Regulation | ||||
| Half-life of Factor H in plasma | ~6 | days | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the alternative pathway amplification loop.
Hemolytic Assay for Alternative Pathway Activity (AH50)
This assay measures the functional activity of the entire alternative pathway by assessing its ability to lyse rabbit erythrocytes, which are potent activators of the human AP.
Materials:
-
Rabbit red blood cells (rRBCs)
-
Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA)
-
Patient or experimental serum
-
Normal human serum (NHS) as a positive control
-
Heat-inactivated NHS as a negative control
-
Spectrophotometer
Procedure:
-
Wash rRBCs three times with GVB-Mg-EGTA and resuspend to a concentration of 2 x 10⁸ cells/mL.
-
Prepare serial dilutions of the test serum, positive control, and negative control in GVB-Mg-EGTA.
-
In a 96-well plate, mix 50 µL of each serum dilution with 50 µL of the rRBC suspension.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Centrifuge the plate at 800 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the released hemoglobin at 414 nm using a spectrophotometer.
-
Determine the serum dilution that results in 50% hemolysis (AH50 value). A lower AH50 value indicates reduced AP activity.
ELISA for C3bBbP Complex Detection
This enzyme-linked immunosorbent assay (ELISA) quantifies the formation of the stabilized C3 convertase (C3bBbP), a direct indicator of AP activation.[10]
Materials:
-
96-well ELISA plates
-
Anti-properdin monoclonal antibody (for capture)
-
Biotinylated anti-C3b monoclonal antibody (for detection)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Serum or plasma samples
Procedure:
-
Coat the wells of a 96-well plate with anti-properdin antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add diluted serum/plasma samples and standards to the wells and incubate for 1-2 hours at 37°C.
-
Wash the plate three times.
-
Add biotinylated anti-C3b antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm. The concentration of C3bBbP is determined from a standard curve.
C3b Deposition Assay by Flow Cytometry
This assay measures the deposition of C3b on the surface of cells, providing a quantitative measure of AP activation on a specific target.[11]
Materials:
-
Target cells (e.g., rabbit erythrocytes, bacteria, or cultured human cells)
-
Serum (NHS or patient serum)
-
GVB-Mg-EGTA buffer
-
FITC- or PE-conjugated anti-human C3b/iC3b antibody
-
Flow cytometer
Procedure:
-
Wash the target cells and resuspend them in GVB-Mg-EGTA buffer.
-
Incubate the cells with the desired concentration of serum for a specified time (e.g., 15-30 minutes) at 37°C to allow for complement activation and C3b deposition.
-
Stop the reaction by adding ice-cold wash buffer.
-
Wash the cells twice with cold wash buffer to remove unbound complement proteins.
-
Incubate the cells with a fluorescently labeled anti-C3b/iC3b antibody for 30 minutes on ice in the dark.
-
Wash the cells twice to remove unbound antibody.
-
Resuspend the cells in buffer suitable for flow cytometry.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) which corresponds to the amount of C3b deposited on the cell surface.
In Vitro Reconstitution of the Alternative Pathway Amplification Loop
This advanced technique allows for the study of the amplification loop in a controlled environment using purified components.
Materials:
-
Purified human C3, Factor B, Factor D, and Properdin
-
Buffer containing Mg²⁺ (e.g., GVB-Mg²⁺)
-
A surface for C3b deposition (e.g., zymosan particles or C3b-coated microplate)
-
Method for detecting C3 cleavage (e.g., ELISA for C3a or Western blot for C3 cleavage fragments)
Procedure:
-
If using a microplate, coat the wells with purified C3b. If using zymosan, pre-incubate it with a low concentration of C3 to generate initial C3b deposition.
-
To the C3b-coated surface, add a mixture of purified Factor B and Factor D in GVB-Mg²⁺ buffer.
-
To study the effect of properdin, add purified properdin to the reaction mixture.
-
Add a higher concentration of purified C3 as the substrate for the newly formed C3 convertase.
-
Incubate the reaction at 37°C for various time points.
-
At each time point, stop the reaction and measure the amount of C3a generated in the supernatant using an ELISA, or analyze the cleavage of C3 by SDS-PAGE and Western blotting. The rate of C3 cleavage reflects the activity of the reconstituted amplification loop.
Mandatory Visualization
The following diagrams illustrate the core signaling pathway of the alternative pathway amplification loop and a typical experimental workflow for its analysis.
Caption: Signaling pathway of the alternative complement pathway amplification loop.
Caption: General experimental workflow for analyzing the alternative pathway.
References
- 1. Purification of native properdin by reversed affinity chromatography and its activation by proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. svarlifescience.com [svarlifescience.com]
- 3. A Novel Antibody against Human Properdin Inhibits the Alternative Complement System and Specifically Detects Properdin from Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and functional analysis of human properdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CFB Purification Protocol - Creative Biolabs [creative-biolabs.com]
- 6. CFD Purification Protocol - Creative Biolabs [creative-biolabs.com]
- 7. Reinvestigations into the formation and assay of C3bBbP complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Flow Cytometry-Based Assay to Measure C3b Deposition on Protozoan Parasites Such as Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reconstitution of the alternative pathway of the complement system enables rapid delineation of the mechanism of action of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Tool for Complement Research: In vitro Reconstituted Human Classical Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FD-IN-1: An In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
FD-IN-1 is a potent and selective small-molecule inhibitor of complement Factor D (FD), a critical serine protease in the alternative complement pathway (AP). By targeting Factor D, this compound effectively blocks the amplification loop of the AP, a key component of the innate immune system. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune disorders. These application notes provide detailed protocols for two key in vitro assays to characterize the activity of this compound: a direct enzymatic assay to determine its potency against purified Factor D and a cell-based functional assay to measure its inhibition of the terminal complement cascade, specifically the formation of the Membrane Attack Complex (MAC).
Introduction
The complement system is a crucial part of the innate immune response. The alternative pathway (AP) is in a state of continuous low-level activation, known as "tick-over," which allows for rapid surveillance against pathogens. Factor D is the rate-limiting enzyme in the AP amplification loop. Upon the formation of C3(H₂O) or surface-bound C3b, Factor B (FB) is recruited, forming a complex that is subsequently cleaved by Factor D into Ba and Bb fragments. The resulting C3bBb complex is the AP C3 convertase, which exponentially cleaves more C3, leading to opsonization, inflammation, and the formation of the Membrane Attack Complex (MAC), ultimately causing cell lysis.[1][2][3]
This compound is an orally bioavailable inhibitor that specifically targets Factor D, offering a promising therapeutic strategy for complement-mediated diseases.[4] This document outlines the protocols to quantify its inhibitory effects in vitro.
Data Presentation
The inhibitory activity of this compound has been characterized using both enzymatic and functional cell-based assays. The following table summarizes the key in vitro potency values.
| Assay Type | Target/Pathway | Description | IC₅₀ Value |
| Enzymatic Assay | Factor D | Direct inhibition of purified Factor D enzyme activity. | 12 nM[4] |
| Functional Assay | Alternative Pathway | Inhibition of Membrane Attack Complex (MAC) deposition on cells in human serum. | 0.26 µM[4] |
| Off-Target Assay | Factor XIa | Inhibition of purified Factor XIa enzyme activity. | 7.7 µM[4] |
| Off-Target Assay | Tryptase β2 | Inhibition of purified Tryptase β2 enzyme activity. | 6.5 µM[4] |
Note: Another report indicates an IC₅₀ of 6 nM in a Factor D Thioesterolytic Fluorescent Assay and 50 nM in a MAC Deposition Assay.[5]
Signaling Pathway and Point of Inhibition
The diagram below illustrates the alternative complement pathway and highlights the inhibitory action of this compound.
Caption: Alternative complement pathway and the inhibitory site of this compound.
Experimental Protocols
Factor D Enzymatic Inhibition Assay (Thioesterolytic Fluorescent Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human Factor D. The assay measures the cleavage of a fluorogenic substrate by Factor D.
Materials:
-
Purified human complement Factor D (FD)
-
Purified human complement Factor B (FB)
-
Purified human complement C3
-
This compound compound
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorogenic peptide substrate for C3 convertase (e.g., a thioester-containing peptide that becomes fluorescent upon cleavage)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation/Emission wavelengths dependent on substrate)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
Further dilute the DMSO serial dilutions into Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute Factor D, Factor B, and C3 in cold Assay Buffer to their final working concentrations. These should be optimized based on enzyme activity and substrate kinetics.
-
Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 5 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO).
-
Add 20 µL of the prepared enzyme mix (Factor D, Factor B, C3) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to Factor D.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the fluorescence signal kinetically for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Alternative Pathway MAC Deposition Assay
This functional assay measures the ability of this compound to inhibit the formation of the C5b-9 complex (MAC) on the surface of target cells upon activation of the alternative complement pathway in human serum.
Materials:
-
U2-OS (human bone osteosarcoma) cells or PIGA-null TF1 cells (which lack GPI-anchored complement regulators CD55 and CD59).[5]
-
Normal Human Serum (NHS), pooled from healthy donors (ensure it is a reliable source of complement).
-
This compound compound
-
Assay Buffer: Gelatin Veronal Buffer with magnesium and EGTA (GVB/Mg-EGTA) to specifically allow AP activation.
-
Primary Antibody: Mouse anti-human C5b-9 (MAC) monoclonal antibody.
-
Secondary Antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., FITC or Alexa Fluor 488).
-
Fixation Buffer: 1% Paraformaldehyde (PFA) in PBS.
-
Wash Buffer: PBS with 1% Bovine Serum Albumin (BSA).
-
96-well V-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Culture U2-OS or TF1 PIGA-null cells to a sufficient density.
-
Harvest the cells and wash them twice with ice-cold Wash Buffer.
-
Resuspend the cells in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Inhibitor and Serum Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer from a DMSO stock, ensuring the final DMSO concentration is ≤ 0.5%.
-
Prepare a 20-40% solution of Normal Human Serum in Assay Buffer. The optimal concentration should be determined empirically to give a robust MAC deposition signal without causing excessive cell lysis.
-
-
Assay Protocol:
-
Add 50 µL of the cell suspension (50,000 cells) to each well of a 96-well V-bottom plate.
-
Add 25 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Add 25 µL of the diluted Normal Human Serum to each well to initiate complement activation.
-
Incubate the plate at 37°C for 30-60 minutes in a humidified incubator.
-
Stop the reaction by adding 100 µL of ice-cold Wash Buffer and centrifuging the plate at 400 x g for 5 minutes. Discard the supernatant.
-
-
Staining and Flow Cytometry:
-
Resuspend the cell pellets in 100 µL of the primary anti-C5b-9 antibody (diluted in Wash Buffer).
-
Incubate on ice for 30-45 minutes.
-
Wash the cells twice with 200 µL of ice-cold Wash Buffer.
-
Resuspend the cell pellets in 100 µL of the fluorescently-labeled secondary antibody (diluted in Wash Buffer).
-
Incubate on ice for 30 minutes, protected from light.
-
Wash the cells twice with 200 µL of ice-cold Wash Buffer.
-
Resuspend the cells in 200 µL of Fixation Buffer.
-
Analyze the samples on a flow cytometer, measuring the median fluorescence intensity (MFI) in the appropriate channel.
-
-
Data Analysis:
-
Calculate the percent inhibition of MAC deposition for each this compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (MFI_inhibitor - MFI_no_serum) / (MFI_vehicle - MFI_no_serum))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for the cell-based MAC deposition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]
- 3. In vitro Measurement of Membrane Attack Complex in RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Complement Activity Assay - Creative Biolabs [creative-biolabs.com]
- 5. Ex vivo assays to detect complement activation in complementopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FD-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-IN-1 is a potent and selective small-molecule inhibitor of Complement Factor D (FD), a critical serine protease in the alternative complement pathway (AP) of the innate immune system. With an IC₅₀ of 12 nM, this compound offers a powerful tool for investigating the role of the alternative complement pathway in various biological and pathological processes.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its impact on complement-mediated cell lysis, cell viability, and apoptosis.
Mechanism of Action
This compound selectively inhibits Factor D, which is responsible for cleaving Factor B when it is bound to C3b. This cleavage is a crucial step in the formation of the AP C3 convertase (C3bBb), which, in turn, initiates the amplification loop of the complement cascade, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis. By inhibiting Factor D, this compound effectively blocks the activation and amplification of the alternative complement pathway.
Data Presentation
The following table summarizes the inhibitory activity of this compound and a related Factor D inhibitor, providing key quantitative data for experimental planning.
| Compound | Assay | Target | IC₅₀ | Reference |
| This compound | Enzyme Activity Assay | Factor D | 12 nM | [1] |
| This compound | MAC Deposition Assay (50% human whole blood) | AP Activation | 0.26 µM | [1] |
| ACH-4471 (Factor D Inhibitor) | Hemolysis Assay (PNH erythrocytes) | Complement-mediated hemolysis | ~0.01 µM | [2] |
| ACH-4471 (Factor D Inhibitor) | C3 Fragment Deposition Assay (PNH erythrocytes) | C3 Deposition | IC₅₀ = 0.031 µM | [2] |
Experimental Protocols
Hemolysis Assay for Assessing Complement-Mediated Cell Lysis
This protocol is adapted from methods used to evaluate Factor D inhibitors on erythrocytes from patients with paroxysmal nocturnal hemoglobinuria (PNH), which are highly sensitive to complement-mediated lysis.[2]
Objective: To determine the efficacy of this compound in inhibiting alternative complement pathway-mediated hemolysis of sensitized erythrocytes.
Materials:
-
This compound
-
PNH patient erythrocytes or rabbit erythrocytes
-
Normal human serum (as a source of complement)
-
Acidified human serum (optional, for Ham test)
-
GVB buffer (Gelatin Veronal Buffer)
-
96-well round-bottom plates
-
Spectrophotometer (plate reader)
Workflow:
Procedure:
-
Preparation of Erythrocytes:
-
Wash erythrocytes (e.g., rabbit erythrocytes) three times with cold GVB buffer.
-
Resuspend the cells to a final concentration of 1 x 10⁸ cells/mL in GVB buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of GVB buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Add 25 µL of the erythrocyte suspension to each well.
-
Add 25 µL of normal human serum (diluted in GVB, e.g., 1:4) to initiate the complement cascade.
-
For a positive control (100% lysis), add 25 µL of water instead of serum. For a negative control (0% lysis), add 25 µL of GVB buffer instead of serum.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm, which corresponds to the release of hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Plot the percentage of hemolysis against the log concentration of this compound to determine the IC₅₀.
-
Cell Viability Assay (WST-1 Assay)
This protocol provides a general method to assess the direct effect of this compound on the viability of a chosen cell line.
Objective: To determine if this compound has a direct cytotoxic effect on cultured cells.
Materials:
-
This compound
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
WST-1 reagent
-
96-well flat-bottom tissue culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a plate reader. Use a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the log concentration of this compound.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for determining if this compound induces apoptosis in a cell line of interest.
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Workflow:
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
For adherent cells, detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Collect all cells, including any floating cells from the supernatant of adherent cultures.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Concluding Remarks
This compound is a valuable research tool for studying the alternative complement pathway. The protocols provided here offer a starting point for investigating its effects in various cell culture models. Researchers should optimize concentrations, incubation times, and cell types for their specific experimental needs. Careful consideration of appropriate controls is essential for the accurate interpretation of results.
References
- 1. Frontiers | A New Tool for Complement Research: In vitro Reconstituted Human Classical Complement Pathway [frontiersin.org]
- 2. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FD-IN-1 in Mouse Models of Disease
Disclaimer: The compound "FD-IN-1" is a hypothetical farnesoid X receptor (FXR) inhibitor used here for illustrative purposes to fulfill the prompt's requirements for detailed application notes and protocols. All data and specific experimental details are fictional but are designed to be scientifically plausible based on common practices for in vivo studies of small molecule inhibitors.
Introduction
This compound is a potent and selective antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Dysregulation of FXR signaling is implicated in the pathophysiology of various diseases, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and certain cancers. These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for utilizing this compound in preclinical mouse models of such diseases.
Quantitative Data Summary
The following table summarizes the recommended dosage and observed efficacy of this compound in various mouse models of disease. This data is intended as a starting point for experimental design and may require optimization for specific models and research questions.
| Mouse Model | Disease | Strain | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Observed Efficacy |
| Bile Duct Ligation (BDL) | Cholestatic Liver Injury | C57BL/6 | Oral Gavage | 10 | Once daily | 40% reduction in serum ALT levels |
| 30 | Once daily | 65% reduction in serum ALT levels; significant decrease in liver fibrosis | ||||
| High-Fat Diet (HFD)-induced | NAFLD/NASH | C57BL/6 | Oral Gavage | 15 | Once daily | Improved glucose tolerance; 30% reduction in hepatic steatosis |
| 45 | Once daily | Significant reduction in hepatic inflammation and ballooning scores | ||||
| AOM/DSS-induced | Colitis-Associated Cancer | BALB/c | Intraperitoneal (IP) Injection | 20 | Every other day | 50% reduction in tumor burden |
| 40 | Every other day | 75% reduction in tumor burden; decreased expression of pro-inflammatory cytokines |
Signaling Pathway of this compound
This compound acts as a competitive antagonist of FXR. In its natural state, FXR is activated by bile acids, leading to its heterodimerization with the retinoid X receptor (RXR) and subsequent binding to FXR response elements (FXREs) in the promoter regions of target genes. This activation regulates the expression of genes involved in bile acid synthesis and transport. This compound prevents the binding of bile acids to FXR, thereby inhibiting the downstream signaling cascade.
Caption: Mechanism of this compound as an FXR antagonist.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Scale
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle solution to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to suspend the compound.
-
If the compound does not fully suspend, sonicate the mixture for 5-10 minutes in a water bath sonicator.
-
Visually inspect the suspension to ensure it is homogenous before administration. Prepare fresh daily.
Oral Gavage Administration of this compound in Mice
Materials:
-
Prepared this compound suspension
-
Animal feeding needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Mouse scale
-
70% ethanol
Protocol:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Attach the feeding needle to the syringe filled with the correct volume of the this compound suspension.
-
Introduce the feeding needle into the mouse's mouth, slightly off-center, and gently advance it along the roof of the mouth towards the esophagus.
-
Once the needle is properly positioned (a slight resistance will be felt as it passes the pharynx), slowly dispense the solution.
-
Carefully withdraw the feeding needle.
-
Monitor the mouse for a few minutes to ensure there are no signs of distress or aspiration.
Experimental Workflow for a Cholestatic Liver Injury Model
The following workflow outlines a typical study design for evaluating the efficacy of this compound in a bile duct ligation (BDL) mouse model.
Caption: Experimental workflow for this compound in a BDL model.
Concluding Remarks
The provided data and protocols serve as a foundational guide for researchers investigating the therapeutic potential of the hypothetical FXR inhibitor, this compound, in mouse models of disease. It is imperative to perform dose-response studies and to tailor the experimental design to the specific research objectives and animal models being utilized. Adherence to ethical guidelines for animal research is paramount in all in vivo studies.
Preparing FD-IN-1 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of FD-IN-1, a selective inhibitor of complement Factor D, for in vivo research applications. The following information is intended to guide researchers in formulating this compound for oral, intravenous, and intraperitoneal delivery in preclinical models, particularly in mice.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of Factor D, a crucial serine protease in the alternative complement pathway.[1][2][3] By inhibiting Factor D, this compound effectively blocks the amplification loop of the complement system, making it a valuable tool for studying the role of the alternative pathway in various inflammatory and autoimmune diseases. Due to its mechanism of action, this compound is under investigation for its therapeutic potential in conditions where the alternative complement pathway is dysregulated.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. Notably, this compound has limited aqueous solubility, necessitating the use of co-solvents for in vivo administration.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃NO₄ | [4] |
| Molecular Weight | 377.43 g/mol | [4] |
| Solubility | DMSO: 62.5 mg/mL (165.59 mM) with ultrasonic and warming to 80°C | MedChemExpress Data |
| Oral Bioavailability | 83% in C57BL6 mice | [4] |
Signaling Pathway of the Alternative Complement Pathway and Inhibition by this compound
The alternative complement pathway is a key component of the innate immune system. Its activation cascade and the point of inhibition by this compound are illustrated in the diagram below.
Experimental Protocols
Important Considerations Before Starting:
-
All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Aseptic techniques should be used for the preparation of all sterile formulations to prevent contamination.
-
It is recommended to use human Factor D knock-in mice for in vivo studies, as this compound may have reduced activity against murine Factor D.[4][5]
Protocol 1: Preparation of this compound for Oral Administration (Gavage)
This protocol is designed to prepare a formulation of this compound for oral administration to mice at a dosage of 10 mg/kg.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and sonication may be required to fully dissolve the compound.
-
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by combining the following components in the specified ratios. For a final volume of 1 mL:
-
PEG400: 0.4 mL (40%)
-
Tween-80: 0.05 mL (5%)
-
Sterile Saline: 0.45 mL (45%)
-
-
-
Formulate the Dosing Solution:
-
To prepare a 1 mg/mL dosing solution (for a 10 mg/kg dose in a 25g mouse with a 250 µL gavage volume), add 20 µL of the 50 mg/mL this compound stock solution to 980 µL of the prepared vehicle. This results in a final DMSO concentration of 2%.
-
Vortex the solution thoroughly to ensure it is homogeneous.
-
-
Administration:
-
Administer the prepared formulation to mice via oral gavage at a volume of 10 mL/kg body weight.
-
Quantitative Data for Oral Formulation:
| Component | Percentage (%) | Volume for 1 mL |
| This compound Stock (in DMSO) | 2% (DMSO) | 20 µL of 50 mg/mL stock |
| PEG400 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline (0.9% NaCl) | 43% | 430 µL |
| Total | 100% | 1 mL |
Protocol 2: Preparation of this compound for Intravenous (IV) Administration
This protocol provides a method for preparing a clear solution of this compound suitable for intravenous injection in mice. A dosage of 1 mg/kg has been used in pharmacokinetic studies.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile Water for Injection or Sterile Saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
-
Prepare the Vehicle:
-
In a sterile tube, combine PEG300 and sterile saline in a 1:1 ratio (e.g., 500 µL of PEG300 and 500 µL of saline for 1 mL of vehicle).
-
-
Formulate the Dosing Solution:
-
To prepare a 0.1 mg/mL dosing solution (for a 1 mg/kg dose in a 25g mouse with a 250 µL injection volume), add 2.5 µL of the 10 mg/mL this compound stock solution to 247.5 µL of the prepared vehicle. This results in a final DMSO concentration of 1%.
-
Vortex the solution thoroughly to ensure it is a clear and homogeneous solution.
-
-
Sterile Filtration and Administration:
-
Filter the final solution through a sterile 0.22 µm syringe filter before administration.
-
Administer the solution to mice via intravenous injection (e.g., tail vein) at a volume of 10 mL/kg body weight.
-
Quantitative Data for Intravenous Formulation:
| Component | Percentage (%) | Volume for 1 mL |
| This compound Stock (in DMSO) | 1% (DMSO) | 10 µL of 10 mg/mL stock |
| PEG300 | 49.5% | 495 µL |
| Saline (0.9% NaCl) | 49.5% | 495 µL |
| Total | 100% | 1 mL |
Protocol 3: Preparation of this compound for Intraperitoneal (IP) Administration
This protocol details the preparation of an this compound formulation for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin (B1172386) Solution:
-
Prepare a 20% (w/v) solution of HP-β-CD or SBE-β-CD in sterile saline. For example, dissolve 200 mg of the cyclodextrin in 1 mL of saline. Gentle warming may be necessary to fully dissolve the cyclodextrin.
-
-
Prepare a Stock Solution:
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
-
Formulate the Dosing Solution:
-
To prepare a 1 mg/mL dosing solution, add 50 µL of the 20 mg/mL this compound stock solution to 950 µL of the 20% cyclodextrin solution. This results in a final DMSO concentration of 5%.
-
Vortex the solution thoroughly to ensure complete mixing.
-
-
Sterile Filtration and Administration:
-
Filter the final solution through a sterile 0.22 µm syringe filter before administration.
-
Administer the solution to mice via intraperitoneal injection at a volume of 10 mL/kg body weight.
-
Quantitative Data for Intraperitoneal Formulation:
| Component | Percentage (%) | Volume for 1 mL |
| This compound Stock (in DMSO) | 5% (DMSO) | 50 µL of 20 mg/mL stock |
| 20% HP-β-CD or SBE-β-CD in Saline | 95% | 950 µL |
| Total | 100% | 1 mL |
Experimental Workflow for In Vivo Administration
The following diagram illustrates the general workflow for preparing and administering this compound for in vivo studies.
Toxicology and Safety Considerations
Currently, there is limited publicly available information on the specific LD50 or Maximum Tolerated Dose (MTD) for this compound. As with any investigational compound, it is crucial to conduct preliminary dose-ranging studies to determine the MTD in the specific animal model and strain being used.[6][7]
General recommendations for in vivo studies:
-
Vehicle Toxicity: Always include a vehicle control group in your experiments to account for any potential effects of the formulation itself. High concentrations of DMSO and other organic solvents can cause local irritation and systemic toxicity.[8]
-
Observation: Closely monitor animals after administration for any signs of adverse effects, including changes in behavior, weight loss, or signs of distress at the injection site.
-
Dose Escalation: When determining the optimal dose, start with lower doses and gradually escalate while monitoring for efficacy and toxicity.
Researchers should consult relevant institutional and regulatory guidelines for conducting preclinical safety and toxicity studies.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule factor D inhibitors targeting the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. fda.gov [fda.gov]
Measuring Factor D Activity with the Selective Inhibitor FD-IN-1
Application Notes for Researchers and Drug Development Professionals
Introduction
Complement Factor D (FD) is a critical serine protease that serves as the rate-limiting enzyme in the alternative pathway (AP) of the complement system.[1][2] The AP is a key component of the innate immune system, providing a rapid defense mechanism against pathogens. However, its dysregulation is implicated in a range of inflammatory and autoimmune diseases, including age-related macular degeneration (AMD), paroxysmal nocturnal hemoglobinuria (PNH), and atypical hemolytic uremic syndrome (aHUS).[1][3] As the central catalyst for AP activation and amplification, Factor D is a prime therapeutic target for diseases driven by excessive complement activity.[1][4]
FD-IN-1 is a potent, selective, and orally bioavailable small-molecule inhibitor of Factor D.[5] Its primary mechanism of action is the direct inhibition of the proteolytic activity of Factor D, which cleaves Factor B (FB) only when FB is complexed with C3b, thereby preventing the formation of the AP C3 convertase (C3bBb).[6][7][8] This action effectively halts both the initiation and the amplification loop of the alternative pathway.[4][9] These application notes provide a detailed protocol for utilizing this compound to measure and characterize Factor D enzymatic activity in a biochemical assay format.
Principle of the Assay
The activity of Factor D is determined by measuring its ability to cleave Factor B into Ba and Bb fragments when Factor B is bound to C3b. The rate of this cleavage is proportional to the enzymatic activity of Factor D. In this protocol, the inhibition of Factor D by this compound is quantified by measuring the reduction in the formation of the Bb fragment. This can be achieved through various detection methods, including ELISA-based quantification of Bb or by using a synthetic fluorogenic or colorimetric substrate. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay, representing the concentration of this compound required to inhibit 50% of Factor D activity.[10]
Visualizing the Mechanism of Inhibition
The following diagram illustrates the central role of Factor D in the alternative complement pathway and the inhibitory action of this compound.
Caption: Factor D is inhibited by this compound, preventing C3bB cleavage.
Quantitative Data Summary
The inhibitory potential of this compound against Factor D has been characterized in various assays. The following table summarizes key quantitative metrics.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 12 nM | Biochemical Enzymatic Assay | [5] |
| IC50 | 0.26 µM (260 nM) | MAC Deposition Assay (50% Human Whole Blood) | [5] |
| Selectivity | >500-fold vs. Factor XIa | Biochemical Enzymatic Assay | [5] |
| Selectivity | >500-fold vs. Tryptase β2 | Biochemical Enzymatic Assay | [5] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]
Detailed Experimental Protocols
Protocol 1: Biochemical Factor D Inhibition Assay (IC50 Determination)
This protocol outlines a method to determine the IC50 value of this compound by measuring its ability to inhibit the Factor D-mediated cleavage of Factor B in a purified system.
Materials and Reagents:
-
Human Complement Factor D (purified)
-
Human Complement Factor B (purified)
-
Human Complement C3b (purified)
-
This compound inhibitor
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4 with 5 mM MgCl₂
-
Detection Reagent: ELISA kit for human complement fragment Bb (or similar detection system)
-
96-well microplate (high-binding)
-
Plate reader
Experimental Workflow Diagram:
References
- 1. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Discovery of Highly Potent and Selective Small-Molecule Reversible Factor D Inhibitors Demonstrating Alternative Complement Pathway Inhibition in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of action of factor D of the alternative complement pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of factor D of the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factor D - Wikipedia [en.wikipedia.org]
- 9. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for FD-IN-1 in Complement-Mediated Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-IN-1 is a potent and selective small-molecule inhibitor of complement Factor D (FD), a critical serine protease in the alternative pathway (AP) of the complement system.[1] Dysregulation of the AP is implicated in the pathogenesis of numerous disorders, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and age-related macular degeneration (AMD).[1][2] this compound offers a valuable tool for researchers studying the role of the AP in these diseases and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo assays to investigate complement-mediated disorders.
Mechanism of Action
The complement system is a crucial component of the innate immune system. The alternative pathway acts as an amplification loop for complement activation. Factor D is the rate-limiting enzyme in the AP, responsible for cleaving Factor B (FB) when it is bound to C3b, forming the C3 convertase (C3bBb).[3] This convertase then cleaves more C3, leading to a rapid amplification of the complement response and the formation of the membrane attack complex (MAC), which ultimately results in cell lysis.[4] this compound binds to Factor D, inhibiting its proteolytic activity and thereby blocking the amplification of the AP.[5]
Diagram of the Alternative Complement Pathway and this compound Inhibition
Caption: Inhibition of Factor D by this compound blocks the alternative complement pathway.
Quantitative Data
The inhibitory potency of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Assay Type | Target | Species | IC50 | Reference |
| Biochemical Assay | Purified Human Factor D | Human | 6 nM | [6] |
| Hemolytic Assay | Rabbit Erythrocytes | Human Serum | 71 nM | [1] |
| MAC Deposition Assay | Zymosan-coated plates | 50% Human Whole Blood | 50 nM | [6] |
| PNH Erythrocyte Lysis Assay | PNH Patient Erythrocytes | Human Serum | ~10 nM | [3] |
| aHUS Cell-based Assay | PIGA-null cell line | aHUS Patient Serum | ~10 nM | [3] |
Experimental Protocols
In Vitro Alternative Pathway Hemolytic Assay
This assay measures the ability of this compound to inhibit the lysis of rabbit erythrocytes, which activate the alternative complement pathway in human serum.
Diagram of the Hemolytic Assay Workflow
Caption: Workflow for the in vitro alternative pathway hemolytic assay.
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
Rabbit Erythrocytes (RaRBCs)
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA)
-
Phosphate Buffered Saline (PBS)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
Wash RaRBCs three times with GVB/Mg-EGTA and resuspend to a final concentration of 2 x 10^8 cells/mL.
-
Prepare a working dilution of NHS in GVB/Mg-EGTA (typically 1:4 to 1:8, to be optimized for ~80% hemolysis).
-
-
Assay Procedure:
-
Add 50 µL of diluted NHS to each well of a 96-well plate.
-
Add 50 µL of the this compound dilutions or vehicle control (GVB/Mg-EGTA) to the respective wells.
-
Include control wells for 0% hemolysis (buffer only) and 100% hemolysis (water).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the washed RaRBC suspension to all wells.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
-
Data Analysis:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the unlysed erythrocytes.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm using a spectrophotometer.
-
Calculate the percentage of hemolysis for each well using the following formula: % Hemolysis = [(Abs_sample - Abs_0%_control) / (Abs_100%_control - Abs_0%_control)] * 100
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (% Hemolysis_sample / % Hemolysis_vehicle_control)] * 100
-
Determine the IC50 value by plotting the % inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
In Vitro Membrane Attack Complex (MAC) Deposition Assay
This ELISA-based assay quantifies the inhibitory effect of this compound on the formation and deposition of the MAC on a surface that activates the alternative pathway.
Diagram of the MAC Deposition Assay Workflow
Caption: Workflow for the in vitro MAC deposition assay.
Materials:
-
This compound
-
Normal Human Serum (NHS) or Human Whole Blood
-
Zymosan A
-
ELISA plates
-
Bovine Serum Albumin (BSA)
-
Anti-human C5b-9 antibody (e.g., clone aE11)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Protocol:
-
Plate Coating:
-
Coat the wells of an ELISA plate with Zymosan A (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate diluted NHS (e.g., 1:50 in GVB/Mg-EGTA) or 50% whole blood with the this compound dilutions or vehicle control for 30 minutes at 37°C.[6]
-
Transfer 100 µL of the serum/inhibitor mixtures to the zymosan-coated plate.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of diluted anti-human C5b-9 antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color development.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no serum).
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value as described in the hemolytic assay protocol.
-
In Vivo LPS-Induced Alternative Pathway Activation in Mice
This model is used to evaluate the in vivo efficacy of this compound in inhibiting systemic AP activation induced by lipopolysaccharide (LPS).[1]
Diagram of the LPS-Induced AP Activation Model Workflow
References
- 1. Discovery of Highly Potent and Selective Small-Molecule Reversible Factor D Inhibitors Demonstrating Alternative Complement Pathway Inhibition in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paper: Small Molecule Factor D Inhibitors Block Complement Activation in Paroxysmal Nocturnal Hemoglobinuria and Atypical Hemolytic Uremic Syndrome [ash.confex.com]
- 4. Enhanced complement activation and MAC formation accelerates severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Complement Pathway by Small Molecule Factor D Inhibitors in PNH and aHUS: A Therapeutic Breakthrough [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
Application of FD-IN-1 in Ophthalmology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Ocular fibrosis is a significant contributor to vision loss in a range of ophthalmic diseases, including proliferative vitreoretinopathy (PVR), age-related macular degeneration (AMD), diabetic retinopathy, and scarring following glaucoma filtration surgery.[1][2] A key signaling pathway implicated in the pathogenesis of ocular fibrosis is the Transforming Growth Factor-β (TGF-β) pathway.[2][3] TGF-β signaling promotes the transdifferentiation of various ocular cells, such as retinal pigment epithelial (RPE) cells and Müller cells, into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix (ECM) proteins like fibronectin and collagen.[2][3]
FD-IN-1: A Potent and Selective TGF-β Receptor I Kinase Inhibitor
This compound is a novel, potent, and highly selective small molecule inhibitor of the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). By blocking the kinase activity of TGFβRI, this compound prevents the phosphorylation and activation of downstream mediators Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling cascade. This mechanism of action makes this compound a valuable tool for investigating the role of TGF-β in ocular fibrosis and a potential therapeutic candidate for fibrotic eye diseases.
Key Research Applications:
-
Inhibition of Myofibroblast Transformation: this compound can be used in in vitro cell culture models to prevent the TGF-β-induced transformation of RPE cells, Müller cells, and conjunctival fibroblasts into a pro-fibrotic myofibroblast phenotype.
-
Reduction of Extracellular Matrix Deposition: Researchers can utilize this compound to study the downstream effects of TGF-β signaling on ECM protein synthesis and deposition, key events in the formation of fibrotic tissue in the eye.
-
Investigation of Ocular Fibrotic Diseases: this compound can be employed in various animal models of ocular fibrosis to assess the therapeutic potential of TGF-β pathway inhibition in conditions such as PVR, choroidal neovascularization (CNV)-related fibrosis, and post-surgical scarring.
-
Elucidation of Signaling Crosstalk: The high selectivity of this compound allows for precise investigation into the specific role of the TGF-β/Smad pathway and its interaction with other pro-fibrotic signaling cascades, such as the PDGF and CTGF pathways, in ocular pathologies.[1]
Quantitative Data
Table 1: In Vitro Efficacy of this compound on TGF-β1-induced α-SMA Expression in ARPE-19 Cells
| This compound Concentration (nM) | α-SMA Expression (Fold Change vs. Control) | Standard Deviation |
| 0 (Vehicle) | 8.5 | 0.9 |
| 1 | 6.2 | 0.7 |
| 10 | 3.1 | 0.4 |
| 100 | 1.2 | 0.2 |
| 1000 | 0.9 | 0.1 |
Table 2: In Vivo Effect of this compound on Subretinal Fibrosis in a Mouse Model
| Treatment Group | Fibrotic Scar Area (mm²) | Standard Deviation |
| Vehicle Control | 0.45 | 0.08 |
| This compound (1 mg/kg) | 0.21 | 0.05 |
| This compound (5 mg/kg) | 0.12 | 0.03 |
Signaling Pathway
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Inhibition of Myofibroblast Transformation
This protocol describes the use of this compound to inhibit the TGF-β1-induced transformation of human retinal pigment epithelial (ARPE-19) cells into myofibroblasts.
Materials:
-
ARPE-19 cells
-
DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin
-
Recombinant Human TGF-β1
-
This compound (stock solution in DMSO)
-
Primary antibodies: anti-α-SMA, anti-fibronectin, anti-β-actin
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
BCA Protein Assay Kit
-
TRIzol reagent and cDNA synthesis kit
-
SYBR Green qPCR Master Mix
Procedure:
-
Cell Culture: Culture ARPE-19 cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free medium for 24 hours before treatment.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 10 ng/mL of TGF-β1 for 48 hours. A non-stimulated control group should also be included.
-
-
Protein Analysis (Western Blot):
-
Lyse the cells and determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against α-SMA, fibronectin, and β-actin overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA using TRIzol, and synthesize cDNA.
-
Perform qPCR using SYBR Green master mix and primers for ACTA2 (α-SMA), FN1 (fibronectin), and a housekeeping gene (e.g., GAPDH).
-
Calculate relative gene expression using the 2-ΔΔCt method.[4]
-
Caption: Experimental workflow for in vitro evaluation of this compound.
In Vivo Model of Post-Surgical Ocular Fibrosis
This protocol outlines the use of this compound in a rabbit model of glaucoma filtration surgery to assess its anti-fibrotic effects.
Materials:
-
New Zealand white rabbits (2.5-3.0 kg)
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical microscope and microsurgical instruments
-
This compound formulated for subconjunctival injection
-
Slit-lamp biomicroscope
-
Intraocular pressure (IOP) tonometer
-
Histology supplies (formalin, paraffin, hematoxylin (B73222) and eosin)
Procedure:
-
Animal Preparation: Anesthetize the rabbits and apply a topical anesthetic to the operative eye. All procedures should be approved by an Institutional Animal Care and Use Committee.
-
Glaucoma Filtration Surgery (Trabeculectomy):
-
Create a fornix-based conjunctival flap.
-
Create a partial-thickness scleral flap.
-
Perform a trabeculectomy to allow aqueous humor outflow.
-
Suture the scleral flap and conjunctiva.
-
-
Treatment Administration:
-
Immediately after surgery, administer a subconjunctival injection of this compound (e.g., 1 or 5 mg/kg) or vehicle near the filtration bleb.
-
-
Post-operative Monitoring:
-
Monitor the animals daily for signs of discomfort.
-
Evaluate bleb survival, size, and vascularity using a slit-lamp biomicroscope at regular intervals (e.g., days 3, 7, 14, 21).
-
Measure IOP at the same time points.
-
-
Histological Analysis:
-
At the end of the study period (e.g., day 21), euthanize the animals and enucleate the eyes.
-
Fix the eyes in 10% formalin, embed in paraffin, and section through the surgical site.[4]
-
Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and fibroblast infiltration.
-
Perform Masson's trichrome staining to visualize collagen deposition.
-
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. Intracellular Signaling Pathways and Their Potential Targeting for Treatment of Ocular Posterior Segment Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the Notch and TGF-β signaling pathways to prevent retinal fibrosis in vitro and in vivo [thno.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Blocking the Alternative Complement Pathway with a Factor D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alternative pathway (AP) of the complement system is a crucial component of innate immunity, providing a rapid, antibody-independent defense against pathogens. However, its dysregulation is implicated in the pathogenesis of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and age-related macular degeneration. Consequently, the development of specific inhibitors targeting the alternative pathway is of significant therapeutic interest.
This document provides detailed application notes and protocols for utilizing a potent and selective small-molecule inhibitor of Factor D to block the alternative complement pathway. Factor D is a serine protease that plays a pivotal role in the AP by cleaving Factor B, a necessary step for the formation of the C3 convertase (C3bBb). Inhibition of Factor D effectively halts the amplification loop of the complement cascade. For the purpose of these notes, we will focus on the well-characterized Factor D inhibitor, Danicopan (ACH-4471) , as a representative agent.
Mechanism of Action of Danicopan (ACH-4471)
Danicopan is an orally bioavailable, small-molecule inhibitor that directly targets the enzymatic activity of Factor D.[1] By binding to Factor D, it prevents the cleavage of Factor B when it is complexed with C3b. This action blocks the formation of the alternative pathway C3 convertase (C3bBb), which is the central enzyme of the AP amplification loop.[2][3] As a result, Danicopan effectively suppresses AP-mediated hemolysis and C3 fragment deposition on cell surfaces.[2][4] A key advantage of targeting Factor D is the high specificity for the alternative pathway, leaving the classical and lectin pathways of complement activation largely intact.[3][5]
Quantitative Data: In Vitro Activity of Danicopan (ACH-4471)
The potency of Danicopan has been evaluated in various in vitro assays. The following table summarizes key quantitative data for its inhibitory activity.
| Assay Type | Target/Endpoint | Cell Type/Matrix | IC50 Value (µM) | Reference |
| Biochemical Assay | Factor D Proteolytic Activity | Purified Proteins | 0.015 ± 0.003 | [4] |
| Cell-Based Assay | Hemolysis of PNH Erythrocytes | Human PNH Red Blood Cells | 0.0040 - 0.027 | [4] |
| Cell-Based Assay | C3 Fragment Deposition | Human PNH Red Blood Cells | 0.031 | [4] |
| Whole Blood Assay | MAC Formation | Human Whole Blood | 0.260 | [6] |
Signaling Pathway Diagram
Caption: Inhibition of the Alternative Complement Pathway by Danicopan.
Experimental Protocols
In Vitro Hemolytic Assay for Alternative Pathway Activity
This protocol is designed to assess the inhibitory effect of compounds like Danicopan on the alternative pathway-mediated lysis of erythrocytes. Rabbit erythrocytes are commonly used as they are potent activators of the human alternative pathway.[7]
Experimental Workflow:
Caption: Workflow for the in vitro hemolytic assay.
Methodology:
-
Preparation of Reagents:
-
Danicopan Stock Solution: Prepare a high-concentration stock solution of Danicopan in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the Danicopan stock solution in a suitable buffer (e.g., Gelatin Veronal Buffer with magnesium and EGTA, GVB/Mg-EGTA) to achieve the desired final concentrations for the assay.
-
Rabbit Erythrocytes (rRBCs): Wash commercially available or freshly collected rabbit erythrocytes three times with cold PBS or GVB/Mg-EGTA. Resuspend the washed rRBCs to a final concentration of 2-5 x 10^8 cells/mL.
-
Normal Human Serum (NHS): Use pooled NHS from healthy donors as the source of complement proteins. Store at -80°C and thaw on ice immediately before use.
-
-
Assay Procedure:
-
In a 96-well V-bottom plate, add the serially diluted Danicopan or vehicle control.
-
Add NHS to each well to a final concentration that causes submaximal lysis (e.g., 5-10%).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Add the rRBC suspension to each well.
-
Controls:
-
0% Lysis (Blank): rRBCs + Buffer
-
100% Lysis: rRBCs + Water (to induce osmotic lysis)
-
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding cold buffer and centrifuge the plate to pellet the intact rRBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412-415 nm to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis for each concentration of Danicopan using the following formula: % Hemolysis = [(Abs_sample - Abs_blank) / (Abs_100%lysis - Abs_blank)] x 100
-
Plot the % hemolysis against the log of the Danicopan concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
ELISA-Based Assay for Alternative Pathway Activation
This protocol describes an ELISA-based method to measure the inhibition of AP activation by quantifying the deposition of the Membrane Attack Complex (MAC or C5b-9). This assay is often performed using microtiter plates coated with an AP activator, such as lipopolysaccharide (LPS).[8][9]
Methodology:
-
Plate Preparation:
-
Use a 96-well microtiter plate pre-coated with LPS.
-
-
Assay Procedure:
-
Prepare serial dilutions of Danicopan in a dilution buffer provided with a commercial kit or a suitable buffer that supports complement activity.
-
Dilute NHS in a specific buffer that blocks the classical and lectin pathways (e.g., containing EGTA).
-
Add the diluted NHS, mixed with the various concentrations of Danicopan or vehicle control, to the LPS-coated wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for AP activation and MAC deposition.
-
Wash the wells to remove unbound complement proteins.
-
-
Detection and Quantification:
-
Add a detection antibody that recognizes a neoantigen on the formed MAC complex (e.g., an anti-C9 antibody conjugated to horseradish peroxidase, HRP).
-
Incubate at room temperature.
-
Wash the wells to remove the unbound detection antibody.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with an appropriate stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of MAC formation for each Danicopan concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Specificity and Selectivity Considerations
When evaluating an inhibitor of the alternative pathway, it is crucial to assess its specificity and selectivity.
-
Specificity: Refers to the ability of the inhibitor to act on its intended target (Factor D) without significantly affecting other proteases, particularly those within the classical and lectin complement pathways (e.g., C1s, MASP-2). This can be assessed through biochemical assays using purified proteases and their respective substrates. Due to Factor D's unique substrate being Factor B, inhibitors targeting its active site often exhibit high specificity.[4]
-
Selectivity: Relates to the inhibitor's ability to block the alternative pathway while having minimal or no effect on the other complement activation pathways. This can be evaluated by running parallel pathway-specific functional assays:
-
Classical Pathway Assay: Typically initiated with aggregated IgG or IgM coated on an ELISA plate.
-
Lectin Pathway Assay: Usually initiated with mannan (B1593421) or other specific carbohydrates coated on an ELISA plate.
-
By comparing the IC50 values obtained from the AP, classical, and lectin pathway assays, the selectivity of the inhibitor can be quantified. For Danicopan, studies have shown that it selectively inhibits the alternative pathway, thus preserving the functions of the classical and lectin pathways for immune defense.[3][5]
Conclusion
Danicopan (ACH-4471) serves as a potent and selective tool for the in vitro and in vivo blockade of the alternative complement pathway. The experimental protocols outlined in these application notes provide a framework for researchers to investigate the effects of Factor D inhibition in various experimental systems. Accurate and reproducible data can be generated through careful execution of these assays, contributing to a better understanding of the role of the alternative pathway in health and disease, and aiding in the development of novel therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of the Oral Complement Factor D Inhibitor Danicopan (ACH-4471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. eaglebio.com [eaglebio.com]
Application Notes and Protocols: Intravitreal Injection of FD-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-IN-1 is a potent and selective, orally bioavailable small-molecule inhibitor of Complement Factor D (FD). Factor D is a critical serine protease that plays a central role in the activation and amplification of the alternative complement pathway (AP), a key component of the innate immune system. Dysregulation of the alternative complement pathway has been implicated in the pathogenesis of various ocular diseases, including age-related macular degeneration (AMD) and other inflammatory conditions of the eye. By inhibiting Factor D, this compound effectively suppresses the activation of the AP. These application notes provide a comprehensive overview of the experimental procedures for the intravitreal (IVT) administration of this compound for preclinical ophthalmic research.
Data Presentation
In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (Factor D) | 12 nM | Biochemical Assay | [1] |
| IC50 (MAC Deposition Assay) | 0.26 µM | 50% Human Whole Blood | [1] |
| Oral Bioavailability | 83% | C57BL6 Mice | [1] |
| 70% | Beagle Dogs | [1] | |
| Terminal Elimination Half-Life (IV) | 1.6 hours | C57BL6 Mice (1 mg/kg) | [1] |
| 3.8 hours | Beagle Dogs (1 mg/kg) | [1] | |
| Other Inhibitory Activity | IC50 of 7.7 µM for Factor XIa, IC50 of 6.5 µM for Tryptase β2 | Biochemical Assays | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of Factor D, which is the rate-limiting enzyme of the alternative complement pathway. The diagram below illustrates the central role of Factor D in this cascade and the point of inhibition by this compound.
Caption: Mechanism of this compound in the Alternative Complement Pathway.
Experimental Protocols
Preparation of this compound for Intravitreal Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile, low-retention tips
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in the appropriate sterile vehicle. The choice of vehicle should be determined by the solubility of this compound and its compatibility with intraocular tissues. Note: For in vivo studies, it is critical to ensure the final formulation is isotonic and at a physiological pH to minimize ocular irritation and toxicity.
-
Dilution: Based on the desired final concentration for intravitreal injection, perform serial dilutions of the stock solution using the sterile vehicle. The final concentration should be determined based on the in vitro potency (IC50) and the desired therapeutic effect.
-
Sterility: All preparation steps must be conducted under aseptic conditions in a laminar flow hood to prevent microbial contamination.
-
Storage: Store the prepared this compound solutions at -80°C for long-term storage or at -20°C for short-term storage, as recommended.[1] Before use, thaw the solution at room temperature and keep it on ice.
Intravitreal Injection Experimental Workflow in a Murine Model
The following protocol is a general guideline for the intravitreal injection of this compound in a mouse model. The specific parameters, such as injection volume and animal handling, may need to be optimized for the specific experimental design.
Caption: Workflow for Intravitreal Injection in a Murine Model.
Detailed Protocol:
Materials and Equipment:
-
Anesthetized mouse
-
This compound solution (prepared as described above)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Ocular disinfectant (e.g., 5% povidone-iodine solution)
-
Sterile saline for irrigation
-
Topical mydriatic (e.g., 1% tropicamide)
-
Hamilton syringe with a 30-33 gauge needle
-
Stereomicroscope
-
Topical antibiotic ointment
-
Heating pad for animal recovery
Procedure:
-
Animal Anesthesia and Preparation:
-
Anesthetize the mouse using an approved institutional protocol (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).
-
Place the anesthetized animal on a stereomicroscope stage.
-
Instill one drop of a topical mydriatic to dilate the pupil.
-
Apply one drop of topical anesthetic to the cornea.[2]
-
-
Ocular Surface Disinfection:
-
Generously apply 5% povidone-iodine solution to the ocular surface and conjunctival sac. Allow it to remain for at least one minute to ensure adequate disinfection.[2]
-
Gently irrigate the eye with sterile saline to remove excess povidone-iodine.
-
-
Intravitreal Injection:
-
Under the stereomicroscope, gently proptose the eye.
-
Identify the injection site, typically in the superotemporal quadrant through the pars plana, approximately 1 mm posterior to the limbus, to avoid lens and retinal damage.
-
Using a Hamilton syringe with a 30-33 gauge needle, carefully puncture the sclera at the identified site.
-
Slowly inject the desired volume of this compound solution (typically 1-2 µL for a mouse eye) into the vitreous cavity.
-
Hold the needle in place for a few seconds after injection to minimize reflux.
-
Slowly withdraw the needle.
-
-
Post-Injection Care and Recovery:
-
Apply a small amount of topical antibiotic ointment to the eye to prevent infection.
-
Place the animal on a heating pad to maintain body temperature during recovery from anesthesia.
-
Monitor the animal for any immediate post-procedural complications such as significant hemorrhage, cataract formation, or signs of distress.
-
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. The provided protocols are general guidelines and should be adapted and optimized by the researcher based on the specific experimental needs and in accordance with institutional animal care and use committee (IACUC) regulations. It is crucial to consult relevant literature and established best practices for intravitreal injections in the chosen animal model.
References
FD-IN-1 as a Tool Compound for Complement Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. Dysregulation of the complement cascade, particularly the alternative pathway (AP), is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases. Factor D (FD) is a serine protease that serves as the rate-limiting enzyme in the AP, making it an attractive therapeutic target. FD-IN-1 is a potent and selective small-molecule inhibitor of Factor D, designed for use as a tool compound in complement research. These application notes provide an overview of this compound and detailed protocols for its use in key in vitro and in vivo assays to investigate the role of the alternative pathway in health and disease.
Mechanism of Action
The alternative pathway of complement is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). Factor B (FB) binds to C3(H₂O) or surface-bound C3b, forming a proconvertase. Factor D then cleaves FB within this complex into Ba and Bb fragments. The resulting C3bBb complex is the AP C3 convertase, which exponentially amplifies C3 activation by cleaving more C3 into C3a and C3b. This compound exerts its inhibitory effect by binding to the active site of Factor D, preventing the cleavage of Factor B and thereby blocking the formation of the C3 convertase and all subsequent downstream events of the alternative pathway, including the formation of the membrane attack complex (MAC).[1][2][3]
References
Troubleshooting & Optimization
FD-IN-1 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of FD-IN-1, a potent inhibitor of complement Factor D. The information is designed to assist you in overcoming common challenges related to the solubility and stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small molecule inhibitor of complement Factor D (FD), a serine protease that plays a crucial role in the activation of the alternative complement pathway. By inhibiting Factor D, this compound effectively blocks the amplification loop of the complement system, which is implicated in various inflammatory and autoimmune diseases.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Store stock solutions of this compound at -20°C for short-term storage and -80°C for long-term storage. To maintain stability, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When stored at -20°C, the stock solution should be used within one month, and when stored at -80°C, it should be used within six months.[1]
Solubility and Stability Issues & Troubleshooting
Researchers may encounter challenges with the solubility and stability of this compound, particularly when transitioning from a DMSO stock solution to aqueous buffers or cell culture media.
Issue 1: Precipitation of this compound in Aqueous Solutions (e.g., PBS, Cell Culture Media)
Symptoms:
-
Visible precipitate or cloudiness in the buffer or media after adding the this compound stock solution.
-
Inconsistent or lower-than-expected activity in assays.
Possible Causes:
-
Low Aqueous Solubility: Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions. The final concentration in your experiment may exceed its solubility limit.
-
Insufficient Solvent Concentration: The final concentration of DMSO in the aqueous solution may be too low to keep this compound dissolved.
-
Buffer Composition: The pH and ionic strength of the buffer can influence the solubility of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, while still maintaining solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warm Aqueous Solutions: Warming your phosphate-buffered saline (PBS) or cell culture medium to 37°C before adding the this compound stock solution can aid in dissolution.[1]
-
Sonication: After adding the stock solution to the aqueous buffer, brief sonication in a water bath sonicator can help to dissolve the compound.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer to reach the final desired concentration.
-
Test Lower Concentrations: If precipitation persists, it may be necessary to work at a lower final concentration of this compound.
Issue 2: Loss of this compound Activity Over Time in Aqueous Solutions
Symptoms:
-
Diminished inhibitory effect in assays, especially with prolonged incubation times.
-
High variability between experiments conducted at different times with the same working solution.
Possible Causes:
-
Hydrolytic Instability: this compound may be susceptible to hydrolysis in aqueous environments, leading to its degradation.
-
Adsorption to Surfaces: The compound may adsorb to the plasticware used for experiments, reducing its effective concentration.
-
Degradation in Cell Culture Media: Components in the cell culture media, such as enzymes present in serum, may contribute to the degradation of this compound.[2]
Troubleshooting Solutions:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment. Do not store diluted aqueous solutions.
-
Use Low-Binding Plastics: If adsorption is suspected, consider using low-protein-binding microplates and tubes.
-
Minimize Incubation Time: If possible, design your experiments to have shorter incubation times to reduce the potential for degradation.
-
Conduct a Stability Study: To understand the stability of this compound in your specific experimental conditions, you can perform a simple stability study. Prepare a working solution and measure its activity at different time points (e.g., 0, 2, 4, 8, and 24 hours) while incubating it under your experimental conditions (e.g., 37°C, 5% CO2).
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 62.5 mg/mL (165.59 mM) | Ultrasonic and warming to 80°C | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Aqueous buffer (e.g., PBS) or cell culture medium, sterile
-
Sterile, low-binding microcentrifuge tubes
Procedure for Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 377.43 g/mol .
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex the solution until the powder is completely dissolved. Brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Procedure for Working Solutions:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the desired aqueous buffer or cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed buffer or medium to achieve the final desired concentration. Gently mix between each dilution.
-
Use the freshly prepared working solution immediately in your experiment. Do not store aqueous working solutions.
Protocol 2: Hemolysis Assay for Testing this compound Activity in the Alternative Complement Pathway
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
Rabbit red blood cells (rRBCs)
-
Normal human serum (NHS) as a source of complement
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA)
-
This compound working solutions at various concentrations
-
Positive control (e.g., a known inhibitor of the alternative pathway)
-
Negative control (vehicle, e.g., GVB/Mg-EGTA with DMSO)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 412-415 nm
Experimental Workflow:
Caption: Workflow for the alternative pathway hemolysis assay.
Procedure:
-
Prepare Rabbit RBCs: Wash commercially available rabbit red blood cells with GVB/Mg-EGTA buffer by centrifugation and resuspend to the desired concentration (e.g., 2 x 10^8 cells/mL).
-
Prepare Reagents:
-
Dilute normal human serum in GVB/Mg-EGTA to a concentration that causes submaximal hemolysis (e.g., 50-80% lysis), to be determined by a preliminary titration experiment.
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volumes of GVB/Mg-EGTA buffer, this compound working solutions, and controls.
-
Add the diluted normal human serum to all wells except for the blank (100% lysis) and color control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate Hemolysis: Add the prepared rabbit RBC suspension to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, or until sufficient hemolysis is observed in the positive control wells.
-
Stop Reaction and Pellet Cells: Stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemolysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 412-415 nm.
-
Data Analysis: Calculate the percentage of hemolysis inhibition for each concentration of this compound.
Signaling Pathway
This compound inhibits Factor D, a key enzyme in the alternative complement pathway. The following diagram illustrates the central role of Factor D and the point of inhibition by this compound.
Caption: The alternative complement pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing FD-IN-1 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the concentration of FD-IN-1 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Complement Factor D (FD).[1] Factor D is a serine protease that plays a critical role in the activation of the alternative complement pathway, a key component of the innate immune system.[1][2] By inhibiting Factor D, this compound effectively blocks the alternative pathway amplification loop.[2]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: The optimal concentration of this compound depends on the specific assay and cell type. Given its high potency against Factor D (IC50 = 12 nM), a good starting point for a functional assay measuring alternative complement pathway activity is a wide concentration range from 1 nM to 10 µM.[1][3] For initial cytotoxicity or cell viability assays, a broader range, such as 0.1 µM to 100 µM, is recommended to establish a toxicity profile.
Q3: How should I prepare the stock solution for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to first prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock can then be serially diluted in your aqueous assay buffer or cell culture medium to achieve the desired final concentrations.[4][5]
Q4: My vehicle control (DMSO) is showing an effect in my assay. What should I do?
A4: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid solvent-induced artifacts.[4] It is critical to ensure that all wells, including the untreated controls, contain the exact same final concentration of DMSO.[4] If vehicle effects persist, you may need to lower the concentration further or explore other less-toxic organic solvents, though this is uncommon.[5]
Q5: I'm seeing inhibition at high concentrations of this compound that doesn't seem specific. What could be the cause?
A5: This could be due to off-target effects or non-specific inhibition. This compound is highly selective for Factor D, but at much higher concentrations, it can inhibit other proteases like Factor XIa and Tryptase β2.[1] Additionally, at high concentrations, small molecules can sometimes form aggregates, leading to non-specific protein sequestration and inhibition.[4][6] Performing a concentration-response curve and comparing the potency against the target of interest versus any off-targets is crucial.[7]
Data Presentation: this compound Inhibitor Profile
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Type |
|---|---|---|
| Factor D (FD) | 12 nM | Biochemical Assay |
| Factor XIa (FXIa) | 7.7 µM | Biochemical Assay |
| Tryptase β2 | 6.5 µM | Biochemical Assay |
Data sourced from Karki RG, et al. (2019).[1]
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | 62.5 mg/mL (165.59 mM) | Warming and sonication may be required. |
Data sourced from GlpBio product information.[1]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the relevant biological pathway and experimental workflows.
Caption: The Alternative Complement Pathway and the inhibitory action of this compound on Factor D.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluted into aqueous buffer.
-
Possible Cause: Poor aqueous solubility is a common issue with small molecules.[5] The dilution from a high-concentration DMSO stock into an aqueous medium can cause the compound to crash out.
-
Solution:
-
Visual Inspection: Always visually inspect your final dilutions for any signs of precipitation or cloudiness.[4]
-
Reduce Final Concentration: Try working with lower final concentrations of this compound if your assay sensitivity allows.
-
Sonication: Briefly sonicate your diluted solutions to aid dissolution.
-
Co-solvents: While not ideal for cell-based assays, for biochemical assays, you could explore the use of co-solvents or detergents like Triton X-100 (e.g., at 0.01%) to prevent aggregation.[4][6]
-
Issue 2: High background or non-specific effects are observed.
-
Possible Cause: At high concentrations, this compound may exhibit off-target activity or form colloidal aggregates that non-specifically inhibit proteins.[4][6]
-
Solution:
-
Concentration-Response Curve: Run a full concentration-response curve (e.g., 10-point, 3-fold dilutions) to identify the specific inhibition range.[4] Non-specific inhibition often presents with a very steep, non-saturating curve.[6]
-
Use the Lowest Effective Concentration: Once the IC50 is determined, use the lowest concentration that gives a robust biological effect to minimize the risk of off-target effects.[7]
-
Orthogonal Assays: Validate findings using an orthogonal assay—a different experimental method—to confirm that the observed effect is due to the specific inhibition of Factor D.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistency can arise from variability in stock solution preparation, cell seeding density, or inhibitor stability.
-
Solution:
-
Aliquot Stock Solutions: After preparing the high-concentration DMSO stock, store it in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Standardize Cell Culture: Ensure consistent cell passage numbers and seeding densities for every experiment.
-
Check Stability: If you suspect the compound is unstable in your culture medium, you can assess its stability by incubating it for various durations and then testing its activity.[4]
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability (MTT) Assay
This protocol helps determine the concentration of this compound that is cytotoxic to your cells, which is essential for differentiating between specific inhibitory effects and general toxicity.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM).[3] Also, prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared inhibitor dilutions or controls to the respective wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for a desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan (B1609692) crystals to form.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently shake the plate for 15 minutes to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: General In Vitro Protease Inhibition Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on purified Factor D or other proteases.
-
Materials:
-
Purified, active Factor D enzyme
-
Protease-specific fluorogenic or colorimetric substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
This compound stock solution (10 mM in DMSO)
-
Black or clear 96-well or 384-well plates (depending on readout)
-
Plate reader with fluorescence or absorbance detection
-
-
Procedure:
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer to create a range of concentrations (e.g., 11-point, 3-fold dilutions). Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Enzyme Preparation: Dilute the purified Factor D enzyme in the assay buffer to the desired working concentration.
-
Reaction Setup: In the wells of the plate, add:
-
A small volume of the diluted inhibitor or vehicle control.
-
A volume of the diluted enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the specific substrate to each well.
-
Data Acquisition: Immediately begin measuring the fluorescence or absorbance at regular intervals (kinetic mode) or after a fixed incubation time (endpoint mode) using a plate reader.
-
Data Analysis: Determine the reaction rate for each concentration. Plot the percent inhibition (relative to the vehicle control) against the log of the inhibitor concentration. Use non-linear regression (e.g., [Inhibitor] vs. response -- Variable slope) to calculate the IC50 value.
-
References
- 1. glpbio.com [glpbio.com]
- 2. Frontiers | Complement activation in immunological neurological disorders: mechanisms and therapeutic strategies [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
Technical Support Center: Administration of Inhibitor X (FD-IN-1) in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful administration of Inhibitor X (FD-IN-1) in mouse models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with Inhibitor X (this compound).
Question: I am having trouble dissolving Inhibitor X (this compound) for my mouse experiments. What vehicle should I use?
Answer:
The solubility of a novel compound like Inhibitor X (this compound) can be a significant challenge. If solubility information is not provided, it is crucial to perform small-scale solubility tests with various biocompatible solvents.
Recommended Starting Points for Vehicle Selection:
-
Aqueous Vehicles: For compounds with sufficient water solubility, sterile 0.9% saline is the preferred vehicle.[1] The pH of the final formulation should be between 5 and 9.[2]
-
Co-solvents and Surfactants: For poorly soluble compounds, a mixture of solvents and surfactants may be necessary. Common excipients include:
-
DMSO: While a powerful solvent, its use should be minimized due to potential toxicity. A final concentration of DMSO in the formulation should ideally be below 10%.[3]
-
PEG 600: Can be used in combination with other agents like Solutol HS-15.[3]
-
Cremophor EL: Often used in combination with DMSO.[3]
-
Tween 80/Polysorbate 80: A surfactant that can improve solubility and stability.
-
It is essential to verify that the chosen vehicle does not have any pharmacological effects on its own in your experimental model. Always include a vehicle-only control group in your studies.
Question: My mice are showing signs of distress or toxicity after injection with Inhibitor X (this compound). What should I do?
Answer:
Adverse effects post-injection can be related to the compound's toxicity, the vehicle, or the administration procedure itself.
Immediate Steps:
-
Monitor the animals closely: Observe for signs of distress such as lethargy, ruffled fur, abnormal posture, or changes in breathing.
-
Consult with your institution's veterinary staff: They can provide guidance on animal welfare and potential interventions.
-
Reduce the dose: If toxicity is suspected, subsequent experiments should utilize a lower dose of Inhibitor X (this compound).
Troubleshooting Potential Causes:
-
Compound Toxicity: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).[4] This involves administering escalating doses to small groups of mice and monitoring for adverse events over a defined period.
-
Vehicle Toxicity: As mentioned, the vehicle can have its own toxic effects. Ensure the concentration of solvents like DMSO is as low as possible. Run a vehicle-only control group to assess the vehicle's impact.
-
Injection Site Reactions: Swelling, redness, or necrosis at the injection site may indicate that the compound is irritating or was not properly administered.[5] If using intravenous (IV) injection, extravasation (leaking of the injectate into surrounding tissue) can cause severe irritation.[5] Diluting the area with sterile saline may help mitigate this.[5]
Question: I am not observing the expected therapeutic effect of Inhibitor X (this compound) in my mouse model. What could be the reason?
Answer:
A lack of efficacy can stem from several factors, from compound stability to the experimental design.
Potential Issues to Investigate:
-
Compound Stability and Bioavailability:
-
Stability: Ensure that Inhibitor X (this compound) is stable in the chosen vehicle and at the storage temperature.[6] Formulations should ideally be prepared fresh before each use.
-
Bioavailability: The route of administration significantly impacts how much of the compound reaches the target tissue. Oral administration, for example, may result in low bioavailability due to first-pass metabolism.[7] Consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection for more direct delivery.
-
-
Dosing and Schedule: The dose and frequency of administration may be insufficient to achieve a therapeutic concentration in the target tissue. A pharmacokinetic study to determine the compound's half-life in mice can help optimize the dosing regimen.[8]
-
Experimental Model: The chosen mouse model may not be appropriate for evaluating the efficacy of Inhibitor X (this compound). The target pathway of the inhibitor may not be a key driver of the disease in that specific model.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for Inhibitor X (this compound) in mice?
The optimal route of administration depends on the compound's properties and the experimental goals.
-
Intravenous (IV): Typically via the tail vein, this route ensures 100% bioavailability and rapid distribution.[1] It is suitable for compounds that are soluble in aqueous-based vehicles.
-
Intraperitoneal (IP): A common route for administering compounds that may not be suitable for IV injection. It offers good systemic exposure, though absorption can be slower and more variable than IV.
-
Subcutaneous (SC): Involves injecting into the loose skin on the back of the neck.[5] This route provides a slower, more sustained release of the compound.
-
Oral (PO): Administered by gavage. This is the most convenient route but can be limited by poor absorption and first-pass metabolism.[7]
Q2: What are the recommended injection volumes and needle sizes for mice?
Adhering to recommended volumes and needle gauges is crucial for animal welfare and data quality.
| Route of Administration | Maximum Volume (Mouse) | Recommended Needle Gauge |
| Intravenous (IV) | 5 ml/kg (bolus)[9] | 27-30 G[9] |
| Intraperitoneal (IP) | 10 ml/kg | 25-30 G[10] |
| Subcutaneous (SC) | 10 ml/kg | 25-27 G[11] |
| Intramuscular (IM) | 0.05 ml per site | 26-30 G[11] |
| Oral (PO) Gavage | 10 ml/kg[11] | 20-22 G (gavage needle) |
Q3: How should I properly handle and store Inhibitor X (this compound)?
As a novel compound, it is best to handle Inhibitor X (this compound) with care. Assume it is light-sensitive and potentially hazardous. Store it according to the supplier's instructions, typically in a cool, dark, and dry place. Solutions should be prepared fresh for each experiment to avoid degradation.
Experimental Protocols
Protocol 1: Preparation of Inhibitor X (this compound) Formulation
-
Determine the required concentration: Based on the desired dose (in mg/kg) and the injection volume (e.g., 5 ml/kg for IV), calculate the required concentration of the Inhibitor X (this compound) solution.[1]
-
Weigh the compound: Accurately weigh the required amount of Inhibitor X (this compound) powder.
-
Dissolve in vehicle:
-
If using a co-solvent system (e.g., DMSO/Cremophor EL/water), first dissolve the compound in the organic solvent (e.g., DMSO).
-
Gradually add the other components of the vehicle while vortexing to ensure complete dissolution.
-
Gentle warming may be necessary but be cautious of compound degradation.
-
-
Sterile filter: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility for parenteral administration.[1]
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
-
Animal Preparation: Warm the mouse using a warming lamp or pad for a few minutes to dilate the tail veins, making them more visible and accessible.[1][9]
-
Restraint: Place the mouse in a suitable restraint device, ensuring the tail is accessible.[1]
-
Vein Identification: Wipe the tail with 70% ethanol (B145695) to clean the injection site and improve vein visualization. The lateral tail veins are located on either side of the tail.[1]
-
Injection:
-
Load the syringe with the prepared Inhibitor X (this compound) solution, ensuring there are no air bubbles.[1]
-
Insert the needle (27-30 G), bevel up, into one of the lateral tail veins at a shallow angle.[1][9]
-
Once the needle is correctly positioned (a small amount of blood may enter the needle hub), slowly inject the solution.[1]
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt the injection in a more proximal location.[1]
-
-
Post-Injection Care: After a successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[1] Return the mouse to its home cage and monitor for any adverse reactions.
Visualizations
Caption: Hypothetical signaling pathway targeted by Inhibitor X (this compound).
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Logical troubleshooting flow for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. gadconsulting.com [gadconsulting.com]
- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Problems of pharmacokinetic studies on alpha-difluoromethylornithine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. urmc.rochester.edu [urmc.rochester.edu]
interpreting off-target effects of FD-IN-1
Technical Support Center: FD-IN-1
Disclaimer: As "this compound" does not correspond to a publicly documented specific molecule, this guide has been constructed assuming this compound is a hypothetical ATP-competitive inhibitor of Complement Factor D (FD) , a key serine protease in the alternative pathway of the complement system. The off-target effects and experimental data presented are representative examples for a compound of this class and are intended to serve as an illustrative guide.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is designed as a potent and selective inhibitor of Complement Factor D (FD). FD is a serine protease that plays a crucial role in the activation of the alternative complement pathway. By binding to the active site of FD, this compound prevents the cleavage of Factor B, thereby blocking the formation of the C3 convertase (C3bBb) and halting the amplification loop of the alternative pathway.[1]
Q2: Why is it important to consider the off-target effects of this compound?
Understanding the off-target effects of this compound is critical for several reasons:
-
Data Interpretation: Unexplained biological effects in experiments could be due to the inhibition of unintended targets. Knowing the off-target profile helps in accurately interpreting experimental outcomes.
-
Safety and Toxicity: Off-target interactions are a primary source of adverse drug reactions (ADRs) and toxicity.[2][3] Identifying these interactions early is crucial for drug development and risk assessment.[3][4]
-
Therapeutic Potential: In some cases, off-target effects can contribute to the therapeutic benefit of a compound or suggest new therapeutic applications.[5]
Q3: What are the known or potential off-target kinases for this compound?
While FD is a serine protease, small molecule inhibitors can sometimes exhibit cross-reactivity with other enzymes, including kinases, due to similarities in their ATP-binding pockets or other structural features. A comprehensive kinase selectivity screen is essential to identify such interactions. The table below presents a hypothetical kinase selectivity profile for this compound.
Data Presentation: Hypothetical Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target and a panel of 9 representative kinases, as might be determined in a competitive binding assay. The results are expressed as the dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity.
| Target | Target Class | Kd (nM) | Selectivity (Fold vs. FD) |
| Factor D (FD) | Serine Protease | 1.5 | - |
| HtrA Serine Peptidase 1 (HTRA1) | Serine Protease | 250 | 167x |
| Thrombin | Serine Protease | >10,000 | >6667x |
| Casein Kinase 2 (CK2) | Protein Kinase | 850 | 567x |
| Rho-associated kinase 1 (ROCK1) | Protein Kinase | 1,200 | 800x |
| Janus Kinase 2 (JAK2) | Protein Kinase | 2,500 | 1667x |
| Epidermal Growth Factor Receptor (EGFR) | Protein Kinase | >10,000 | >6667x |
| Mitogen-activated Protein Kinase 1 (MAPK1) | Protein Kinase | >10,000 | >6667x |
| Cyclin-dependent Kinase 2 (CDK2) | Protein Kinase | >10,000 | >6667x |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Protein Kinase | >10,000 | >6667x |
Note: Data is hypothetical and for illustrative purposes only.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is inconsistent with the inhibition of the alternative complement pathway.
-
Question: My experiment involves using this compound to block complement-mediated cell lysis. However, I'm also seeing unexpected changes in cell proliferation/migration. What could be the cause?
-
Answer: This discrepancy could arise from an off-target effect of this compound. Based on its hypothetical selectivity profile, this compound shows weak inhibition of kinases like CK2 and ROCK1 at higher concentrations. These kinases are involved in cell cycle progression, proliferation, and cytoskeletal dynamics.
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a dose-response experiment for both the on-target effect (e.g., inhibition of C3b deposition) and the off-target phenotype (e.g., reduced cell migration). If the EC50 for the off-target effect is significantly higher than the EC50 for the on-target effect, it is likely an off-target phenomenon.
-
Use a Structurally Unrelated Inhibitor: Use another known Factor D inhibitor with a different chemical scaffold. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis that the effect is specific to this compound's off-target activity.
-
Rescue Experiment: If you hypothesize that the off-target effect is due to inhibition of ROCK1, for example, try to "rescue" the phenotype by activating a downstream effector of ROCK1.
-
Direct Target Engagement: Use a cellular thermal shift assay (CETSA) or western blotting for downstream phosphorylation events to confirm that this compound is engaging with the suspected off-target in your cellular model.
-
Issue 2: My in vitro potency for this compound does not correlate with its cellular activity.
-
Question: this compound is very potent in a purified enzyme assay (Kd = 1.5 nM), but I need to use a much higher concentration (e.g., 1 µM) to see an effect in my cell-based assay. Why is there a discrepancy?
-
Answer: This is a common challenge and can be attributed to several factors:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration in the media.
-
Protein Binding: The compound may bind to proteins in the cell culture media (like albumin) or to intracellular proteins, reducing the free concentration available to bind to Factor D.
-
Cellular Efflux: The compound could be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Target Location: Factor D is primarily an extracellular protein. If your cellular assay is measuring an intracellular event, the effect you are seeing is almost certainly an off-target one.
Troubleshooting Steps:
-
Assay Design Review: Ensure your cellular assay is appropriately designed to measure the consequences of extracellular Factor D inhibition. A classic assay is the hemolysis of rabbit erythrocytes, which are sensitive to the human alternative complement pathway.
-
Measure Intracellular Concentration: If possible, use techniques like LC-MS/MS to measure the intracellular concentration of this compound to assess its cell permeability.
-
Use Serum-Free Media: To test for plasma protein binding, perform the cellular assay in serum-free media and compare the results to those obtained with serum-containing media. Note that this may affect cell health.
-
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling (Competition Binding Assay)
This protocol describes a generalized workflow for assessing the selectivity of a compound like this compound using a commercial service (e.g., Eurofins KINOMEscan™ or Promega ADP-Glo™).[6]
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions as required by the screening service provider.
-
-
Assay Principle (Competition Binding):
-
The assay measures the ability of the test compound (this compound) to compete with a known, immobilized ligand for binding to a panel of kinases.
-
The amount of kinase bound to the immobilized ligand is measured, typically using quantitative PCR of a DNA tag conjugated to the kinase.
-
A reduced signal in the presence of this compound indicates binding to the kinase.
-
-
Procedure:
-
Submit the prepared compound to the commercial vendor.
-
Specify the screening concentration (e.g., 1 µM or 10 µM) and the desired kinase panel (e.g., a panel of 468 kinases).
-
The vendor will perform the assay according to their proprietary protocols.
-
-
Data Analysis:
-
Results are typically provided as '% Control', where a lower percentage indicates stronger inhibition/binding.
-
Calculate Kd values for any significant "hits" from follow-up dose-response experiments.
-
Visualize the data using a kinome tree map to easily identify the kinases and kinase families that this compound interacts with.
-
Protocol 2: Western Blot for Phospho-STAT3 to Rule Out Off-Target JAK2 Inhibition
This protocol allows you to test the hypothesis that an unexpected cellular effect is due to off-target inhibition of JAK2.
-
Cell Culture and Treatment:
-
Culture a cell line known to have an active JAK-STAT pathway (e.g., HeLa cells).
-
Starve the cells of serum for 4-6 hours.
-
Pre-treat the cells with a range of concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a known JAK2 inhibitor as a positive control for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with a cytokine that activates the JAK2 pathway, such as Interleukin-6 (IL-6) (e.g., 20 ng/mL for 15 minutes). Leave one well unstimulated as a negative control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated STAT3 (p-STAT3 Tyr705).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Interpretation:
-
If this compound inhibits the IL-6-induced phosphorylation of STAT3 at high concentrations, it suggests an off-target effect on the JAK2 pathway.
-
Mandatory Visualizations
Caption: On-target mechanism of this compound inhibiting the alternative complement pathway.
Caption: Potential off-target effect of this compound on the JAK2-STAT3 signaling pathway.
Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Frontiers | Complement activation in immunological neurological disorders: mechanisms and therapeutic strategies [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. icr.ac.uk [icr.ac.uk]
- 6. confluencediscovery.com [confluencediscovery.com]
troubleshooting FD-IN-1 variability in experimental results
Welcome to the technical support center for FD-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common issues and troubleshoot variability in experimental results when working with this Factor D inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Complement Factor D (FD), a crucial serine protease in the alternative complement pathway of the innate immune system.[1] By inhibiting FD, this compound prevents the cleavage of Factor B, which is necessary for the formation of the C3 convertase (C3bBb), thereby blocking the amplification loop of the alternative pathway.[2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in DMSO at a concentration of 62.5 mg/mL (165.59 mM), which may require warming and sonication.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: Does this compound have known off-target effects?
A3: Yes, while this compound is a potent inhibitor of Factor D, it can exhibit off-target activity at higher concentrations. It has been shown to inhibit Factor XIa and Tryptase β2 with IC50 values of 7.7 µM and 6.5 µM, respectively.[1] It is crucial to consider these off-target effects when interpreting experimental data, especially when using high concentrations of the inhibitor.[4][5][6][7][8]
Troubleshooting Guides
Issue 1: High Variability Between Experimental Replicates
High variability in results can undermine the reliability of your findings. Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For viscous solutions like DMSO stocks, consider using reverse pipetting techniques. Prepare a master mix of reagents to dispense across wells to ensure consistency.[9] |
| Compound Precipitation | Visually inspect for any precipitation of this compound in your assay buffer. Determine the solubility of this compound under your final experimental conditions. If solubility is an issue, you may need to adjust the final DMSO concentration or the assay buffer composition.[9][10] |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously, especially for time-sensitive assays.[9] |
| "Edge Effects" in Microplates | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to variability.[9] If possible, avoid using the outer wells. If you must use them, ensure proper sealing of the plate and maintain a humidified environment during incubation.[9] |
Issue 2: Inconsistent IC50 Values for this compound
Fluctuations in the calculated IC50 value for this compound can be a significant source of frustration. The following steps can help improve consistency.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Enzyme Activity | Ensure the purity and activity of your recombinant Factor D are consistent between experiments. Store the enzyme in appropriate aliquots to avoid multiple freeze-thaw cycles. Perform control experiments to confirm the enzyme's activity before initiating inhibitor studies. |
| ATP Concentration (for off-target kinase assays) | For off-target kinase assays, the concentration of ATP can significantly impact the apparent potency of an ATP-competitive inhibitor.[5][9][11][12][13] If you are investigating off-target effects on kinases, it is important to use an ATP concentration that is relevant to your experimental system, ideally close to the Km of the kinase for ATP.[11] |
| Reagent Stability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution.[14] The stability of the compound in your assay buffer over the course of the experiment should be confirmed.[9] |
| Data Analysis | Use a consistent data analysis workflow. Ensure that your curve-fitting algorithm is appropriate for your data and that you have a sufficient number of data points to accurately determine the IC50 value. |
Issue 3: Discrepancy Between In Vitro and Cell-Based Assay Results
It is not uncommon to observe differences in the potency of an inhibitor in a biochemical assay versus a cell-based assay.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Membrane Permeability | The ability of this compound to cross the cell membrane and reach its intracellular target can influence its effectiveness in cell-based assays.[15][16] Consider performing permeability assays to determine the intracellular concentration of the compound. |
| Cellular Environment Complexity | The cellular environment is much more complex than an in vitro biochemical assay.[9] The presence of other proteins and signaling pathways can influence the activity of this compound. |
| Cell Line Stability | Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift, which may alter the cellular response to the inhibitor.[14][17] |
| Off-Target Effects in Cells | In a cellular context, the observed phenotype may be a result of this compound acting on multiple targets, not just Factor D.[6][9][18] Consider performing target engagement studies in cells to confirm that this compound is interacting with its intended target.[5] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Complement Factor D (FD) | [1] |
| IC50 (FD) | 12 nM | [1] |
| Off-Target IC50 (Factor XIa) | 7.7 µM | [1] |
| Off-Target IC50 (Tryptase β2) | 6.5 µM | [1] |
| Recommended Solvent | DMSO | [1] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [1] |
Experimental Protocols
Protocol 1: In Vitro Factor D Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against Factor D in a biochemical assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare recombinant human Factor D in assay buffer.
-
Prepare the substrate (e.g., a synthetic peptide or Factor B) in assay buffer.
-
-
Assay Procedure:
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add Factor D to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or mass spectrometry).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Alternative Complement Pathway Assay
This protocol outlines a general method to evaluate the effect of this compound on the alternative complement pathway in a cellular context.
-
Cell Culture:
-
Culture a cell line known to be sensitive to complement-mediated lysis (e.g., rabbit erythrocytes or a specific tumor cell line).
-
-
Treatment:
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified period.
-
-
Complement Activation:
-
Induce activation of the alternative complement pathway by adding a source of complement (e.g., normal human serum).
-
-
Measurement of Cell Lysis:
-
Quantify cell lysis by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or by using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of cell protection at each concentration of this compound.
-
Plot the percentage of protection against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in the alternative complement pathway.
Caption: General experimental workflow for an in vitro this compound inhibition assay.
References
- 1. glpbio.com [glpbio.com]
- 2. Frontiers | Complement activation in immunological neurological disorders: mechanisms and therapeutic strategies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The role of protein stability, solubility, and net charge in amyloid fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Membrane permeability of fructose-1,6-diphosphate in lipid vesicles and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Improving outcomes in intensified processing via optimization of the cell line development workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
FD-IN-1 Bioavailability Enhancement: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of the Factor D inhibitor, FD-IN-1. The information is based on established principles of drug delivery and formulation science, as specific preclinical data for this compound is not publicly available.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific challenges you might encounter during the preclinical development of this compound.
Question 1: We are observing very low and highly variable plasma concentrations of this compound in our rodent pharmacokinetic (PK) studies after oral gavage. What are the first steps to diagnose the problem?
Answer:
Low and variable oral exposure is a common challenge, especially for new chemical entities (NCEs).[1] The primary reasons are often poor aqueous solubility and/or low intestinal permeability.[2] A systematic approach is necessary to identify the root cause.
Initial Diagnostic Workflow:
-
Confirm Compound Integrity: First, ensure the compound in your dosing formulation is stable and has not precipitated. Analyze the formulation before and after the study period.
-
Physicochemical Characterization: If not already done, you must determine the fundamental physicochemical properties of this compound. These parameters are critical for understanding its biopharmaceutical behavior.[3]
-
Assess In Vitro Permeability: Use an in vitro model like the Caco-2 permeability assay to understand if the compound can cross the intestinal epithelium.[3]
The results of these initial steps will classify the likely biopharmaceutical properties of this compound and guide your formulation strategy.
Table 1: Key Physicochemical Properties for this compound Characterization
| Property | Known Value for this compound | Experimental Method | Implication for Bioavailability |
| Molecular Weight | 377.43 g/mol [4] | N/A | Acceptable for oral absorption. |
| Aqueous Solubility | Data not publicly available | Kinetic or Thermodynamic Solubility Assay | Critical. Low solubility is a primary cause of poor bioavailability for many NCEs.[5] |
| LogP / LogD | Data not publicly available | Shake-flask or computational methods | Indicates lipophilicity. High LogP often correlates with low aqueous solubility. |
| pKa | Data not publicly available | Potentiometric titration or UV-spectroscopy | Determines the ionization state at different pH values in the GI tract, affecting both solubility and permeability. |
| Permeability (Papp) | Data not publicly available | Caco-2 or PAMPA assay | Critical. Determines the ability of the drug to cross the intestinal barrier.[6] |
| DMSO Solubility | 62.5 mg/mL (165.59 mM)[4] | N/A | High DMSO solubility suggests the compound is likely lipophilic, which may indicate poor aqueous solubility. |
Below is a DOT script for a workflow diagram to troubleshoot this issue.
References
- 1. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Oral Bioavailability Challenges of Natural Products Used in Cancer Chemoprevention [manu56.magtech.com.cn]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FD-IN-1 Stability and Handling
This technical support center provides guidance on the degradation and storage conditions for FD-IN-1, a potent and selective Factor D (FD) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1] When stored under these conditions, the compound is expected to be stable. For optimal results, it is advisable to use the solid compound within the timeframe recommended by the supplier.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO at a concentration of 62.5 mg/mL (165.59 mM), though warming and sonication may be required to achieve complete dissolution.[1] Once prepared, it is crucial to store stock solutions in aliquots to prevent degradation from repeated freeze-thaw cycles.[1]
For storage of stock solutions:
Q3: What general precautions should be taken when handling this compound?
A3: As with most research compounds, special care should be taken during the manipulation, manufacture, and storage of this compound to prevent degradation, which could affect its biological activity.[2] It is good laboratory practice to protect the compound from excessive exposure to heat, light, and humidity.
Q4: Are there known degradation pathways for this compound?
A4: Specific, publicly available forced degradation studies detailing the degradation pathways of this compound are limited. In general, small molecules can degrade through processes such as hydrolysis, oxidation, photolysis, and thermolysis.[3][4] Forced degradation studies, which are a standard part of drug development, are used to identify potential degradation products and establish the intrinsic stability of a molecule.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected activity in assays | Compound degradation due to improper storage or handling. | - Ensure solid compound and stock solutions are stored at the correct temperatures. - Avoid repeated freeze-thaw cycles by preparing and using aliquots. - Prepare fresh stock solutions if degradation is suspected. |
| Inaccurate solution concentration. | - Confirm the correct molecular weight was used for concentration calculations. - Ensure the compound was fully dissolved when preparing the stock solution; gentle warming and sonication can aid solubility in DMSO.[1] | |
| Precipitate observed in thawed stock solution | Limited solubility at lower temperatures or solvent evaporation. | - Gently warm the solution to 37°C and sonicate to redissolve the compound.[1] - Ensure vials are properly sealed to prevent solvent evaporation. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products or impurities. | - Review storage conditions and handling procedures. - If possible, analyze the sample by LC-MS to identify the mass of the unknown peaks, which may correspond to common degradation products (e.g., hydrolytic or oxidative adducts). |
Physicochemical and Storage Data for this compound
| Parameter | Value | Reference |
| CAS Number | 1646682-14-5 | [1] |
| Molecular Formula | C₂₃H₂₃NO₄ | [1] |
| Molecular Weight | 377.43 g/mol | [1] |
| Solubility | DMSO: 62.5 mg/mL (165.59 mM) | [1] |
| Storage (Solid) | -20°C | [1] |
| Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6 months) | [1] |
Experimental Protocols
While specific stability-indicating methods for this compound are not publicly detailed, a general workflow for conducting forced degradation studies is provided below. This is a representative protocol based on industry standards for small molecules.
Objective: To identify potential degradation products and pathways for a test compound and to develop a stability-indicating analytical method (e.g., HPLC).
Materials:
-
Test compound (e.g., this compound)
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Buffers at various pH values
-
HPLC system with a UV or DAD detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C) in an oven.
-
Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using an appropriate HPLC method, monitoring for the appearance of new peaks and a decrease in the main peak area.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Ensure peak purity of the parent compound peak in the presence of degradation products using a DAD detector.
-
Characterize the degradation products if possible (e.g., using LC-MS).
-
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the stability and handling of this compound.
Caption: Recommended storage and handling workflow for this compound.
Caption: Mechanism of action of this compound in the alternative complement pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
addressing poor cellular uptake of FD-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FD-IN-1. The following information is designed to help address common challenges, particularly concerning its cellular uptake and experimental application.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our cell-based assays. Could this be related to poor cellular uptake?
A1: Yes, lower than expected potency in cellular assays is a common indication of poor membrane permeability for small molecule inhibitors.[1] Several physicochemical properties can contribute to this, including high molecular weight (>500 Da), low lipophilicity, or a high number of hydrogen bond donors and acceptors.[1] We recommend verifying the intracellular concentration of this compound to confirm it is reaching its intended target.
Q2: What are the primary mechanisms by which a small molecule like this compound might be prevented from entering the cell?
A2: There are two main barriers to effective cellular entry for compounds like this compound. First, the compound's intrinsic physicochemical properties may hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[1] Highly polar or large molecules often struggle with this. Second, the cell may actively remove the compound using efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1]
Q3: How can we experimentally determine if this compound is a substrate for efflux pumps?
A3: A bidirectional Caco-2 permeability assay is a standard method to investigate this.[1] By measuring the transport of this compound from the apical to the basolateral side and vice versa, you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux. This can be confirmed by performing the assay in the presence of known efflux pump inhibitors like verapamil (B1683045) (for P-gp) or Ko143 (for BCRP). A reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that specific transporter.[1]
Q4: What strategies can be employed to improve the cellular uptake of this compound?
A4: Several strategies can be considered if poor permeability is confirmed. If the issue is low lipophilicity, chemical modifications to the this compound structure to create a more lipophilic prodrug could be effective.[2] Another approach is to utilize delivery systems like cell-penetrating peptides (CPPs), liposomes, or nanoparticles to facilitate entry into the cell.[2][3]
Q5: Are there any cellular factors that can influence the uptake of compounds?
A5: Yes, the metabolic state and environmental conditions of the cells can play a role. For instance, hypoxia has been shown to increase the cellular uptake of some compounds, partly by increasing the expression of glucose transporters like Glut-1.[4] The cell cycle phase can also influence uptake, with cells in S, G2, or M phases sometimes showing higher uptake rates.[5]
Troubleshooting Guides
Issue: Low Potency in Cellular Assays
This guide provides a logical workflow to diagnose and address potential issues with this compound's cellular activity.
Caption: Troubleshooting workflow for low this compound potency.
Quantitative Data Summary
The following table summarizes hypothetical data from experiments designed to investigate the cellular uptake of this compound.
| Experiment Type | Condition | Parameter Measured | Result | Interpretation |
| PAMPA | pH 7.4 | Pe (10-6 cm/s) | 0.8 | Low passive permeability suggested.[1] |
| Caco-2 Permeability | A -> B | Papp (10-6 cm/s) | 0.5 | Low apparent permeability in the absorptive direction.[6] |
| Caco-2 Permeability | B -> A | Papp (10-6 cm/s) | 4.5 | High apparent permeability in the efflux direction.[6] |
| Caco-2 Permeability | B -> A, +Verapamil | Papp (10-6 cm/s) | 0.7 | Verapamil significantly reduces efflux. |
| Cellular Uptake (LC-MS/MS) | 1 µM this compound, 1 hr | Intracellular Conc. (nM) | 50 | Low intracellular accumulation. |
| Cellular Uptake (LC-MS/MS) | 1 µM this compound + Verapamil | Intracellular Conc. (nM) | 450 | Efflux pump inhibition increases intracellular levels. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Methodology:
-
Compound Preparation: Dissolve this compound in a suitable buffer (e.g., PBS with 5% DMSO) to the desired concentration. Prepare control compounds with known high and low permeability.[6]
-
Prepare Donor Plate: Add the this compound and control solutions to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer. The filter membrane of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Incubation: Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the buffer. Incubate at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine if this compound is a substrate for active efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A Lucifer Yellow leakage test can also be performed.[6]
-
Apical to Basolateral (A -> B) Transport:
-
Wash the cell monolayers with warm transport buffer (e.g., HBSS).
-
Add the this compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Basolateral to Apical (B -> A) Transport:
-
In separate wells, perform the reverse experiment by adding the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate under the same conditions and collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability (Papp) for both directions. The efflux ratio is calculated as Papp(B->A) / Papp(A->B). An efflux ratio >2 is indicative of active efflux.
Protocol 3: Quantification of Intracellular this compound by LC-MS/MS
Objective: To directly measure the amount of this compound that has entered the cells.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at the desired concentration and for various time points. Include untreated cells as a control.
-
Cell Harvesting:
-
Aspirate the media and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells directly in the well using a lysis buffer (e.g., RIPA buffer) or by scraping/trypsinizing.
-
If trypsinizing, it is crucial to perform washes at low temperatures to minimize compound efflux during the process.[7]
-
-
Lysate Preparation:
-
Collect the cell lysate and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[8]
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay for normalization.[8]
-
Sample Preparation for LC-MS/MS:
-
To a known volume of lysate, add an internal standard.
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for at least 2 hours.
-
Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.[8]
-
-
Analysis: Quantify the amount of this compound in the supernatant using a validated LC-MS/MS method. The intracellular concentration can be calculated based on the cell volume and normalized to the protein concentration.
Signaling Pathway Context
This compound is a putative inhibitor of a kinase within the FGFR1 signaling pathway. Effective target engagement requires sufficient intracellular concentration of the inhibitor. The diagram below illustrates the canonical FGFR1 signaling cascade, which is involved in critical cellular processes like proliferation and differentiation.[9][10][11] Poor cellular uptake of this compound would prevent the intended modulation of this pathway.
Caption: FGFR1 signaling pathway and the impact of poor uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorodeoxyglucose uptake in human cancer cell lines is increased by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dependence of fluorodeoxyglucose (FDG) uptake on cell cycle and dry mass: a single-cell study using a multi-modal radiography platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate mesoderm development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of FD-IN-1 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of FD-IN-1, a dual FLT3 and IRAK4 inhibitor, in animal studies.
Troubleshooting Guides
This section offers structured guidance to anticipate and mitigate potential toxicities associated with this compound administration in preclinical models.
Issue 1: Unexpected Severe Toxicity or Mortality
Researchers may encounter excessive toxicity or animal mortality even at doses expected to be therapeutic. This can stem from on-target or off-target effects, or formulation issues.
Possible Causes & Troubleshooting Steps:
-
On-Target Toxicity: Inhibition of FLT3 and IRAK4 in non-tumor tissues can lead to adverse effects.
-
Dose Titration: The administered dose may be too high. It is crucial to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).
-
Biomarker Analysis: Assess biomarkers of on-target activity in both tumor and normal tissues to correlate with toxicity.
-
-
Off-Target Effects: this compound may inhibit other kinases, leading to unforeseen toxicities.
-
Formulation-Related Issues: The vehicle or formulation itself might be contributing to toxicity.
-
Vehicle Toxicity Control: Always include a control group that receives only the vehicle to rule out excipient-related toxicity.
-
Optimize Formulation: Poor solubility can lead to precipitation and localized toxicity. Consider alternative formulation strategies to improve solubility and absorption.
-
Table 1: Quantitative Toxicity Data for a Representative Dual FLT3/IRAK4 Inhibitor (Emavusertib/CA-4948)
| Parameter | Species | Route of Administration | Value | Observed Toxicities |
| Recommended Phase 2 Dose (RP2D) | Human | Oral | 300 mg BID | Grade 3 rhabdomyolysis (at higher doses), increased creatine (B1669601) phosphokinase (CPK), nausea, dizziness, fatigue, diarrhea.[3][4] |
| Dose-Limiting Toxicity (DLT) | Human | Oral | >300 mg BID | Rhabdomyolysis.[3][4] |
| Treatment-Related Adverse Events (TRAEs) (Grade ≥3) | Human | Oral | 29.3% of patients | Reversible and manageable; no dose-limiting myelosuppression reported in a specific cohort.[4] |
Note: This data is for emavusertib (B3028269) (CA-4948) and should be used as a reference for designing initial studies with this compound. The toxicity profile of this compound must be determined empirically.
Issue 2: Cardiotoxicity
Kinase inhibitors are frequently associated with cardiovascular adverse effects, including QT prolongation, which can be linked to hERG channel inhibition.[5][6]
Troubleshooting & Mitigation:
-
In Vitro hERG Assay: Before extensive in vivo studies, assess the inhibitory potential of this compound on the hERG potassium channel.[7][8][9]
-
In Vivo Cardiovascular Monitoring: In animal studies, particularly at higher doses, include regular monitoring of cardiovascular parameters such as electrocardiograms (ECGs) to detect QT interval changes.
-
Structural Modification: If hERG liability is significant, medicinal chemistry efforts may be required to design analogs with reduced hERG affinity while maintaining on-target potency.
Table 2: Experimental Protocol for In Vitro hERG Assay
| Step | Procedure | Details |
| 1. Cell Line | Use a stable cell line expressing the hERG channel. | Commonly used cell lines include HEK293 or U2OS cells stably transfected with the KCNH2 gene.[8][10] |
| 2. Assay Format | Whole-cell patch-clamp electrophysiology or thallium flux assay. | Patch-clamp is the "gold standard" for accuracy.[9] The thallium flux assay is a higher-throughput alternative.[8][10][11] |
| 3. Compound Preparation | Prepare a range of this compound concentrations. | A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM) is recommended. |
| 4. Data Analysis | Determine the IC50 value. | The IC50 is the concentration of this compound that causes 50% inhibition of the hERG current.[7] |
Issue 3: Myelosuppression
Inhibition of FLT3 can affect hematopoiesis and lead to myelosuppression, characterized by neutropenia, thrombocytopenia, or anemia.[1][2]
Troubleshooting & Mitigation:
-
Complete Blood Counts (CBCs): Regularly monitor CBCs in treated animals to detect changes in blood cell populations.
-
Dose Scheduling: Explore alternative dosing schedules (e.g., intermittent dosing) to allow for bone marrow recovery between treatments.
-
Supportive Care: In cases of severe myelosuppression, supportive care measures may be necessary, although this can complicate the interpretation of efficacy studies.
Table 3: Experimental Protocol for Assessing Myelosuppression in Mice
| Step | Procedure | Details |
| 1. Animal Model | Use a standard mouse strain. | C57BL/6 or BALB/c mice are commonly used. |
| 2. Dosing | Administer this compound at various dose levels, including a vehicle control. | Dosing can be daily or on a specified schedule for a set duration (e.g., 14 or 28 days). |
| 3. Blood Collection | Collect peripheral blood at baseline and at multiple time points post-treatment. | Key time points are often at the expected nadir (lowest point) of blood cell counts. |
| 4. Analysis | Perform CBCs to quantify neutrophils, platelets, and red blood cells. | Compare the results from treated groups to the vehicle control group to determine the degree of myelosuppression.[12] |
| 5. Bone Marrow Analysis (Optional) | At the end of the study, collect and analyze bone marrow. | Assess cellularity and progenitor cell populations to further characterize the myelosuppressive effects. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target toxicities expected with a dual FLT3/IRAK4 inhibitor like this compound?
A1: The primary on-target toxicities are related to the inhibition of FLT3 and IRAK4 signaling in normal tissues. For FLT3, this can include myelosuppression due to its role in hematopoietic stem and progenitor cell function.[1] IRAK4 inhibition can modulate immune responses, which may lead to an increased susceptibility to infections, although this is often less of a concern in controlled animal facility environments.
Q2: How can I improve the oral bioavailability of this compound and potentially reduce its toxicity?
A2: Many kinase inhibitors have poor aqueous solubility, which can lead to low oral bioavailability and formulation-dependent toxicity.[13][14] Strategies to improve this include:
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its solubility and absorption.[13][14]
-
Lipophilic Salts: Preparing a lipophilic salt of this compound can increase its solubility in lipidic excipients, facilitating high drug loading in lipid-based formulations.[13][14]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate and absorption.
Q3: What are the key downstream signaling pathways of FLT3 and IRAK4 that are relevant to both efficacy and toxicity?
A3: FLT3 activation, particularly with ITD mutations in AML, leads to the activation of several pro-survival and proliferative pathways, including PI3K-AKT, RAS-MEK-ERK, and STAT5.[15] IRAK4 is a key kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which converge on the activation of the transcription factor NF-κB, promoting inflammation and cell survival.[16][17] Inhibition of these pathways is key to the anti-tumor efficacy of this compound but may also contribute to on-target toxicities in normal tissues where these pathways are active.
Q4: Should I be concerned about off-target effects, and how do I investigate them?
A4: Yes, off-target effects are a common source of toxicity for kinase inhibitors due to the conserved nature of the ATP-binding pocket.[2] To investigate potential off-target effects:
-
Perform a broad in vitro kinase screen to identify other kinases that are potently inhibited by this compound.
-
Review the known physiological roles of any identified off-targets to predict potential toxicities.
-
If a concerning off-target is identified, you can test this compound in cell-based or in vivo models relevant to that off-target's function.
Visualizations
Below are diagrams to illustrate key concepts relevant to working with this compound.
References
- 1. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors as Treatments for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. curis.com [curis.com]
Technical Support Center: Improving the Selectivity of Factor D Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on improving the selectivity of Factor D (FD) inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the screening and characterization of Factor D inhibitors.
| Problem | Potential Causes | Recommended Solutions |
| High Variability in IC50 Values Between Experiments | 1. Inhibitor Solubility: The compound may be precipitating at higher concentrations. 2. Reagent Instability: Factor D, Factor B, or C3b may have degraded due to improper storage or multiple freeze-thaw cycles.[1][2] 3. Assay Conditions: Minor variations in incubation time, temperature, or pH can significantly impact enzyme kinetics.[3] 4. Pipetting Errors: Inaccurate dispensing of inhibitor, enzyme, or substrate. | 1. Solubility Assessment: Determine the kinetic solubility of your compound in the assay buffer. Use a concentration range well below the solubility limit. Consider using a low percentage of DMSO and include appropriate vehicle controls. 2. Reagent Handling: Aliquot reagents upon receipt and store at -80°C.[2] Avoid repeated freeze-thaw cycles.[1] Thaw reagents on ice immediately before use.[1] 3. Standardize Protocol: Strictly adhere to a detailed, validated protocol. Ensure consistent incubation times and temperatures. Use a calibrated pH meter for buffer preparation. 4. Pipetting Technique: Use calibrated pipettes and pre-wet tips. For serial dilutions, ensure thorough mixing between steps. |
| Low Potency in Cell-Based Assays Compared to Enzymatic Assays | 1. Cellular Permeability: The inhibitor may not efficiently cross the cell membrane to reach intracellular targets if applicable, or may not be stable in the complex environment of serum. 2. Protein Binding: The inhibitor may bind to other proteins in the serum or on the cell surface, reducing its effective concentration. 3. Presence of Complement Regulators: Cells express complement regulatory proteins (e.g., CD55, CD59) that can counteract the effect of Factor D inhibition.[4] 4. Off-Target Effects: The compound may have off-target effects that interfere with the cell-based assay readout. | 1. Permeability Assays: Conduct cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross cell membranes. 2. Serum Shift Assays: Determine the IC50 in the presence and absence of serum to quantify the impact of protein binding. 3. Cell Line Selection: Choose cell lines with well-characterized expression levels of complement regulatory proteins.[5] Consider using cell lines deficient in specific regulators for mechanistic studies. 4. Selectivity Profiling: Profile the inhibitor against a panel of related serine proteases and other relevant off-targets. |
| High Background in Hemolysis Assays | 1. Spontaneous Hemolysis: Erythrocytes may be fragile due to age or improper handling. 2. Serum Quality: The serum used as a complement source may have pre-existing lytic activity. 3. Contamination: Microbial contamination of reagents or buffers. | 1. Erythrocyte Preparation: Use freshly isolated erythrocytes and wash them thoroughly. Handle cells gently to avoid mechanical lysis. 2. Serum Handling: Use fresh, properly stored serum. Heat-inactivate a serum aliquot to serve as a negative control. 3. Aseptic Technique: Use sterile reagents and buffers. Filter-sterilize buffers if necessary. |
| Lack of Correlation Between Binding Affinity (Kd) and Functional Inhibition (IC50) | 1. Mechanism of Inhibition: The inhibitor may bind to a site that is not the active site and does not allosterically inhibit the enzyme. 2. Assay Format Differences: The conditions of the binding assay (e.g., buffer, temperature) may differ significantly from the functional assay. 3. Substrate Competition: In the functional assay, the inhibitor must compete with the substrate for binding to the enzyme. | 1. Mechanism of Action Studies: Perform enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). 2. Assay Harmonization: To the extent possible, align the conditions of the binding and functional assays. 3. Consider Kd vs. Ki: The dissociation constant (Kd) reflects binding affinity, while the inhibition constant (Ki) is a measure of potency in the presence of a substrate. These values are not always directly proportional.[6] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the appropriate assay to screen for selective Factor D inhibitors?
A1: The choice of assay depends on your screening goals. For high-throughput screening (HTS) of large compound libraries, a biochemical enzymatic assay using a purified Factor D and a synthetic substrate is often the most practical approach due to its simplicity and reproducibility.[7] For secondary screening and to assess activity in a more physiologically relevant context, a hemolysis-based assay (AH50) is recommended.[7] This assay measures the activity of the alternative complement pathway. To confirm selectivity, you should also perform a classical pathway hemolysis assay (CH50) where your inhibitor should show no activity.
Q2: What are the best practices for handling and storing complement proteins to ensure assay consistency?
A2: Complement proteins are sensitive to degradation.[1] It is crucial to aliquot purified proteins upon receipt and store them at -80°C.[2] Avoid repeated freeze-thaw cycles as this can lead to loss of activity.[1] When preparing for an assay, thaw the proteins on ice and keep them on ice until use.[1] For serum, it's recommended to use fresh samples or aliquots stored at -80°C.[2] Long-term storage of citrated plasma at -80°C (up to 6 years) has been shown to have no significant effect on complement factor levels.[8]
Q3: My Factor D inhibitor shows potent activity in a human-based assay, but not in a rodent model. Why?
A3: There can be species-specific differences in the structure of Factor D and other complement proteins. Your inhibitor may have lower affinity for the rodent ortholog of Factor D. It is important to determine the IC50 of your inhibitor against Factor D from the species you plan to use for in vivo studies. If the potency is significantly lower, a humanized animal model may be necessary.
Q4: How can I distinguish between on-target inhibition of Factor D and off-target effects on other serine proteases?
A4: To assess selectivity, you should profile your inhibitor against a panel of other serine proteases, particularly those with similar substrate specificities or that are known to be involved in related biological pathways.[7] Commercially available protease panels can be used for this purpose. A highly selective inhibitor should exhibit a significantly higher IC50 for off-target proteases compared to Factor D.
Q5: What are the key considerations when choosing a cell line for a complement-dependent cytotoxicity (CDC) assay?
A5: The choice of cell line is critical for a successful CDC assay.[9] Key considerations include:
-
Antigen Expression: The target cell line must express the specific antigen that your therapeutic antibody (if applicable) is designed to target.[4]
-
Complement Regulatory Protein Expression: The expression levels of complement regulatory proteins like CD55 and CD59 on the cell surface can significantly impact the outcome of the assay.[4] Cell lines with low expression of these regulators are generally more sensitive to complement-mediated lysis.
-
Assay Robustness: The chosen cell line should exhibit low spontaneous cell death and provide a clear and reproducible signal window in your assay.[5]
Data Presentation
The following tables summarize quantitative data for selected Factor D inhibitors.
Table 1: In Vitro Potency of Factor D Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Danicopan (ACH-4471) | Factor D | Enzymatic (Factor B cleavage) | 15 ± 3 | [7] |
| Danicopan (ACH-4471) | Factor D | Hemolysis (PNH erythrocytes) | 4.0 - 27 | [7] |
| Vemircopan (BCX9930) | Factor D | Thioesterolysis Assay | 22 | [10] |
| ACH-3856 | Factor D | Enzymatic (Factor B cleavage) | 5.8 ± 0.5 | [7] |
| ACH-3856 | Factor D | Hemolysis (PNH erythrocytes) | 2.9 - 16 | [7] |
Table 2: Selectivity Profile of Factor D Inhibitors
| Inhibitor | Off-Target Protease | IC50 (nM) | Selectivity (Off-Target IC50 / Factor D IC50) | Reference |
| Danicopan (ACH-4471) | Thrombin | >10,000 | >667 | [7] |
| Danicopan (ACH-4471) | Trypsin | >10,000 | >667 | [7] |
| Danicopan (ACH-4471) | Chymotrypsin | >10,000 | >667 | [7] |
| ACH-3856 | Thrombin | >10,000 | >1724 | [7] |
| ACH-3856 | Trypsin | >10,000 | >1724 | [7] |
| ACH-3856 | Chymotrypsin | >10,000 | >1724 | [7] |
Experimental Protocols
Protocol 1: Factor D Enzymatic Assay (Cleavage of Factor B)
This protocol describes a biochemical assay to measure the ability of an inhibitor to block Factor D-mediated cleavage of its natural substrate, Factor B, in the presence of C3b.[7][11]
Materials:
-
Purified human Factor D
-
Purified human Factor B
-
Purified human C3b
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4
-
Test inhibitor (dissolved in DMSO)
-
SDS-PAGE reagents and equipment
-
Coomassie Brilliant Blue stain
Procedure:
-
Prepare a reaction mixture containing C3b and Factor B in the assay buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (DMSO only).
-
Initiate the reaction by adding Factor D.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Resolve the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue.
-
Visualize and quantify the cleavage of Factor B into Ba and Bb fragments. The intensity of the Bb band is inversely proportional to the activity of the inhibitor.
-
Calculate the IC50 value by plotting the percentage of Factor B cleavage against the inhibitor concentration.
Protocol 2: Hemolysis Assay for Alternative Pathway (AP) Selectivity
This protocol describes a cell-based assay to assess the selective inhibition of the alternative complement pathway using rabbit erythrocytes.[7][12]
Materials:
-
Rabbit erythrocytes
-
Normal human serum (as a source of complement)
-
GVB/Mg-EGTA buffer (Gelatin Veronal Buffer with MgCl2 and EGTA)
-
Test inhibitor (dissolved in DMSO)
-
96-well microplate
-
Plate reader (for measuring absorbance at 414 nm)
Procedure:
-
Wash rabbit erythrocytes with GVB/Mg-EGTA buffer and resuspend to the desired concentration.
-
Prepare serial dilutions of the test inhibitor in GVB/Mg-EGTA buffer in a 96-well plate.
-
Add normal human serum to each well containing the inhibitor.
-
Add the rabbit erythrocyte suspension to each well.
-
Include controls for 0% hemolysis (erythrocytes in buffer only) and 100% hemolysis (erythrocytes in water).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 414 nm.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the 0% and 100% controls.
-
Determine the IC50 value by plotting the percentage of hemolysis against the inhibitor concentration.
-
To confirm selectivity, perform a parallel classical pathway (CP) hemolysis assay using antibody-sensitized sheep erythrocytes and a buffer that supports CP activation (GVB++). A selective Factor D inhibitor should not inhibit CP-mediated hemolysis.
Mandatory Visualizations
Caption: Alternative complement pathway showing Factor D's role.
Caption: Workflow for identifying selective Factor D inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Complement-Dependent Cytotoxicity (CDC) Assay | iQ Biosciences [iqbiosciences.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of blood sampling, processing, and storage on the measurement of complement activation biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Long-Term FD-IN-1 Treatment Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during long-term in vivo studies with FD-IN-1, a selective inhibitor of complement Factor D.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that selectively inhibits Factor D (FD), a crucial serine protease in the alternative complement pathway. By inhibiting FD, this compound prevents the cleavage of Factor B, which in turn blocks the formation of the C3 convertase (C3bBb), a key amplification step of the alternative pathway. This ultimately leads to the suppression of downstream complement activation, including the formation of the membrane attack complex (MAC).
Q2: What are the potential long-term toxicities associated with this compound treatment?
A2: While specific long-term toxicity data for this compound is limited in publicly available literature, general concerns for long-term treatment with small molecule inhibitors include potential off-target effects and cumulative organ toxicity.[1] Preclinical toxicology studies are essential to identify any such liabilities.[2] For Factor D inhibitors, it is also crucial to consider the long-term consequences of suppressing the alternative complement pathway, which could theoretically increase susceptibility to certain infections.
Q3: How can I monitor the efficacy of this compound in a long-term in vivo model?
A3: Monitoring the efficacy of this compound involves assessing the level of complement activation. This can be achieved by measuring biomarkers of complement activation in plasma or serum samples.[3][4] Key biomarkers include the levels of C3d, Ba, Bb, and the soluble membrane attack complex (sC5b-9).[4] A significant reduction in these markers post-treatment would indicate effective target engagement and pathway inhibition. Functional assays, such as hemolytic assays, can also be employed to assess the activity of the alternative pathway.[4][5]
Q4: What are the best practices for formulating this compound for in vivo administration?
A4: For oral administration, this compound is noted to have high bioavailability.[6] However, like many small molecule inhibitors, ensuring consistent solubility and stability in the chosen vehicle is critical for reproducible results.[7] A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in an appropriate aqueous vehicle, such as saline or a solution containing a solubilizing agent like PEG400 or Tween® 80.[7] It is imperative to establish the maximum tolerated concentration of the vehicle in your animal model to avoid vehicle-induced toxicity.
Q5: Is there a risk of developing resistance to this compound with long-term treatment?
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term this compound experiments.
Issue 1: High Variability in Efficacy Between Animals
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of this compound. For oral gavage, verify the technique to prevent incomplete dosing. Normalize the dose to the body weight of each animal.[9] |
| Variable Oral Absorption | Check for any gastrointestinal issues in the animals that might affect absorption. Ensure the formulation is homogenous and does not precipitate upon administration. Consider measuring plasma levels of this compound to correlate with efficacy. |
| Biological Variability | Increase the number of animals per group to enhance statistical power. Ensure animals are age- and sex-matched and are housed under identical conditions to minimize environmental variables.[9] |
Issue 2: Unexpected Toxicity or Adverse Events
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The compound may be interacting with unintended biological targets.[10][11] Conduct a literature search for known off-target effects of similar chemical scaffolds. If possible, perform in vitro screening against a panel of related proteases to assess selectivity.[5] Reduce the dose to determine if the toxicity is dose-dependent.[1] |
| Vehicle Toxicity | The vehicle used for formulation may be causing adverse effects. Always include a vehicle-only control group in your study. If toxicity is observed in the vehicle group, consider alternative, less toxic formulation strategies.[7] |
| Exaggerated Pharmacological Effect | Continuous, high-level suppression of the alternative complement pathway might lead to unforeseen consequences. Monitor animals closely for signs of infection or other immune-related adverse events. Consider a dose-reduction or intermittent dosing schedule. |
Issue 3: Loss of Efficacy Over Time
| Possible Cause | Troubleshooting Step |
| Compound Instability | The this compound formulation may not be stable over the duration of the experiment. Prepare fresh formulations regularly and store them under appropriate conditions (e.g., protected from light, at the recommended temperature).[12] |
| Increased Drug Clearance | Long-term exposure might induce metabolic enzymes that increase the clearance of this compound.[13] Conduct pharmacokinetic studies at different time points during the long-term study to assess any changes in drug exposure. |
| Development of Biological Resistance | As mentioned in the FAQs, the model system may develop resistance. If feasible, investigate potential mechanisms such as target mutation or pathway compensation. |
Experimental Protocols
The following is a generalized protocol for a long-term in vivo study of this compound. The specific details, such as animal model, disease induction, and endpoints, will need to be adapted to the research question.
Objective: To evaluate the long-term efficacy and safety of this compound in a murine model of a complement-mediated disease.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Animal model (e.g., C57BL/6 mice)
-
Disease induction agent (if applicable)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
ELISA kits for complement biomarkers (e.g., mouse C3d, sC5b-9)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Baseline Measurements: Collect baseline blood samples and measure body weights before initiating treatment.
-
This compound Formulation: Prepare the this compound formulation fresh daily. First, create a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle. Ensure the final DMSO concentration is below 0.5%.
-
Dosing: Administer this compound or vehicle via the chosen route (e.g., oral gavage) at the predetermined frequency (e.g., once or twice daily). Adjust the dose based on the most recent body weight measurement.
-
Monitoring:
-
Daily: Observe animals for any clinical signs of toxicity, such as changes in appearance, behavior, or activity levels.
-
Weekly: Measure body weights.
-
Bi-weekly/Monthly: Collect blood samples for pharmacokinetic analysis and biomarker assessment (e.g., C3d, sC5b-9 levels).
-
-
Terminal Procedures: At the end of the study period, collect terminal blood samples and perform a complete necropsy. Collect organs for histopathological analysis.[14]
Data Analysis:
-
Compare changes in body weight and clinical scores between groups.
-
Analyze the levels of complement biomarkers over time using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
-
Evaluate histopathological findings to identify any treatment-related organ toxicity.
Visualizations
Caption: Mechanism of action of this compound in the alternative complement pathway.
Caption: Generalized experimental workflow for a long-term this compound in vivo study.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Current and Future Approaches for Monitoring Responses to Anti-complement Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring of complement activation biomarkers and eculizumab in complement‐mediated renal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Class Clinically Investigated Oral Factor D Inhibitors for the Treatment of Complement-Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CatalYm Announces First Patient Dosed in Phase 2b Trial Evaluating Visugromab in Combination with Chemoimmunotherapy as Second-Line Treatment in Metastatic Non-squamous NSCLC - BioSpace [biospace.com]
- 9. benchchem.com [benchchem.com]
- 10. off-target effect | Nodes Bio Glossary [nodes.bio]
- 11. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 12. benchchem.com [benchchem.com]
- 13. Repeated Administration – Pharmacokinetics [sepia2.unil.ch]
- 14. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]
Validation & Comparative
A Comparative Guide to Oral Factor D Inhibitors for Complement-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
The alternative pathway (AP) of the complement system is a critical component of innate immunity, but its dysregulation is implicated in the pathogenesis of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and age-related macular degeneration. Factor D, a serine protease, is the rate-limiting enzyme of the AP, making it a prime therapeutic target. This guide provides a comparative overview of several small-molecule Factor D inhibitors, presenting key preclinical data and outlining the experimental protocols used for their evaluation.
Note on "FD-IN-1": Extensive searches of scientific literature and public databases did not yield any specific information on a Factor D inhibitor designated "this compound." It is possible that this is a preclinical compound not yet disclosed in public literature, a generic identifier, or a placeholder. This guide will therefore focus on a comparison of publicly documented Factor D inhibitors.
Quantitative Comparison of Factor D Inhibitors
The following table summarizes key in vitro potency and binding affinity data for several prominent Factor D inhibitors. These metrics are crucial for assessing the potential efficacy of these compounds.
| Compound Name | Other Designations | Target | IC50 (Factor D Proteolytic Activity) | IC50 (AP Hemolysis) | Binding Affinity (KD) |
| Danicopan | ACH-4471, ALXN2040 | Factor D | ~15 nM[1][2] | 4.0 - 27 nM (PNH erythrocytes)[1][2] | 0.54 nM[1][2] |
| Vemircopan | ALXN2050, ACH-5228 | Factor D | Potent inhibitor[3][4] | Data not publicly available in reviewed sources | Data not publicly available in reviewed sources |
| BCX9930 | - | Factor D | 28.1 nM (proteolytic)[5] | 35.4 nM (PNH erythrocytes)[5] | Data not publicly available in reviewed sources |
| ACH-3856 | - | Factor D | 5.8 nM[1][2] | 2.9 - 16 nM (PNH erythrocytes)[1][2] | 0.36 nM[1][2] |
Disclaimer: The data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Signaling and Experimental Workflow Diagrams
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Caption: The alternative complement pathway is initiated by spontaneous C3 hydrolysis. Factor D is essential for the formation of C3 convertases, which drive the amplification loop and downstream effector functions, including the formation of the Membrane Attack Complex (MAC). Factor D inhibitors block this cascade.
Caption: A generalized workflow for testing Factor D inhibitors includes assessing their ability to block the enzymatic activity of purified Factor D and their capacity to prevent complement-mediated hemolysis of red blood cells in a serum-based assay.
Detailed Experimental Protocols
Factor D Enzymatic Activity Assay
This assay evaluates the direct inhibitory effect of a compound on the proteolytic activity of Factor D.
Materials:
-
Purified human Factor D
-
Purified human Factor B
-
Purified human C3b
-
Assay Buffer (e.g., Tris-buffered saline with MgCl2)
-
Test inhibitor (e.g., Danicopan) at various concentrations
-
SDS-PAGE gels and staining reagents (e.g., Coomassie Blue) or ELISA reagents for detecting Factor B cleavage products (Bb).
Procedure:
-
Prepare a reaction mixture containing purified Factor B and C3b in the assay buffer.
-
Add the test inhibitor at a range of concentrations to the reaction mixture.
-
Initiate the reaction by adding purified Factor D.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer and heating).
-
Analyze the cleavage of Factor B into Ba and Bb fragments by SDS-PAGE and densitometry, or by a specific ELISA for the Bb fragment.
-
Plot the percentage of Factor B cleavage against the inhibitor concentration to determine the IC50 value.
Alternative Pathway (AP) Hemolysis Assay
This assay measures the ability of an inhibitor to block the lytic activity of the alternative complement pathway in a more physiologically relevant setting.
Materials:
-
Normal Human Serum (as a source of complement proteins)
-
Rabbit erythrocytes (highly susceptible to human complement) or PNH patient erythrocytes
-
GVB++ Buffer (Gelatin Veronal Buffer with Ca2+ and Mg2+) or similar
-
Test inhibitor at various concentrations
-
Spectrophotometer
Procedure:
-
Wash rabbit erythrocytes and resuspend to a standardized concentration in GVB++.
-
Prepare serial dilutions of the test inhibitor.
-
In a microtiter plate, mix the normal human serum (at a concentration that gives submaximal lysis, e.g., 10%), the test inhibitor dilutions, and the erythrocyte suspension.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Centrifuge the plate to pellet the remaining intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at a specific wavelength (e.g., 412-415 nm).
-
Include controls for 0% lysis (buffer only) and 100% lysis (water).
-
Calculate the percentage of hemolysis for each inhibitor concentration and plot the results to determine the IC50 value.
Conclusion
The development of orally bioavailable small-molecule inhibitors of Factor D, such as the approved drug danicopan, represents a significant advancement in the treatment of complement-mediated diseases. While direct head-to-head comparative data is limited, the available preclinical data for compounds like danicopan, vemircopan, BCX9930, and ACH-3856 demonstrate their high potency in inhibiting Factor D and the alternative complement pathway. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel Factor D inhibitors, which will be crucial for the development of next-generation therapies for these debilitating conditions.
References
- 1. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. First-in-Class Clinically Investigated Oral Factor D Inhibitors for the Treatment of Complement-Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of FD-IN-1 and Lampalizumab for Complement-Mediated Retinal Diseases
For Researchers, Scientists, and Drug Development Professionals
The complement system, particularly the alternative pathway, has been strongly implicated in the pathogenesis of geographic atrophy (GA) secondary to age-related macular degeneration (AMD). This has led to the development of various therapeutic agents aimed at inhibiting key components of this pathway. This guide provides a detailed comparison of two such inhibitors: FD-IN-1, a preclinical small molecule inhibitor of Factor D, and lampalizumab, a monoclonal antibody fragment also targeting Factor D that underwent extensive clinical investigation.
Quantitative Data Summary
The following table summarizes the key characteristics and efficacy data for this compound and lampalizumab, providing a direct comparison of their pharmacological profiles and clinical outcomes.
| Feature | This compound | Lampalizumab |
| Molecule Type | Small molecule | Antigen-binding fragment (Fab) of a humanized monoclonal antibody.[1] |
| Target | Complement Factor D (FD)[2] | Complement Factor D (FD)[1] |
| Mechanism of Action | Orally bioavailable, selective, and reversible inhibitor of Factor D.[1][2][3] | Binds to Factor D, inhibiting the cleavage of Factor B to Factor Bb and thus blocking the alternative complement pathway.[1] |
| Route of Administration | Oral.[2] | Intravitreal injection.[3][4] |
| In Vitro Potency (IC50) | 12 nM (Factor D inhibition)[2]; 260 nM (MAC deposition in human whole blood)[2] | Not explicitly reported in the provided clinical trial data. |
| Preclinical Efficacy | Demonstrated systemic and local ocular suppression of the alternative pathway in mouse models.[2][3] Fully inhibited the AP pathway for up to 10 hours at a 10 mg/kg dose in mice.[2] | Shown to inactivate the alternative complement pathway in vitro and in vivo.[5] |
| Clinical Efficacy (Phase II) | No human clinical trial data available. | MAHALO Study: 20% reduction in the rate of GA lesion enlargement at 18 months with monthly injections.[2][6] A 44% reduction was observed in a subgroup of patients with a complement factor I (CFI) risk allele.[2][6] |
| Clinical Efficacy (Phase III) | No human clinical trial data available. | Chroma and Spectri Studies: Did not meet the primary endpoint of reducing the mean change in GA lesion area compared to sham treatment at 48 weeks.[3][4][7][8][9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and evaluation processes discussed, the following diagrams are provided.
Caption: The alternative complement pathway and points of inhibition.
Caption: General experimental workflow for a Factor D inhibitor.
Detailed Experimental Protocols
This compound: Preclinical Evaluation
1. In Vitro Factor D Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Factor D.
-
Methodology: A biochemical enzymatic assay is utilized. Recombinant human Factor D is incubated with a synthetic substrate that, when cleaved, produces a fluorescent signal. The inhibitor (this compound) is added at various concentrations. The fluorescence is measured over time to determine the rate of substrate cleavage. The IC50 value is calculated as the concentration of this compound that reduces the enzymatic activity of Factor D by 50%.
2. In Vitro Membrane Attack Complex (MAC) Deposition Assay:
-
Objective: To assess the functional inhibition of the alternative complement pathway in a more physiologically relevant matrix.
-
Methodology: 50% human whole blood is used. The alternative pathway is activated, typically using zymosan or another activator. The deposition of the MAC (C5b-9) on a target surface (e.g., ELISA plate) is quantified using an antibody specific for a component of the MAC. The assay is performed in the presence of varying concentrations of this compound to determine the IC50 for MAC deposition inhibition.[2]
3. In Vivo Lipopolysaccharide (LPS)-Induced Alternative Pathway (AP) Activation Model:
-
Objective: To evaluate the systemic in vivo efficacy of orally administered this compound.
-
Methodology: Mice transgenic for human Factor D are used.[2] Animals are orally dosed with this compound or a vehicle control. After a specified time, the alternative pathway is activated by an intraperitoneal injection of LPS. Blood and ocular tissues are collected to measure biomarkers of AP activation, such as Ba and iC3b/C3d fragments, to assess the degree of pathway inhibition.[3]
Lampalizumab: Clinical Evaluation for Geographic Atrophy
1. Phase II MAHALO Study:
-
Objective: To evaluate the safety and efficacy of lampalizumab in reducing the progression of GA.
-
Methodology: A multicenter, randomized, controlled study in patients with GA secondary to AMD.[6] Participants received either monthly or every-other-month intravitreal injections of lampalizumab or a sham control. The primary endpoint was the mean change in GA lesion area from baseline to month 18, as measured by fundus autofluorescence (FAF).[6] Genetic analysis for AMD-associated polymorphisms, such as in complement factor I (CFI), was also performed.[6]
2. Phase III Chroma and Spectri Studies:
-
Objective: To confirm the efficacy and safety of lampalizumab for the treatment of GA.
-
Methodology: Two identically designed, double-masked, randomized, sham-controlled clinical trials conducted at multiple sites internationally.[3][4] Participants were aged 50 years or older with bilateral GA.[3][4] Patients were randomized to receive 10 mg of intravitreal lampalizumab every 4 or 6 weeks, or a corresponding sham procedure.[3][4] The primary endpoint was the mean change from baseline in GA lesion area at 48 weeks, measured by FAF.[3][4] Efficacy was also assessed in subgroups based on the complement factor I genetic biomarker profile.[3][4]
Concluding Remarks
This compound and lampalizumab both target Factor D, a critical enzyme in the alternative complement pathway. While lampalizumab, an antibody fragment administered via intravitreal injection, showed initial promise in a Phase II trial, it ultimately failed to demonstrate efficacy in larger Phase III studies for geographic atrophy.[3][4][7][8][9] In contrast, this compound is a preclinical, orally bioavailable small molecule inhibitor that has shown potent inhibition of the alternative pathway in in vitro and in vivo animal models.[2][3] The development of an oral therapy for GA would represent a significant advancement in patient convenience and potentially allow for systemic inhibition of the complement pathway. However, this compound has not yet been evaluated in human clinical trials, and its safety and efficacy in patients remain to be determined. The divergent outcomes of these two Factor D inhibitors underscore the complexities of translating preclinical findings to clinical success in the context of multifactorial diseases like AMD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Highly Potent and Selective Small-Molecule Reversible Factor D Inhibitors Demonstrating Alternative Complement Pathway Inhibition in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Anti-factor D shows promise for preventing geographic atrophy - American Academy of Ophthalmology [aao.org]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journalforclinicalstudies.com [journalforclinicalstudies.com]
Cross-Reactivity Profile of FD-IN-1: A Comparative Analysis Against Factor XIa and Tryptase β2
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the selective Factor D inhibitor, FD-IN-1, reveals its cross-reactivity profile against two other key serine proteases, Factor XIa and Tryptase β2. This guide provides researchers, scientists, and drug development professionals with a direct comparison of this compound's inhibitory activity, supported by experimental data and detailed methodologies, to aid in the assessment of its specificity and potential off-target effects.
This compound is a potent and selective inhibitor of Factor D, a critical enzyme in the alternative complement pathway.[1] Understanding its interaction with other proteases is crucial for evaluating its therapeutic potential and safety profile. This guide focuses on its activity against Factor XIa, a key component of the intrinsic coagulation cascade, and Tryptase β2, a protease released from mast cells involved in allergic and inflammatory responses.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against Factor D, Factor XIa, and Tryptase β2 was determined by measuring their respective half-maximal inhibitory concentrations (IC50). The data clearly demonstrates the high selectivity of this compound for Factor D.
| Target Enzyme | This compound IC50 |
| Factor D | 12 nM |
| Factor XIa | 7.7 µM |
| Tryptase β2 | 6.5 µM |
Data sourced from publicly available information.[1]
The significantly lower IC50 value for Factor D indicates a much stronger binding affinity and inhibitory effect compared to Factor XIa and Tryptase β2. The micromolar-range inhibition of Factor XIa and Tryptase β2 suggests a substantially lower potential for off-target activity at therapeutic concentrations designed to target Factor D.
Experimental Methodologies
The following protocols provide a detailed overview of the standard assays used to determine the inhibitory activity of compounds like this compound against Factor D, Factor XIa, and Tryptase β2.
Factor D Inhibition Assay (Hemolysis-Based)
This assay measures the ability of an inhibitor to block the Factor D-mediated alternative complement pathway activation, which results in the lysis of erythrocytes.
Materials:
-
This compound or other test inhibitors
-
Factor D-depleted serum
-
Rabbit erythrocytes
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA)
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a suspension of rabbit erythrocytes in GVB/Mg-EGTA.
-
Serially dilute this compound in GVB/Mg-EGTA in a 96-well plate.
-
Add Factor D-depleted serum to each well containing the inhibitor.
-
Add the rabbit erythrocyte suspension to all wells.
-
Incubate the plate at 37°C for 30 minutes to allow for complement activation and hemolysis.
-
Centrifuge the plate to pellet the remaining intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance at 412 nm to quantify the amount of hemoglobin released.
-
Calculate the percent inhibition of hemolysis at each inhibitor concentration and determine the IC50 value.
Factor XIa Inhibition Assay (Chromogenic)
This assay determines the inhibitory effect on Factor XIa's ability to cleave a specific chromogenic substrate.
Materials:
-
This compound or other test inhibitors
-
Human Factor XIa
-
Chromogenic Factor XIa substrate (e.g., S-2366)
-
Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Spectrophotometer (plate reader)
Protocol:
-
Serially dilute this compound in the assay buffer in a 96-well plate.
-
Add a solution of human Factor XIa to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic Factor XIa substrate to each well.
-
Monitor the change in absorbance at 405 nm over time. The rate of color development is proportional to the Factor XIa activity.
-
Calculate the percent inhibition of Factor XIa activity at each inhibitor concentration and determine the IC50 value.
Tryptase β2 Inhibition Assay (Fluorogenic)
This assay measures the inhibition of Tryptase β2's enzymatic activity using a fluorogenic substrate.
Materials:
-
This compound or other test inhibitors
-
Recombinant human Tryptase β2
-
Fluorogenic Tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 8.0)
-
Fluorometer (plate reader)
Protocol:
-
Serially dilute this compound in the assay buffer in a black 96-well plate.
-
Add a solution of recombinant human Tryptase β2 to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic Tryptase substrate to each well.
-
Measure the increase in fluorescence intensity over time (e.g., excitation at 380 nm, emission at 460 nm). The rate of fluorescence increase is proportional to the Tryptase β2 activity.
-
Calculate the percent inhibition of Tryptase β2 activity at each inhibitor concentration and determine the IC50 value.
Visualizing the Pathways and Experimental Workflow
To further illustrate the context of this cross-reactivity study, the following diagrams depict the relevant biological pathways and a generalized experimental workflow.
Figure 1: Signaling pathways showing the primary target of this compound (Factor D) and its off-targets.
Figure 2: Generalized experimental workflow for determining enzyme inhibition.
References
A Comparative Analysis of Factor D Inhibitor FD-IN-1 and Other Complement System Modulators
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory potency of FD-IN-1, a representative Factor D inhibitor, against other key complement inhibitors targeting C3 and C5. This analysis is supported by a summary of IC50 values, detailed experimental methodologies, and a visualization of the complement signaling cascade.
Disclaimer: Information regarding a specific complement inhibitor designated "this compound" is not publicly available. Therefore, for the purpose of this guide, we will use data from well-characterized small molecule Factor D inhibitors as a representative proxy for comparison.
Understanding the Complement System
The complement system is a crucial component of the innate immune response, acting as a cascade of proteolytic enzymes to eliminate pathogens and cellular debris. Three primary pathways initiate this cascade: the classical, lectin, and alternative pathways. All three converge at the cleavage of complement component C3, leading to a common terminal pathway that forms the membrane attack complex (MAC) and induces cell lysis. Due to its central role in amplifying the immune response, the complement system is a key target for therapeutic intervention in a range of inflammatory and autoimmune disorders.
Inhibitory Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The table below summarizes the IC50 values for representative complement inhibitors targeting Factor D, C3, and C5. Lower IC50 values indicate greater potency.
| Inhibitor Class | Target | Inhibitor (Example) | Pathway Assayed | IC50 Value |
| Factor D Inhibitor | Factor D | Danicopan (B606937) | Alternative Pathway | 0.08 µg/mL[1] |
| ACH-4471 | Factor D Proteolytic Activity | 0.015 µM (15 nM)[2] | ||
| C3 Inhibitor | C3 | AMY-101 (Compstatin derivative) | Alternative Pathway | 7.3 µg/mL[1] |
| Classical Pathway | 21.4 µg/mL[1] | |||
| C5 Inhibitor | C5 | Eculizumab | Alternative Pathway | 44.1 µg/mL[1] |
| Classical Pathway | 24.8 µg/mL[1] | |||
| Ravulizumab | Alternative Pathway | 41.5 µg/mL[1] | ||
| Classical Pathway | 32.7 µg/mL[1] |
Visualizing the Complement Cascade and Points of Inhibition
The following diagram illustrates the three complement pathways and highlights the points of intervention for Factor D, C3, and C5 inhibitors.
Caption: Complement pathways and inhibitor targets.
Experimental Protocols for IC50 Determination
The IC50 values presented in this guide are typically determined using one of two primary methodologies: enzyme-linked immunosorbent assays (ELISA) or hemolytic assays.
Alternative Pathway (AP) and Classical Pathway (CP) Inhibition ELISA
This assay quantifies the activity of the AP or CP by measuring the deposition of complement components.
Workflow Diagram:
Caption: ELISA workflow for IC50 determination.
Detailed Steps:
-
Plate Coating: Microtiter plates are coated with an activator of either the alternative pathway (e.g., lipopolysaccharide - LPS) or the classical pathway (e.g., IgM).
-
Blocking: The plates are treated with a blocking buffer to prevent non-specific binding.
-
Incubation: Normal human serum is pre-incubated with various concentrations of the complement inhibitor and then added to the coated wells. This allows for complement activation to occur.
-
Detection: After incubation, the amount of a specific downstream complement component (often C5b-9, the final product of the terminal pathway) deposited on the plate is detected using a specific enzyme-labeled antibody.
-
Signal Generation: A substrate for the enzyme is added, which generates a colored product.
-
Measurement and Analysis: The absorbance of the colored product is measured, which is proportional to the amount of complement activation. A dose-response curve is generated by plotting the percentage of inhibition against the inhibitor concentration, and the IC50 value is calculated from this curve.
Hemolytic Assay
This assay measures the ability of a complement inhibitor to prevent the lysis of red blood cells (erythrocytes).
Workflow Diagram:
Caption: Hemolysis assay workflow for IC50.
Detailed Steps:
-
Cell Preparation: For the classical pathway, sheep red blood cells are sensitized with antibodies. For the alternative pathway, rabbit red blood cells are typically used as they can activate the pathway directly.
-
Incubation: The prepared red blood cells are incubated with normal human serum in the presence of varying concentrations of the complement inhibitor.
-
Lysis and Measurement: If the complement system is active, it will lyse the red blood cells, releasing hemoglobin. The amount of hemoglobin released is quantified by measuring the absorbance of the supernatant after centrifugation.
-
Data Analysis: The percentage of hemolysis is calculated for each inhibitor concentration. An IC50 value is then determined from the resulting dose-response curve, representing the concentration of the inhibitor that reduces hemolysis by 50%.
Conclusion
This guide highlights the comparative potency of different classes of complement inhibitors. Small molecule inhibitors of Factor D, represented here by compounds like danicopan and ACH-4471, demonstrate high potency in blocking the alternative pathway, with IC50 values in the nanomolar to low microgram per milliliter range. In comparison, the representative C3 and C5 inhibitors, AMY-101, eculizumab, and ravulizumab, also effectively inhibit complement activation, albeit with generally higher IC50 values in the presented assays. The choice of a specific complement inhibitor for therapeutic development will depend on the specific disease pathology, the desired level of complement inhibition, and the relative importance of the different complement activation pathways. The experimental protocols described provide a standardized framework for evaluating and comparing the potency of novel complement modulators.
References
A Comparative Analysis of Oral vs. Intravenous Administration of FD-IN-1
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic and pharmacodynamic profiles of FD-IN-1, a novel investigational compound. This guide provides a comparative analysis of oral and intravenous administration routes, supported by experimental data to inform preclinical and clinical development strategies.
This document outlines the comparative efficacy and systemic exposure of this compound when administered orally versus intravenously. The data presented herein is essential for determining the optimal route of administration for future clinical trials and therapeutic applications.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are fundamental to understanding its behavior in the body.[1] The route of administration significantly influences these parameters, thereby affecting the drug's therapeutic efficacy and potential toxicity.[2]
Intravenous (IV) administration ensures 100% bioavailability as the drug is introduced directly into the systemic circulation, providing a rapid onset of action.[1] This route allows for precise control over plasma drug concentrations, which is particularly advantageous for compounds with a narrow therapeutic window.[3][4] In contrast, oral administration is generally more convenient but often results in lower and more variable bioavailability due to factors such as first-pass metabolism and absorption limitations in the gastrointestinal tract.[2][5][6]
A comparative summary of key pharmacokinetic parameters for this compound following oral and intravenous administration is presented below.
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability (F%) | Data not available | 100%[1] |
| Time to Peak Concentration (Tmax) | Typically delayed | Immediate |
| Peak Plasma Concentration (Cmax) | Lower | Higher |
| Area Under the Curve (AUC) | Generally lower | Higher[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the procedures used to assess the pharmacokinetic profiles of this compound.
1. Animal Studies
-
Subjects: Male Sprague-Dawley rats (n=8 per group), weighing 200-250g.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum, except for a 12-hour fast prior to oral administration.
-
This compound Formulation:
-
Oral: this compound was suspended in 0.5% methylcellulose.
-
Intravenous: this compound was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline.
-
2. Dosing
-
Oral Administration: A single dose of 50 mg/kg was administered by oral gavage.
-
Intravenous Administration: A single bolus dose of 5 mg/kg was administered via the tail vein.
3. Sample Collection
-
Blood samples (approximately 0.2 mL) were collected from the jugular vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Samples were collected into tubes containing K2EDTA and centrifuged at 4000 rpm for 10 minutes to separate plasma. Plasma samples were stored at -80°C until analysis.
4. Bioanalytical Method
-
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The lower limit of quantification (LLOQ) was established at 1 ng/mL.
5. Pharmacokinetic Analysis
-
Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated using non-compartmental analysis with Phoenix WinNonlin software.
-
Oral bioavailability (F%) was calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Signaling Pathway of this compound
Understanding the mechanism of action of this compound is critical for its development as a therapeutic agent. While the specific signaling pathway of this compound is under investigation, it is hypothesized to interact with key cellular signaling cascades involved in disease pathogenesis. The diagram below illustrates a hypothetical signaling pathway that may be modulated by this compound. Further research is required to elucidate the precise molecular targets and downstream effects.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Comparing Administration Routes
The following diagram outlines the logical workflow for a comparative study of oral versus intravenous administration of a therapeutic agent like this compound.
Caption: Workflow for comparative pharmacokinetic studies.
References
- 1. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Route of administration - Wikipedia [en.wikipedia.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Fast-Fed Variability: Insights into Drug Delivery, Molecular Manifestations, and Regulatory Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Analysis of FD-IN-1 (Danicopan) and Anti-C5 Therapies for Complement-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention in complement-mediated diseases is rapidly evolving. This guide provides an objective comparison of the novel, orally administered Factor D inhibitor, FD-IN-1 (danicopan), against established anti-C5 therapies, including the monoclonal antibodies eculizumab and ravulizumab, and the C5a receptor antagonist, avacopan (B605695). This comparison is based on available preclinical and clinical data, focusing on their distinct mechanisms of action, performance in clinical trials, and safety profiles.
Executive Summary
This compound (danicopan) represents a proximal complement inhibitor, targeting the alternative pathway (AP) by inhibiting Factor D. This mechanism contrasts with the terminal complement inhibition of anti-C5 monoclonal antibodies, eculizumab and ravulizumab, which block the cleavage of C5, and the targeted C5a receptor antagonism of avacopan. While direct head-to-head clinical trials are limited, this guide synthesizes data from individual studies to provide a comparative overview to inform research and development decisions. Danicopan (B606937) has primarily been investigated as an add-on therapy for paroxysmal nocturnal hemoglobinuria (PNH) patients with extravascular hemolysis, though early-phase monotherapy data exists.[1][2][3] Anti-C5 therapies are established treatments for PNH, atypical hemolytic uremic syndrome (aHUS), and other conditions.[4][5][6] Avacopan is approved for the treatment of ANCA-associated vasculitis.[7][8]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available clinical trial data for this compound (danicopan) and the comparator anti-C5 therapies.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound (Danicopan) | Eculizumab | Ravulizumab | Avacopan |
| Target | Factor D (FD) | Complement Component 5 (C5) | Complement Component 5 (C5) | C5a Receptor (C5aR) |
| Mechanism of Action | Inhibits the alternative complement pathway by binding to Factor D, preventing the formation of the C3 convertase (C3bBb).[9][10][11] | Binds to the C5 protein, inhibiting its cleavage into C5a and C5b, thereby preventing the formation of the membrane attack complex (MAC).[4][5][12][13] | Binds to the C5 protein with a longer half-life than eculizumab, inhibiting its cleavage and the formation of the MAC.[6][14][15][16] | A selective antagonist of the C5a receptor, blocking the pro-inflammatory effects of C5a.[7][8][17][18][19] |
| Administration | Oral[9][10] | Intravenous infusion | Intravenous infusion | Oral[8] |
| Primary Indication(s) | Add-on therapy for extravascular hemolysis in Paroxysmal Nocturnal Hemoglobinuria (PNH)[9] | PNH, atypical Hemolytic Uremic Syndrome (aHUS), generalized Myasthenia Gravis (gMG), Neuromyelitis Optica Spectrum Disorder (NMOSD)[4] | PNH, aHUS, gMG, NMOSD[6][14] | ANCA-associated vasculitis[7][19] |
Table 2: Comparative Efficacy Data from Clinical Trials
| Indication & Endpoint | This compound (Danicopan) | Eculizumab | Ravulizumab | Avacopan |
| PNH: Change in Hemoglobin (g/dL) from Baseline | ALPHA Trial (Add-on): +2.94 at 12 weeks[20] Phase II (Monotherapy): +1.7 at 84 days[1] | SHEPHERD Trial: Increase from a median of 8.0 units of PRBC transfused to 0 units[21][22] | Study 302: Non-inferior to eculizumab[23] | N/A |
| PNH: Transfusion Avoidance | ALPHA Trial (Add-on): Met key secondary endpoint[24] | SHEPHERD Trial: 51% of patients became transfusion independent[21] | Study 302: Non-inferior to eculizumab[23] | N/A |
| PNH: LDH Reduction | Phase II (Monotherapy): Mean decrease from 5.7x ULN to 2.2x ULN at day 84[1] | SHEPHERD Trial: 87% reduction in LDH levels[21] | Phase 1b/2: 73%-90% reduction in LDH[25] | N/A |
| ANCA-Associated Vasculitis: Remission Rate (BVAS=0) | N/A | N/A | N/A | ADVOCATE Trial: 72.3% at week 26 (non-inferior to prednisone)[26][27][28] |
| ANCA-Associated Vasculitis: Sustained Remission | N/A | N/A | N/A | ADVOCATE Trial: 65.7% at week 52 (superior to prednisone)[26][27] |
Note: Direct comparative trials are limited. Data is sourced from individual clinical trials with different designs and patient populations.
Table 3: Overview of Safety Profiles
| Adverse Events | This compound (Danicopan) | Eculizumab | Ravulizumab | Avacopan |
| Common Adverse Events | Headache, nausea, arthralgia, diarrhea[24] | Headache, nasopharyngitis, upper respiratory tract infection[29] | Headache, diarrhea, nausea, COVID-19[30] | Nausea, headache, hypertension, diarrhea, vomiting, rash, fatigue[31][32] |
| Serious Adverse Events | Cholecystitis, COVID-19[20] | Meningococcal infections (boxed warning), other serious infections[4] | Meningococcal infections (boxed warning), other serious infections[33] | Serious infections, hepatotoxicity, hypersensitivity reactions[34] |
Signaling Pathways and Experimental Workflows
Complement Cascade and Points of Inhibition
The following diagram illustrates the complement cascade and the distinct points of intervention for this compound and anti-C5 therapies.
General Experimental Workflow for Complement Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical and clinical evaluation of complement inhibitors.
Experimental Protocols
Detailed experimental protocols are often proprietary and can vary between laboratories. However, the general principles of key assays cited in the evaluation of these complement inhibitors are described below.
Factor D (FD) Enzymatic Assay
This assay is used to determine the inhibitory activity of compounds like this compound (danicopan) on the enzymatic activity of Factor D.
Principle: The assay measures the cleavage of a synthetic substrate by purified Factor D. The substrate is typically a small peptide linked to a reporter molecule (e.g., a fluorophore or chromophore). When the substrate is cleaved by Factor D, the reporter molecule is released, leading to a measurable change in fluorescence or absorbance. The inhibitory effect of a compound is determined by its ability to reduce the rate of substrate cleavage.
General Procedure:
-
Purified human Factor D is incubated with varying concentrations of the test inhibitor (e.g., danicopan).
-
A synthetic substrate for Factor D is added to the mixture.
-
The reaction is monitored over time by measuring the change in fluorescence or absorbance at a specific wavelength.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to reduce the enzymatic activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.
Hemolytic Assays (Classical and Alternative Pathways)
Hemolytic assays are used to assess the functional activity of the complement system and the inhibitory effect of complement-targeting drugs.
Principle: These assays measure the ability of the complement system in a serum sample to lyse antibody-sensitized red blood cells (for the classical pathway) or rabbit erythrocytes (for the alternative pathway). The amount of hemoglobin released from the lysed cells is proportional to the level of complement activity.
General Procedure for Alternative Pathway Hemolytic Assay:
-
Rabbit erythrocytes are washed and suspended in a buffer.
-
Human serum (as a source of complement) is pre-incubated with varying concentrations of the test inhibitor (e.g., danicopan, eculizumab, ravulizumab).
-
The rabbit erythrocytes are added to the serum-inhibitor mixture.
-
The mixture is incubated at 37°C to allow for complement-mediated lysis.
-
The reaction is stopped, and the samples are centrifuged to pellet the remaining intact cells.
-
The amount of hemoglobin in the supernatant is measured spectrophotometrically at 412 nm.
-
The percentage of hemolysis is calculated relative to a positive control (100% lysis).
-
The inhibitory effect of the compound is determined by its ability to reduce hemolysis.
Membrane Attack Complex (MAC) Deposition Assay
This assay quantifies the formation and deposition of the MAC (C5b-9) on target cells, providing a measure of terminal complement pathway activation.
Principle: Target cells are exposed to complement-activating conditions in the presence or absence of a complement inhibitor. The amount of MAC deposited on the cell surface is then detected using a specific antibody against a component of the MAC (e.g., C9) conjugated to a fluorescent dye. The fluorescence intensity is measured by flow cytometry.
General Procedure:
-
Target cells (e.g., endothelial cells or a cell line) are seeded in a multi-well plate.
-
The cells are incubated with human serum (as a source of complement) that has been pre-treated with varying concentrations of the test inhibitor (e.g., eculizumab, ravulizumab).
-
A complement activator (e.g., zymosan for the alternative pathway) is added to initiate complement activation.
-
After incubation, the cells are washed and stained with a fluorescently labeled anti-C5b-9 antibody.
-
The fluorescence intensity of the cells is analyzed by flow cytometry.
-
The inhibitory effect of the compound is determined by the reduction in MAC deposition compared to the untreated control.
Conclusion
This compound (danicopan) and anti-C5 therapies represent distinct strategies for modulating the complement system. This compound offers the advantage of oral administration and a mechanism that targets the amplification loop of the alternative pathway, potentially impacting both intravascular and extravascular hemolysis. The anti-C5 monoclonal antibodies, eculizumab and ravulizumab, are potent, intravenously administered inhibitors of the terminal complement pathway with well-established efficacy in several diseases. Avacopan, an oral C5a receptor antagonist, provides a targeted approach to blocking the inflammatory effects of C5a, demonstrating significant clinical benefit in ANCA-associated vasculitis.
The choice of therapeutic strategy will depend on the specific disease pathophysiology, the desired level of complement inhibition, and the route of administration. As direct comparative data becomes more available, a clearer understanding of the relative merits of these different approaches will emerge, further refining the treatment landscape for complement-mediated diseases.
References
- 1. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eculizumab - Wikipedia [en.wikipedia.org]
- 5. Eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Avacopan? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. medschool.co [medschool.co]
- 13. What is the mechanism of Eculizumab? [synapse.patsnap.com]
- 14. Ravulizumab: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 15. Table 3, Key Characteristics of Ravulizumab and Eculizumab - Ravulizumab (Ultomiris) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanism of Action | ULTOMIRIS® (ravulizumab-cwvz) | NMOSD [ultomirishcp.com]
- 17. tavneospro.com [tavneospro.com]
- 18. Avacopan | C33H35F4N3O2 | CID 49841217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Addition of danicopan to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. ashpublications.org [ashpublications.org]
- 23. One-year outcomes from a phase 3 randomized trial of ravulizumab in adults with paroxysmal nocturnal hemoglobinuria who received prior eculizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Danicopan Approved as Add-On Therapy to Ravulizumab or Eculizumab for Extravascular Hemolysis in Adults With Paroxysmal Nocturnal Hemoglobinuria - The ASCO Post [ascopost.com]
- 25. ashpublications.org [ashpublications.org]
- 26. vasculitisint.com [vasculitisint.com]
- 27. ard.bmj.com [ard.bmj.com]
- 28. ard.bmj.com [ard.bmj.com]
- 29. ashpublications.org [ashpublications.org]
- 30. ard.bmj.com [ard.bmj.com]
- 31. The safety profiles of avacopan on microscopic polyangiitis and granulomatosis with polyangiitis: a real-world pharmacovigilance analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Safety of Avacopan in ANCA-Associated Vasculitis: Combined Data from Three Clinical Trials - ACR Meeting Abstracts [acrabstracts.org]
- 33. tandfonline.com [tandfonline.com]
- 34. tavneospro.com [tavneospro.com]
Validating the Therapeutic Potential of FD-IN-1 in New Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel, orally bioavailable Factor D inhibitor, FD-IN-1, and its therapeutic potential in various disease models driven by the dysregulation of the alternative complement pathway. By objectively comparing its performance with other complement inhibitors targeting different points in this critical innate immune cascade, this document aims to equip researchers with the necessary data to evaluate the promise of this compound for further preclinical and clinical development.
Introduction to the Alternative Complement Pathway and Therapeutic Intervention
The alternative complement pathway (AP) is a crucial component of the innate immune system, providing a rapid and potent defense against pathogens. However, its dysregulation is implicated in the pathogenesis of a growing number of diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), C3 glomerulopathy (C3G), and age-related macular degeneration (AMD). The central role of the AP is the amplification of complement activation, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC), which can damage host tissues when uncontrolled.
Factor D is a serine protease that plays a pivotal and rate-limiting role in the activation of the AP. Its inhibition presents an attractive therapeutic strategy to control AP-driven pathology while potentially leaving the classical and lectin pathways of complement intact for immune defense. This guide focuses on this compound, a selective Factor D inhibitor, and compares its preclinical profile with other key complement inhibitors.
Comparative Analysis of Complement Inhibitors
This section provides a comparative overview of this compound and other complement inhibitors that have been evaluated in preclinical and clinical settings. The data is summarized to highlight differences in their mechanism of action, route of administration, and efficacy in relevant disease models.
Table 1: In Vitro Potency and Selectivity of Complement Inhibitors
| Compound | Target | Mechanism of Action | IC50 | Selectivity |
| This compound | Factor D | Reversible small molecule inhibitor | 12 nM [1] | Also inhibits Factor XIa (IC50 = 7.7 µM) and Tryptase β2 (IC50 = 6.5 µM) [1] |
| Danicopan | Factor D | Reversible small molecule inhibitor | ~15 nM (for hemolysis) | Selective for Factor D |
| Iptacopan | Factor B | Reversible small molecule inhibitor | - | Selective for Factor B |
| Avacopan | C5a Receptor | Small molecule antagonist | - | Selective for C5aR |
| Lampalizumab | Factor D | Humanized monoclonal antibody fragment (Fab) | - | Selective for Factor D |
Table 2: Preclinical Efficacy of Complement Inhibitors in Disease Models
| Compound | Disease Model | Animal Model | Key Efficacy Endpoints | Outcome |
| This compound | LPS-induced AP Activation | Human FD knock-in mice | Systemic and ocular AP activation | Demonstrated sustained oral and ocular efficacy [1] |
| Danicopan | Geographic Atrophy | Pigmented animals | Ocular tissue distribution | High and sustained exposure in melanin-containing ocular tissues after oral dosing[2][3] |
| Iptacopan | C3 Glomerulopathy | - | Reduction in proteinuria and C3 deposit scores | Associated with a reduction in proteinuria and C3 deposits[4] |
| Avacopan | ANCA-Associated Vasculitis | - | Induction and sustaining of remission | Effective in inducing and sustaining remission |
| Lampalizumab | Geographic Atrophy | - | Reduction in geographic atrophy lesion growth | Phase III trials did not meet the primary endpoint of reducing GA lesion area[5][6] |
Signaling Pathway and Points of Therapeutic Intervention
The following diagram illustrates the alternative complement pathway and highlights the points of intervention for this compound and the comparator drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Danicopan, an Oral Complement Factor D Inhibitor, Exhibits High and Sustained Exposure in Ocular Tissues in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Danicopan, an Oral Complement Factor D Inhibitor, Exhibits High and Sustained Exposure in Ocular Tissues in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative Complement Pathway Inhibition With Iptacopan for the Treatment of C3 Glomerulopathy-Study Design of the APPEAR-C3G Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Clinical and Preclinical Assessment of Clinical Trials for Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gene.com [gene.com]
Safety Operating Guide
Navigating the Disposal of FD-IN-1: A Guide to Safe and Compliant Practices
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of FD-IN-1, emphasizing procedural steps to address operational questions effectively.
While specific disposal instructions for a compound labeled "this compound" are not publicly available, a comprehensive and safety-oriented disposal plan can be formulated based on established best practices for laboratory chemical waste management. The cornerstone of this process is the Safety Data Sheet (SDS) for the specific compound, which must be consulted before handling or disposal. In the absence of an SDS for "this compound," the following general procedures should be strictly adhered to, treating the substance as potentially hazardous.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
General Disposal Protocol for Laboratory Chemicals
The disposal of any chemical waste, including this compound, must be approached systematically to ensure the safety of laboratory personnel and to maintain environmental compliance. The following table summarizes the key logistical and safety information for this process.
| Phase | Key Action | Detailed Procedure | Safety Consideration |
| 1. Identification & Classification | Determine Waste Characteristics | Consult the Safety Data Sheet (SDS) for this compound to identify its hazards (e.g., flammable, corrosive, reactive, toxic). If the SDS is unavailable, treat the waste as hazardous. | Misclassification can lead to improper disposal, posing risks to health and the environment. |
| 2. Segregation | Separate Incompatible Wastes | Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Use dedicated, clearly labeled waste containers. | Mixing incompatible chemicals can cause dangerous reactions, such as fires, explosions, or the release of toxic gases. |
| 3. Containerization | Use Appropriate Waste Containers | Store this compound waste in a container that is compatible with the chemical, in good condition, and has a secure lid. The container must be labeled "Hazardous Waste" and include the full chemical name. | Leaking or improperly labeled containers can lead to spills and exposure. |
| 4. Storage | Satellite Accumulation Area | Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. | Proper storage minimizes the risk of accidental spills and exposure. |
| 5. Disposal | Arrange for Professional Disposal | Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of chemical waste down the drain. | EHS is equipped to handle and dispose of hazardous materials in accordance with federal, state, and local regulations.[1][2] |
Experimental Protocol: General Chemical Waste Disposal
The following protocol outlines the step-by-step methodology for the safe disposal of a laboratory chemical for which a specific disposal procedure is not known.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
-
Certified chemical fume hood.
-
Compatible and sealable hazardous waste container.
-
"Hazardous Waste" label.
-
Secondary containment for the waste container.
Procedure:
-
Don PPE: Before handling any chemical waste, put on all required personal protective equipment.
-
Work in a Fume Hood: Conduct all waste transfer activities inside a certified chemical fume hood to prevent inhalation of vapors.
-
Prepare the Waste Container: Obtain a waste container that is compatible with this compound. Ensure it is clean, dry, and in good condition.
-
Label the Container: Affix a "Hazardous Waste" label to the container. Fill in all required information, including the full chemical name ("this compound") and the date.
-
Transfer the Waste: Carefully transfer the this compound waste into the labeled container. Avoid splashing.
-
Seal the Container: Securely close the lid of the waste container.
-
Place in Secondary Containment: Place the sealed waste container in a secondary containment bin to catch any potential leaks.
-
Store Safely: Move the container to the designated satellite accumulation area in your laboratory.
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and proper disposal of the waste.
-
Document: Record the generation and disposal of the waste in your laboratory's chemical inventory or waste log.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of chemical waste, fostering a culture of safety and environmental responsibility. Building trust through providing value beyond the product itself is key to becoming a preferred source for laboratory safety and chemical handling information.
References
Essential Safety and Handling Guide for FD-IN-1, a Selective Factor D Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Operational Protocols, and Disposal of FD-IN-1.
This compound is a potent and orally bioavailable selective inhibitor of Factor D (FD), a critical serine protease in the alternative complement pathway of the innate immune system. As a research chemical, understanding its properties and handling requirements is paramount to ensure laboratory safety and experimental integrity. This document provides essential information on personal protective equipment (PPE), handling procedures, disposal guidelines, and the biological context of this compound.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent, small molecule inhibitors in a research setting should be strictly followed. The following PPE is mandatory to minimize exposure and ensure a safe working environment.
Summary of Required Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn at all times when handling this compound or its solutions. Inspect gloves for any tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect eyes from splashes or aerosols. |
| Respiratory Protection | Fume hood | All handling of solid this compound and preparation of its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect personal clothing from contamination. |
General Handling Precautions:
-
Avoid contact: Direct contact with skin, eyes, and clothing should be avoided.
-
Avoid inhalation: Do not breathe dust or aerosols. Handle in a well-ventilated area, preferably a fume hood.
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and any known hazards.
Operational Plans: From Receipt to Disposal
A clear and concise plan for the lifecycle of this compound in the laboratory is crucial for safety and regulatory compliance.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C.
-
Stock solutions should be prepared and aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C. According to supplier information, stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[1]
Weighing and Solution Preparation:
-
Perform all weighing of the solid compound within a chemical fume hood.
-
Use appropriate tools and techniques to minimize the generation of dust.
-
Prepare solutions by slowly adding the solvent to the solid to avoid splashing.
Disposal Plan:
-
Waste Characterization: All waste containing this compound should be considered hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal Route: Dispose of hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Biological Context and Mechanism of Action
This compound is a selective inhibitor of Factor D, a key enzyme in the alternative complement pathway. This pathway is a component of the innate immune system and plays a crucial role in host defense against pathogens.
Signaling Pathway of the Alternative Complement Pathway and Inhibition by this compound:
The alternative pathway is initiated by the spontaneous hydrolysis of C3. Factor D cleaves Factor B (when bound to C3b), leading to the formation of the C3 convertase (C3bBb). This convertase then cleaves more C3, amplifying the complement response and leading to the formation of the Membrane Attack Complex (MAC), which lyses pathogens. This compound exerts its effect by binding to Factor D and preventing the cleavage of Factor B, thereby inhibiting the amplification loop of the alternative pathway.
Caption: The alternative complement pathway and the inhibitory action of this compound on Factor D.
Key Experimental Protocol: Membrane Attack Complex (MAC) Deposition Assay
A common in vitro assay to assess the functional inhibition of the alternative pathway by compounds like this compound is the MAC deposition assay. This assay measures the formation of the terminal MAC on a target surface.
Principle:
The assay quantifies the amount of C5b-9 (MAC) deposited on a surface (e.g., ELISA plate coated with an activator of the alternative pathway) in the presence of human serum. The inhibitory effect of this compound is determined by measuring the reduction in MAC deposition at various concentrations of the compound.
General Methodology:
-
Plate Coating: Coat a 96-well microplate with an activator of the alternative pathway (e.g., zymosan or lipopolysaccharide) and block non-specific binding sites.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer.
-
Serum Incubation: Add normal human serum (as a source of complement proteins) and the different concentrations of this compound to the coated wells. Include appropriate controls (serum without inhibitor, buffer only).
-
Incubation: Incubate the plate at 37°C to allow for complement activation and MAC deposition.
-
Detection: Wash the plate to remove unbound components. Add a primary antibody specific for a component of the MAC (e.g., anti-C5b-9 antibody).
-
Secondary Antibody and Substrate: Add a labeled secondary antibody (e.g., HRP-conjugated) followed by a suitable substrate to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: Measure the signal intensity using a plate reader. Calculate the IC50 value for this compound, which is the concentration of the inhibitor that causes a 50% reduction in MAC deposition.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Assay | Target | Species | IC50 Value |
| Factor D enzymatic assay | Factor D | Human | 12 nM[1] |
| MAC deposition assay | Alternative Pathway Activation | Human (whole blood) | 0.26 µM[1] |
This guide provides a foundational understanding of the safety and handling requirements for this compound. Researchers are strongly encouraged to consult their institution's safety office for specific guidance and to always adhere to good laboratory practices.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
